molecular formula C29H35O17+ B1212287 Malvin

Malvin

货号: B1212287
分子量: 655.6 g/mol
InChI 键: CILLXFBAACIQNS-BTXJZROQSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Malvin is an anthocyanin cation that is malvidin carrying two beta-D-glucosyl residues at positions 3 and 5. It has a role as a biological pigment and a metabolite. It is an anthocyanin cation and a beta-D-glucoside. It derives from a malvidin.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C29H35O17+

分子量

655.6 g/mol

IUPAC 名称

(2S,3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C29H34O17/c1-40-15-3-10(4-16(41-2)20(15)33)27-17(44-29-26(39)24(37)22(35)19(9-31)46-29)7-12-13(42-27)5-11(32)6-14(12)43-28-25(38)23(36)21(34)18(8-30)45-28/h3-7,18-19,21-26,28-31,34-39H,8-9H2,1-2H3,(H-,32,33)/p+1/t18-,19-,21-,22-,23+,24+,25-,26-,28-,29-/m1/s1

InChI 键

CILLXFBAACIQNS-BTXJZROQSA-O

SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O

手性 SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

规范 SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O

同义词

malvidin 3,5-diglucoside
malvin

产品来源

United States

Foundational & Exploratory

What is the chemical structure of Malvin?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of Malvin

This guide provides a comprehensive overview of the chemical structure, properties, and analysis of this compound, an anthocyanin of significant interest to researchers in chemistry, biology, and pharmacology.

This compound is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for many of the red, purple, and blue colors in plants.[1] Structurally, it is the 3,5-diglucoside of malvidin, meaning it consists of a malvidin aglycone bonded to two glucose molecules at the 3 and 5 positions.[2] This glycosylation enhances its stability and water solubility. This compound is found in a variety of plants, including those of the Malva, Primula, and Rhododendron genera, as well as in numerous common fruits and vegetables.[1][3][4]

Chemical Identifiers
IdentifierValue
IUPAC Name (2S,3R,4S,5S,6R)-2-[[7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-tetrahydropyranyl]oxy]-3-chromenyliumyl]oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol[3][4]
Synonyms Malvidin-3,5-diglucoside, Malvoside[2]
CAS Number 16727-30-3[5]
Physicochemical Properties
PropertyValue
Molecular Formula C₂₉H₃₅O₁₇⁺ (Cation)[2], C₂₉H₃₅ClO₁₇ (Chloride)[5]
Molecular Weight 655.58 g/mol (Cation)[2][3], 691.03 g/mol (Chloride)[5]
Appearance Reddish-blue, odorless powder[6]
Solubility Nearly insoluble in water[6]
λmax 526 nm[7]

Chemical Structure Diagram

Malvin_Structure cluster_aglycone Malvidin Aglycone cluster_glucose1 Glucose (C3) cluster_glucose2 Glucose (C5) img g1 β-D-glucose img->g1 O-glycosidic bond (C3) g2 β-D-glucose img->g2 O-glycosidic bond (C5) caption Figure 1. Chemical structure of this compound (Malvidin-3,5-diglucoside).

Caption: Figure 1. Chemical structure of this compound, highlighting the malvidin aglycone and the two attached glucose units.

Experimental Protocols

The isolation, identification, and structural elucidation of this compound involve a combination of chromatographic and spectroscopic techniques.

Extraction and Purification from Plant Material

This protocol describes a general method for extracting and purifying this compound from plant sources, such as grape skins or flower petals.

  • Sample Preparation : Freeze-dry fresh plant material to remove water and grind it into a fine powder using a mortar and pestle with liquid nitrogen to prevent enzymatic degradation.

  • Extraction : Macerate the powdered tissue in an acidified methanol solution (e.g., methanol with 0.1% HCl) to efficiently extract anthocyanins while maintaining the stability of the flavylium cation. Perform extraction in the dark and at a low temperature (e.g., 4°C) to minimize degradation.

  • Filtration and Concentration : Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the methanol.

  • Purification : Purify the crude extract using solid-phase extraction (SPE) with a C18 cartridge. Wash the cartridge with water to remove sugars and other polar impurities, then elute the anthocyanins with acidified methanol. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Identification by HPLC-DAD-MS

High-Performance Liquid Chromatography with a Diode-Array Detector and Mass Spectrometry is a powerful technique for identifying and quantifying this compound.

  • Chromatographic System : Utilize a C18 reversed-phase column.

  • Mobile Phase : Employ a gradient elution using two solvents:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Program : Start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute compounds of increasing hydrophobicity.

  • Detection :

    • DAD : Monitor the elution profile at a wavelength of 520-530 nm, which is characteristic for anthocyanins like this compound.[7]

    • MS : Use electrospray ionization (ESI) in positive ion mode. This compound is expected to show a molecular ion [M]⁺ at an m/z of 655.[7] Tandem MS (MS/MS) can be used to observe characteristic fragment ions, such as the malvidin aglycone at m/z 331, resulting from the loss of the two glucose moieties.[7]

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of novel or purified compounds like this compound.

  • Sample Preparation : Dissolve the purified this compound sample in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) with a small amount of trifluoroacetic acid (TFA-d) to stabilize the flavylium cation.

  • 1D NMR Spectra :

    • ¹H NMR : Provides information on the number and type of protons, including characteristic signals for the aromatic protons of the aglycone and the anomeric protons of the sugar units.

    • ¹³C NMR : Shows the number of carbon atoms and their chemical environment.

  • 2D NMR Spectra :

    • COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within the same spin system, helping to trace the connectivity within the aglycone and sugar rings.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons separated by two or three bonds. This is crucial for determining the linkage points between the glucose units and the malvidin aglycone.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, confirming stereochemistry and the conformation of the glycosidic linkages.

Biological Activity and Signaling Pathways

Malvidin and its glycosides, including this compound, are known for their antioxidant properties and their ability to modulate cellular signaling pathways.

Modulation of MAPK Signaling Pathway

Studies have shown that malvidin and its derivatives can inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.[8] This inhibition is linked to the antioxidant effects of these compounds, which can reduce cellular stress.[8]

MAPK_Pathway This compound This compound / Malvidin ROS Reactive Oxygen Species (ROS) This compound->ROS inhibits ASK1 ASK1 ROS->ASK1 activates MKK MKK3/6 ASK1->MKK activates p38 p38 MAPK MKK->p38 activates ER_Stress Endoplasmic Reticulum Stress p38->ER_Stress induces Apoptosis Apoptosis ER_Stress->Apoptosis leads to

Caption: Figure 2. A simplified diagram illustrating the inhibitory effect of this compound on the ROS-mediated p38 MAPK signaling pathway, which can lead to reduced endoplasmic reticulum stress.

Experimental Workflow

The study of this compound, from its discovery in a natural source to the assessment of its biological function, follows a systematic workflow.

Experimental_Workflow A 1. Plant Material Selection (e.g., Malva sylvestris) B 2. Extraction & Crude Purification (Acidified Methanol, SPE) A->B C 3. Analytical Identification (HPLC-DAD-MS) B->C D 4. Preparative Isolation (Prep-HPLC) B->D H 8. Data Analysis & Reporting C->H E 5. Structural Elucidation (1D/2D NMR, MS) D->E F 6. In Vitro Bioassays (e.g., Antioxidant, Cell Viability) D->F E->H G 7. Mechanistic Studies (Signaling Pathway Analysis) F->G G->H

Caption: Figure 3. A general experimental workflow for the isolation, characterization, and functional analysis of this compound from a natural source.

References

A Technical Guide to Malvin (Malvidin-3,5-diglucoside): Natural Sources, Analysis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvin, with the chemical name malvidin-3,5-diglucoside, is a prominent anthocyanin responsible for the vibrant purple and blue hues in a variety of plants. As a member of the flavonoid class of polyphenols, this compound has garnered significant interest within the scientific community for its potential health benefits, which are largely attributed to its antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed experimental protocols for its extraction, purification, and quantification, and an exploration of its interaction with key cellular signaling pathways. All quantitative data has been consolidated into structured tables for comparative analysis, and logical and biological pathways are visualized using the DOT language for clarity.

Natural Sources of this compound

This compound is predominantly found in the flowers, fruits, and leaves of various plant species. The concentration of this diglucoside can vary significantly depending on the species, cultivar, growing conditions, and the part of the plant being analyzed. The most well-documented sources are detailed below.

Primary Botanical Sources
  • Grapes (Vitis spp.): this compound is a characteristic anthocyanin in many grape varieties, particularly in non-vinifera species and their hybrids. While Vitis vinifera species primarily contain anthocyanidin-monoglucosides, hybrid grape varieties often feature significant amounts of diglucosides like this compound. Its presence is often used as a marker to differentiate between Vitis vinifera wines and those produced from hybrid grapes.

  • Jaboticaba (Myrciaria cauliflora): The peel of the Jaboticaba fruit, a native Brazilian berry, is a rich source of various anthocyanins, including malvidin-3,5-diglucoside. The deep purple coloration of the peel is a strong indicator of its high anthocyanin content.

  • Mallow (Malva sylvestris): The flowers of the common mallow are a notable source of this compound. Traditional uses of mallow in herbal medicine may be linked to its significant content of this and other bioactive compounds.

  • Other Documented Sources: this compound has also been identified in other plants, including Primula, Rhododendron, and certain varieties of bilberry and carrot, although often in lower concentrations compared to the primary sources listed above.[1]

Quantitative Data on this compound Content

The following tables summarize the quantitative data for this compound content in its primary natural sources, compiled from various scientific studies.

Plant SourcePlant PartThis compound ConcentrationReference(s)
Grapes (Vitis spp.)
Hybrid Grapes (e.g., Cabernet Cortis, Cabernet Volos)Wine>15 mg/L (in many cases significantly higher)[1]
Muscadine Grapes (Vitis rotundifolia)PeelCan constitute 0 to 60% of total anthocyanins
Jaboticaba (Myrciaria cauliflora) PeelIdentified as a key anthocyanin[2][3]
Mallow (Malva sylvestris) FlowersIdentified as a principal anthocyanin[4]
FlowersTotal Flavonoid Content: 46.6 mg/g[4]

Note: Direct quantitative comparisons can be challenging due to variations in analytical methods, units of measurement, and the specific cultivars and environmental conditions of the plant sources.

Experimental Protocols

The accurate analysis of this compound from natural sources requires robust and validated experimental protocols. The following sections detail the methodologies for extraction, purification, and quantification of this compound.

Extraction of this compound from Plant Material

The initial step in the analysis of this compound is its extraction from the plant matrix. The choice of solvent and extraction method is critical for achieving high yields.

Protocol 1: Solvent Extraction from Grape Skins or Jaboticaba Peels

  • Sample Preparation: Freeze-dry the plant material (e.g., grape skins, jaboticaba peels) and grind it into a fine powder to increase the surface area for extraction.

  • Solvent System: Prepare an acidified methanol solution (e.g., methanol with 0.1% HCl or 1% formic acid). The acidic conditions help to stabilize the anthocyanins in their colored flavylium cation form.

  • Extraction Process:

    • Suspend the powdered plant material in the acidified methanol solvent in a ratio of approximately 1:10 (w/v).

    • Agitate the mixture using a magnetic stirrer or orbital shaker for 1-2 hours at room temperature, protected from light to prevent degradation.

    • Alternatively, use ultrasound-assisted extraction (UAE) for a shorter duration (e.g., 15-30 minutes) to enhance extraction efficiency.

  • Separation: Centrifuge the mixture at approximately 4000 x g for 15 minutes to pellet the solid plant material.

  • Collection: Carefully decant and collect the supernatant containing the extracted anthocyanins.

  • Re-extraction (Optional): Repeat the extraction process on the pellet with fresh solvent to maximize the yield. Combine the supernatants.

  • Storage: Store the crude extract at -20°C in the dark until further processing.

Purification by Solid-Phase Extraction (SPE)

Crude plant extracts contain various compounds other than this compound, such as sugars, organic acids, and other polyphenols. Solid-phase extraction is a common and effective method for purifying anthocyanins from these extracts.

Protocol 2: C18 Solid-Phase Extraction

  • Cartridge Conditioning:

    • Activate a C18 SPE cartridge by passing a column volume of methanol through it.

    • Equilibrate the cartridge by passing a column volume of acidified water (e.g., water with 0.1% HCl) through it. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Dilute the crude extract with acidified water to reduce the methanol concentration.

    • Load the diluted extract onto the conditioned C18 cartridge. The anthocyanins, being less polar than the sugars and organic acids, will be retained on the C18 sorbent.

  • Washing:

    • Wash the cartridge with a column volume of acidified water to remove sugars, organic acids, and other highly polar impurities.

    • Subsequently, wash the cartridge with a non-polar solvent like ethyl acetate to remove less polar impurities such as some flavonoids, while the anthocyanins remain bound to the sorbent.

  • Elution:

    • Elute the purified anthocyanins from the cartridge using a column volume of acidified methanol. The methanol disrupts the hydrophobic interactions between the anthocyanins and the C18 sorbent, releasing them from the column.

  • Concentration: The eluted fraction can be concentrated under vacuum using a rotary evaporator to remove the solvent. The purified anthocyanin extract can then be freeze-dried for long-term storage.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) is the most common method for the separation and quantification of this compound.

Protocol 3: HPLC-DAD Analysis

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a DAD is required.

  • Mobile Phase:

    • Solvent A: Aqueous solution of a weak acid, typically 5% formic acid in water.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Elution: A typical gradient program would be:

    • 0-5 min: 5% B

    • 5-20 min: Linear gradient from 5% to 30% B

    • 20-25 min: Linear gradient from 30% to 50% B

    • 25-30 min: Hold at 50% B

    • 30-35 min: Return to initial conditions (5% B)

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25-30 °C

  • Detection: Monitor the eluent at 520 nm, which is the characteristic wavelength for maximum absorbance of anthocyanins.

  • Identification: this compound is identified by comparing its retention time and UV-Vis spectrum with that of a certified malvidin-3,5-diglucoside standard.

  • Quantification: A calibration curve is constructed by injecting known concentrations of the this compound standard and plotting the peak area against the concentration. The concentration of this compound in the sample is then determined from this calibration curve.

Biological Signaling Pathways

This compound and other anthocyanins are known to exert their biological effects by modulating various cellular signaling pathways, particularly those involved in oxidative stress and inflammation.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. Studies have shown that this compound and its derivatives can inhibit the MAPK signaling pathway, thereby reducing the production of pro-inflammatory mediators.[5]

The diagram below illustrates a simplified representation of the MAPK signaling cascade and the putative point of inhibition by this compound. Oxidative stress can activate this pathway, leading to the phosphorylation of a series of kinases (MAPKKK, MAPKK, and MAPK). Activated MAPK then translocates to the nucleus and activates transcription factors like AP-1, which in turn upregulate the expression of inflammatory genes. This compound is thought to interfere with this cascade, potentially by inhibiting the phosphorylation of one or more of the kinases in the pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress MAPKKK MAPKKK (e.g., ASK1) Oxidative_Stress->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 (Transcription Factor) MAPK->AP1 Activates This compound This compound This compound->MAPKK Inhibits Phosphorylation Inflammatory_Genes Inflammatory Gene Expression AP1->Inflammatory_Genes Upregulates

MAPK Signaling Pathway and this compound's Putative Inhibitory Action.

Experimental Workflows

A logical workflow is essential for the systematic investigation of the bioactivity of this compound from natural sources.

Workflow for Bioactivity Screening of this compound

The following diagram outlines a typical workflow for the screening of the biological activities of this compound, from extraction to in vitro and in vivo studies.

Bioactivity_Workflow cluster_extraction 1. Extraction & Purification cluster_invitro 2. In Vitro Bioassays cluster_mechanistic 3. Mechanistic Studies cluster_invivo 4. In Vivo Studies Source Natural Source (e.g., Grape Skins) Extraction Solvent Extraction Source->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Identification HPLC-DAD / MS Purification->Identification Antioxidant Antioxidant Assays (DPPH, ORAC) Identification->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition in macrophages) Identification->Anti_inflammatory Cell_Viability Cell Viability Assays (MTT, LDH) Identification->Cell_Viability Western_Blot Western Blot (e.g., for MAPK phosphorylation) Anti_inflammatory->Western_Blot qPCR qPCR (for inflammatory gene expression) Anti_inflammatory->qPCR Animal_Model Animal Models of Inflammation or Oxidative Stress Western_Blot->Animal_Model Efficacy_Toxicity Efficacy and Toxicity Evaluation Animal_Model->Efficacy_Toxicity

Experimental Workflow for this compound Bioactivity Screening.

Conclusion

This compound (malvidin-3,5-diglucoside) is a readily available natural anthocyanin with significant potential for applications in the pharmaceutical and nutraceutical industries. This technical guide has provided a comprehensive overview of its primary natural sources, robust methods for its extraction, purification, and quantification, and insights into its molecular mechanisms of action, particularly its modulation of the MAPK signaling pathway. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutic agents from natural products. Further research is warranted to fully elucidate the therapeutic potential of this compound and to optimize its application for human health.

References

The intricate Pathway of Malvin Biosynthesis in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvin (malvidin-3,5-diglucoside), a prominent anthocyanin, is responsible for the red, purple, and blue hues observed in numerous flowers, fruits, and other plant tissues. Beyond its role as a natural colorant, this compound possesses significant antioxidant and anti-inflammatory properties, making it a molecule of interest for the pharmaceutical and nutraceutical industries. Understanding its biosynthesis is paramount for metabolic engineering efforts aimed at enhancing its production in various biological systems. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, detailing the enzymatic steps, regulatory mechanisms, and relevant quantitative data. Furthermore, it includes detailed experimental protocols for the extraction, quantification, and analysis of this compound, as well as for the characterization of the key enzymes involved in its synthesis.

The this compound Biosynthesis Pathway: A Step-by-Step Enzymatic Cascade

The biosynthesis of this compound is a specialized branch of the well-characterized flavonoid and anthocyanin pathways. The process begins with the central flavonoid pathway intermediate, naringenin, and proceeds through a series of enzymatic reactions to yield the final this compound molecule.

The core pathway can be divided into three main stages:

  • Formation of the Anthocyanidin Core (Delphinidin): This involves the conversion of naringenin to the anthocyanidin delphinidin.

  • Methylation of Delphinidin: The delphinidin core is methylated to produce malvidin.

  • Glycosylation of Malvidin: Two glucose molecules are sequentially attached to the malvidin core to form this compound.

The enzymatic steps are as follows:

  • Naringenin to Dihydrokaempferol: Naringenin is hydroxylated by Flavanone 3-hydroxylase (F3H) .

  • Dihydrokaempferol to Dihydromyricetin: Dihydrokaempferol is further hydroxylated by Flavonoid 3',5'-hydroxylase (F3'5'H) .

  • Dihydromyricetin to Leucodelphinidin: Dihydromyricetin is reduced by Dihydroflavonol 4-reductase (DFR) .

  • Leucodelphinidin to Delphinidin: Leucodelphinidin is oxidized by Anthocyanidin synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX).

  • Delphinidin to Malvidin Glycosides: The subsequent methylation and glycosylation steps are crucial for this compound synthesis. While the precise order can vary between plant species, a common route involves the methylation of delphinidin glycosides. O-methylation of the B-ring of anthocyanins is catalyzed by Anthocyanin O-methyltransferases (AOMTs) , which utilize S-adenosyl-L-methionine (SAM) as a methyl donor.[1] Specifically, the methylation of delphinidin at the 3' and 5' positions of the B-ring yields malvidin.[1]

  • Glycosylation to form this compound: The final steps involve the attachment of two glucose molecules to the malvidin core. This is a two-step process catalyzed by specific glucosyltransferases:

    • UDP-glucose:anthocyanidin 3-O-glucosyltransferase (3GT) transfers a glucose molecule from UDP-glucose to the 3-hydroxyl group of the malvidin aglycone, forming malvidin-3-O-glucoside.[2][3]

    • Anthocyanin 5-O-glucosyltransferase (5GT) then adds a second glucose molecule to the 5-hydroxyl group, resulting in the final product, this compound (malvidin-3,5-diglucoside).[4]

Diagram of the this compound Biosynthesis Pathway

Malvin_Biosynthesis Naringenin Naringenin DHK Dihydrokaempferol Naringenin->DHK F3H DHM Dihydromyricetin DHK->DHM F3'5'H Leucodelphinidin Leucodelphinidin DHM->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS/LDOX Malvidin Malvidin Delphinidin->Malvidin AOMT (SAM) Malvidin3G Malvidin-3-O-glucoside Malvidin->Malvidin3G 3GT (UDP-glucose) This compound This compound (Malvidin-3,5-diglucoside) Malvidin3G->this compound 5GT (UDP-glucose) F3H F3H F35H F3'5'H DFR DFR ANS ANS/LDOX AOMT AOMT GT3 3GT GT5 5GT

Caption: The enzymatic pathway for the biosynthesis of this compound from naringenin.

Regulation of this compound Biosynthesis

The biosynthesis of this compound, as part of the anthocyanin pathway, is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a conserved transcriptional complex known as the MYB-bHLH-WD40 (MBW) complex.[5]

  • MYB Transcription Factors: These proteins are key determinants of the specificity of the pathway, activating the expression of late biosynthetic genes like DFR, ANS, AOMT, and the glucosyltransferases.

  • basic Helix-Loop-Helix (bHLH) Transcription Factors: These act as co-activators with MYB proteins.

  • WD40 Repeat Proteins: These proteins provide a scaffold for the interaction between MYB and bHLH factors, stabilizing the complex.

The activity of the MBW complex is itself regulated by various developmental and environmental cues, including light, temperature, and hormones, allowing the plant to control the timing and location of pigment production.

Diagram of the Regulatory Pathway

Malvin_Regulation Env_Dev Environmental & Developmental Cues (Light, Hormones, etc.) MBW_Complex MBW Complex (MYB-bHLH-WD40) Env_Dev->MBW_Complex activation/repression Structural_Genes Structural Genes (CHS, CHI, F3H, F3'5'H, DFR, ANS, AOMT, 3GT, 5GT) MBW_Complex->Structural_Genes transcriptional activation Malvin_Biosynthesis This compound Biosynthesis Structural_Genes->Malvin_Biosynthesis enzyme production

Caption: Transcriptional regulation of this compound biosynthesis by the MBW complex.

Quantitative Data

The following tables summarize key quantitative data related to this compound biosynthesis.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)VmaxPlant SourceReference
Anthocyanin O-methyltransferase (AOMT)Delphinidin 3-O-glucoside22-Nemophila menziesii[6]
UDP-glucose:anthocyanidin 3-O-glucosyltransferase (3GT)Cyanidin250-Vitis vinifera[2]
UDP-glucose:anthocyanidin 3-O-glucosyltransferase (3GT)Delphinidin150-Vitis vinifera[2]

Note: Specific kinetic data for all enzymes in the this compound pathway with their exact substrates are not always available and can vary between species.

Table 2: this compound Concentration in Plant Tissues

Plant SpeciesTissueThis compound ConcentrationAnalytical MethodReference
Vitis vinifera (Grape)Skin100 - 1500 mg/L (in wine)HPLC[7]
Vitis vinifera (Grape)SkinVaries significantly by cultivar and ripenessHPLC-DAD[8]
Vitis vinifera (Grape)SkinMost abundant anthocyanin in many red varietiesHPLC-PDA-ESI-MS[9]

Experimental Protocols

Extraction and Quantification of this compound from Grape Skin using HPLC

This protocol outlines a general procedure for the extraction and quantification of this compound from grape skins.

Diagram of the Experimental Workflow

HPLC_Workflow Sample_Prep Sample Preparation (Freeze-dry & grind grape skins) Extraction Extraction (Acidified Methanol/Ethanol) Sample_Prep->Extraction Filtration Filtration (0.45 µm syringe filter) Extraction->Filtration HPLC_Analysis HPLC-DAD Analysis (C18 column, gradient elution) Filtration->HPLC_Analysis Quantification Quantification (External standard curve of this compound chloride) HPLC_Analysis->Quantification

Caption: Workflow for the extraction and HPLC quantification of this compound.

Methodology:

  • Sample Preparation:

    • Collect grape skins and immediately freeze them in liquid nitrogen.

    • Lyophilize the frozen skins until completely dry.

    • Grind the dried skins into a fine powder using a mortar and pestle or a ball mill.

  • Extraction:

    • Weigh approximately 100 mg of the powdered grape skin into a microcentrifuge tube.

    • Add 1 mL of extraction solvent (e.g., methanol or ethanol containing 0.1% HCl or 1% formic acid).[8]

    • Vortex the mixture thoroughly and sonicate for 30 minutes in a water bath at room temperature.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Carefully collect the supernatant. Repeat the extraction on the pellet for exhaustive extraction. Pool the supernatants.

  • Filtration:

    • Filter the extracted supernatant through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial.

  • HPLC-DAD Analysis:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 5% formic acid.

    • Mobile Phase B: Acetonitrile with 5% formic acid.

    • Gradient Elution: A typical gradient would be: 0-25 min, 10-30% B; 25-30 min, 30-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B.[10]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Diode Array Detector (DAD) monitoring at 520 nm for anthocyanins.

    • Column Temperature: 25-30 °C.

  • Quantification:

    • Prepare a series of standard solutions of this compound chloride of known concentrations.

    • Inject the standards into the HPLC system under the same conditions as the samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Cloning and Functional Characterization of Anthocyanin O-Methyltransferase (AOMT)

This protocol provides a general outline for the cloning and in vitro characterization of an AOMT enzyme.

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from plant tissue known to produce malvidin (e.g., grape skins at the veraison stage) using a commercial kit or a standard protocol.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Gene Cloning:

    • Design degenerate or specific primers based on conserved regions of known AOMT sequences from other plant species.

    • Amplify the AOMT cDNA from the synthesized cDNA library using PCR.

    • Clone the PCR product into a suitable cloning vector (e.g., pGEM-T Easy) and transform into E. coli.

    • Sequence the cloned insert to confirm its identity as an AOMT.

  • Heterologous Expression and Protein Purification:

    • Subclone the full-length AOMT coding sequence into an expression vector (e.g., pET vector with a His-tag) and transform into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG.

    • Lyse the bacterial cells and purify the recombinant AOMT protein using nickel-affinity chromatography.

  • Enzyme Assay:

    • The reaction mixture should contain a suitable buffer (e.g., Tris-HCl, pH 7.5), the purified recombinant AOMT, the substrate (e.g., delphinidin-3-O-glucoside), and the methyl donor S-adenosyl-L-methionine (SAM).[11]

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

    • Stop the reaction by adding an equal volume of acidified methanol.

    • Analyze the reaction products by HPLC to identify and quantify the formation of petunidin-3-O-glucoside and malvidin-3-O-glucoside.

Conclusion

The biosynthesis of this compound is a complex, multi-step process involving a series of enzymatic reactions that are tightly regulated at the transcriptional level. A thorough understanding of this pathway, from the precursor molecules to the final glycosylated product, is essential for researchers in plant biology, natural product chemistry, and drug development. The methodologies outlined in this guide provide a framework for the detailed investigation of this compound biosynthesis and can be adapted for the study of other anthocyanins. Future research will likely focus on elucidating the finer points of pathway regulation, the substrate specificities and kinetic properties of all involved enzymes, and the development of robust metabolic engineering strategies for the enhanced production of this valuable bioactive compound.

References

The Biological Activity of Malvin Anthocyanin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvin, an anthocyanin abundant in pigmented fruits and vegetables, has garnered significant scientific interest for its diverse biological activities and potential therapeutic applications. As a glycoside of malvidin, this natural pigment exhibits a range of pharmacologically relevant properties, including antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer effects. This technical guide provides an in-depth overview of the biological activities of this compound and its aglycone, malvidin, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of natural compounds for human health.

Antioxidant Activity

This compound and its derivatives are potent antioxidants capable of neutralizing free radicals and mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. Their antioxidant capacity is attributed to their chemical structure, which allows for the donation of hydrogen atoms to stabilize reactive oxygen species (ROS).

Quantitative Data: Antioxidant Capacity

While specific IC50 values for this compound are not extensively reported in the literature, studies on related compounds and extracts rich in malvidin provide insights into its antioxidant potential.

Compound/ExtractAssayIC50/EC50 ValueReference
Malvidin-3-O-glucosideDPPH Radical ScavengingSuperior to Vitisin A[1]
Malvidin-3-O-glucosideFRAP3.77 ± 0.13 mM Trolox/g phenol[1]
Vitisin ADPPH Radical ScavengingInferior to Malvidin-3-O-glucoside[1]
Vitisin AFRAP2.38 ± 0.09 mM Trolox/g phenol[1]
Malva parviflora methanolic extractDPPH Radical Scavenging89.03 ± 2.65 µg/mL[2]
Malva parviflora aqueous extractDPPH Radical Scavenging76.67 ± 0.29 µg/mL[2]

Note: Data for this compound itself is limited; the table includes data for its glucoside and extracts known to contain this compound derivatives to provide a comparative context.

Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol. The working solution is typically diluted to achieve an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compound (this compound) in a suitable solvent to create a series of concentrations.

  • Reaction: Mix the DPPH working solution with various concentrations of the sample. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against sample concentration.

This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation.

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is incubated in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[3][4]

  • Sample Preparation: Prepare different concentrations of the test compound (this compound).

  • Reaction: Add the test sample to the ABTS•+ solution.

  • Measurement: Record the decrease in absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated, and the EC50 value (the concentration of the sample that causes 50% inhibition of the ABTS radical) is determined.

Anti-inflammatory Activity

This compound and malvidin exert significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Effects
CompoundCell Line/ModelTarget/EffectConcentrationInhibition/EffectReference
MalvidinEndothelial cellsTNF-α-induced MCP-1, ICAM-1, VCAM-1 productionConcentration-dependentInhibition[5]
Malvidin-3-glucosideEndothelial cellsTNF-α-induced MCP-1, ICAM-1, VCAM-1 productionConcentration-dependentInhibition[6]
Malvidin-3-galactosideEndothelial cellsTNF-α-induced MCP-1, ICAM-1, VCAM-1 productionConcentration-dependentInhibition[6]
Malvidin-3-glucosideEndothelial cellsIκBα degradation50 µM84.8% inhibition[7]
Malvidin-3-galactosideEndothelial cellsIκBα degradation50 µM75.3% inhibition[7]
Signaling Pathway: NF-κB Inhibition

This compound's anti-inflammatory activity is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like TNF-α, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Malvidin has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of p65.[5][7]

NFkB_Pathway_Inhibition cluster_nucleus Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_active Active NF-κB (p65/p50) IkBa->NFkB_active Degrades & Releases NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Gene Transcription (MCP-1, ICAM-1, VCAM-1) NFkB_active->ProInflammatory_Genes Induces This compound This compound/ Malvidin This compound->IkBa Inhibits Degradation

This compound's inhibition of the NF-κB signaling pathway.
Experimental Protocols

This technique is used to detect the levels of key proteins in the NF-κB pathway, such as p65 and IκBα.

  • Cell Culture and Treatment: Culture cells (e.g., endothelial cells) and treat with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound.

  • Protein Extraction: Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p65 or anti-IκBα).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.

Cardioprotective Effects

Malvidin has demonstrated significant cardioprotective effects in preclinical models, primarily through its antioxidant and anti-inflammatory actions.

Quantitative Data: Cardioprotective Biomarkers in a Rat Model

A study investigating the effect of malvidin on isoproterenol-induced myocardial infarction in rats yielded the following results[8][9][10]:

BiomarkerControlIsoproterenol (ISP)ISP + Malvidin (100 mg/kg)ISP + Malvidin (200 mg/kg)
Lactate Dehydrogenase (LDH) (U/L)158.4 ± 8.2345.7 ± 15.1251.3 ± 11.6#189.6 ± 9.8#
Creatine Kinase (CK) (U/L)125.6 ± 7.9298.4 ± 13.5212.8 ± 10.4#155.2 ± 8.1#
Catalase (CAT) (U/mg protein)45.8 ± 2.121.3 ± 1.530.7 ± 1.8#40.1 ± 2.0#
Superoxide Dismutase (SOD) (U/mg protein)18.2 ± 1.18.5 ± 0.712.9 ± 0.9#16.8 ± 1.2#
Reduced Glutathione (GSH) (µg/mg protein)25.4 ± 1.311.8 ± 0.917.6 ± 1.1#23.2 ± 1.4#
Malondialdehyde (MDA) (nmol/mg protein)1.2 ± 0.13.8 ± 0.22.5 ± 0.2#1.5 ± 0.1#

*p < 0.05 compared to control; #p < 0.05 compared to ISP group.

Signaling Pathway: Nrf2/HO-1 Activation

The cardioprotective effects of malvidin are linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of genes like HO-1.

Nrf2_Pathway_Activation cluster_nucleus Nuclear Events OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_active Active Nrf2 Nrf2->Nrf2_active Stabilizes Nucleus Nucleus Nrf2_active->Nucleus Translocates ARE ARE Nrf2_active->ARE Binds to HO1_Gene HO-1 Gene ARE->HO1_Gene Activates HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein Transcription & Translation Cardioprotection Cardioprotection HO1_Protein->Cardioprotection Leads to Malvidin Malvidin Malvidin->Nrf2_active Promotes Activation

Malvidin-mediated activation of the Nrf2/HO-1 pathway.

Neuroprotective Effects

Anthocyanins, including this compound, can cross the blood-brain barrier and have shown promise in protecting against neurodegenerative diseases. Their neuroprotective mechanisms involve reducing oxidative stress and neuroinflammation.

Quantitative Data: Neuroprotective Effects in a Rat Model

In a study on aluminum chloride-induced neurotoxicity in rats, malvidin treatment showed significant neuroprotective effects[11]:

ParameterControlAlCl₃AlCl₃ + Malvidin (100 mg/kg)AlCl₃ + Malvidin (200 mg/kg)
Behavioral Test
Transfer Latency (s)43.23 ± 4.599 ± 5.6*91.66 ± 4.254.33 ± 6.8#
Biochemical Markers
MDA (nmol/mg protein)-Increased4.33 ± 0.43#4.23 ± 0.51#
GSH (µg/mg protein)-Decreased3.80 ± 0.70#3.38 ± 0.39#
IL-6 (pg/mg protein)-Increased148.3 ± 9.56#82.72 ± 8.08#
IL-1β (pg/mg protein)-Increased140.5 ± 7.66#90.92 ± 7.75#
TNF-α (pg/mg protein)-Increased171.7 ± 11.29#95.07 ± 9.20#

*p < 0.001 compared to control; #p < 0.001 compared to AlCl₃ group.

Anticancer Activity

While research on the direct anticancer effects of this compound is emerging, studies on its derivatives have shown promising results.

Quantitative Data: Anticancer Activity of this compound Derivatives
CompoundCell LineIC50 ValueReference
Oxovitisin AMKN-28 (Gastric Cancer)538.42 ± 50.06 µM[12]
Oxovitisin ACaco-2 (Colorectal Cancer)434.85 ± 11.87 µM[12]
Benzothis compound AHCT116 (Colorectal Cancer)0.29 µg/mL[13]
Benzothis compound BHCT116 (Colorectal Cancer)1.88 µg/mL[13]
Benzothis compound CHCT116 (Colorectal Cancer)0.64 µg/mL[13]
Benzothis compound DHCT116 (Colorectal Cancer)1.16 µg/mL[13]
Benzothis compound EHCT116 (Colorectal Cancer)1.07 µg/mL[13]
Experimental Protocols

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Bioavailability and Metabolism

The therapeutic efficacy of anthocyanins is influenced by their bioavailability. Generally, the oral bioavailability of anthocyanins is relatively low, estimated to be between 0.26% and 1.8% in animal studies.[13] After ingestion, this compound can be metabolized to its aglycone, malvidin, and further degraded into smaller phenolic compounds by the gut microbiota. These metabolites may also contribute to the overall biological effects.

Conclusion

This compound and its related compounds exhibit a wide spectrum of biological activities that hold significant promise for the prevention and treatment of various diseases. Its potent antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as NF-κB and Nrf2, underpin its beneficial effects on cardiovascular and neurological health. While the direct anticancer activity of this compound requires further investigation, its derivatives have shown notable cytotoxicity against cancer cell lines. Future research should focus on elucidating the precise quantitative biological activities of this compound itself, optimizing its bioavailability, and conducting clinical trials to validate its therapeutic potential in humans. This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and application of this promising natural compound.

References

The In Vitro Mechanism of Action of Malvin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Malvin (Malvidin-3,5-O-diglucoside) is a prominent anthocyanin responsible for the purple and red hues in many plants, including grapes and various flowers. Beyond its role as a natural colorant, in vitro research has illuminated its significant biological activities, positioning it as a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, focusing on its anti-inflammatory, antioxidant, and neuroprotective properties. Detailed experimental protocols, quantitative data from enzymatic and cellular assays, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.

Core Mechanisms of Action

In vitro studies have primarily characterized this compound as an effective anti-inflammatory and antioxidant agent, with additional neuroprotective potential demonstrated through enzyme inhibition. Its mechanisms are multifaceted, involving direct enzyme inhibition and modulation of critical cellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are significantly attributed to its ability to inhibit key enzymes in the inflammatory cascade and modulate inflammatory signaling pathways.

This compound demonstrates a selective inhibitory effect on cyclooxygenase enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. A comparative in vitro study revealed that this compound (Mv 3,5-diglc) is a more potent inhibitor of COX-2 than COX-1, suggesting a profile with a potentially reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[1][2] The glycosylation pattern appears to be a critical determinant of this activity, as the aglycone form, malvidin (Mv), shows significantly higher potency.[3][4][5]

Studies on this compound and its related glucosides suggest a mechanism involving the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] In inflammatory models, such as lipopolysaccharide (LPS)-stimulated macrophages, activation of Toll-like receptor 4 (TLR4) initiates a cascade that leads to the phosphorylation and degradation of IκBα.[1] This releases the p65 subunit of NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.[1][6] this compound is understood to inhibit this pathway, preventing the nuclear translocation of p65 and thereby downregulating the expression of these inflammatory mediators.[2][7]

Neuroprotective Potential: Cholinesterase Inhibition

This compound exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] The inhibition of these enzymes is a key therapeutic strategy for conditions characterized by cholinergic deficit, such as Alzheimer's disease. In vitro assays show that this compound can inhibit both enzymes, with a preferential inhibition towards BChE observed in some studies.[3]

Antioxidant Activity

The antioxidant capacity of this compound is a cornerstone of its biological effects. It acts by directly scavenging reactive oxygen species (ROS) and modulating endogenous antioxidant systems.

In human endothelial cells subjected to oxidative stress (e.g., induced by H₂O₂), this compound has been shown to significantly decrease the levels of intracellular ROS in a concentration- and time-dependent manner.[8] This direct antioxidant action helps protect cells from oxidative damage to lipids, proteins, and DNA.

While direct studies on this compound are limited, research on the related compound malvidin-3-glucoside suggests that it can upregulate the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD) via the Nrf2 signaling pathway.[9][10][11] This mechanism enhances the cell's intrinsic capacity to neutralize oxidative threats.

Potential Anticancer Activity

While the anticancer properties of the aglycone malvidin and benzothis compound derivatives are more extensively studied, there is emerging evidence for the direct anticancer effects of this compound (malvidin-3,5-diglucoside). One study identified that this compound isolated from Alcea longipedicellata exerted cytotoxic effects on the AGS human gastric adenocarcinoma cell line, with evidence suggesting cell cycle arrest at the G0/G1 phase.[12] However, this area requires more in-depth investigation to fully elucidate the specific molecular targets and signaling pathways involved.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro assays investigating the activity of this compound.

Table 1: Enzyme Inhibition by this compound (Malvidin-3,5-diglucoside)

Enzyme Target Compound Metric Value Source
Cyclooxygenase-1 (COX-1) This compound (Mv 3,5-diglc) IC₅₀ 90.36 ± 1.92 µM [3][5]
Cyclooxygenase-2 (COX-2) This compound (Mv 3,5-diglc) IC₅₀ 66.45 ± 1.93 µM [3][5]
Acetylcholinesterase (AChE) This compound (Mv 3,5-diglc) % Inhibition @ 100 µM 17.5 ± 2.5% [3]

| Butyrylcholinesterase (BChE) | this compound (Mv 3,5-diglc) | % Inhibition @ 100 µM | 20.1 ± 1.5% |[3] |

Table 2: Cellular Activity of this compound (Malvidin-3,5-diglucoside)

Cell Line Assay Endpoint Concentration Result Source
Human Endothelial Cells ROS Production H₂O₂-induced ROS 0.5 - 25 µM Significant decrease in intracellular ROS [8]
Human Endothelial Cells MTT Assay Cytotoxicity 50 - 100 µM Cellular morphological alterations and cytotoxic effects observed [8]

| AGS (Gastric Cancer) | Not Specified | Cytotoxicity | Not Specified | Induced cell cycle arrest at G0/G1 phase |[12] |

Visualized Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

G Figure 1: this compound's Inhibition of the LPS-Induced NF-κB Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) p65 p65 IkBa->p65 Releases Nucleus Nucleus p65->Nucleus Translocation p50 p50 p50->Nucleus Translocation DNA DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription This compound This compound This compound->p65 Inhibits Nuclear Translocation

Figure 1: this compound's Inhibition of the LPS-Induced NF-κB Pathway

G Figure 2: Workflow for COX Inhibition Assay start Start step1 Prepare Assay Buffer, COX-1/COX-2 Enzyme, Heme, and Arachidonic Acid start->step1 step2 Add this compound (Test Inhibitor) or Vehicle Control to wells step1->step2 step3 Add Enzyme to wells and incubate step2->step3 step4 Initiate reaction by adding Arachidonic Acid (Substrate) step3->step4 step5 Add colorimetric substrate (e.g., TMPD) step4->step5 step6 Measure absorbance change over time (e.g., 590 nm) step5->step6 end Calculate % Inhibition and IC₅₀ Value step6->end

Figure 2: Workflow for COX Inhibition Assay

G Figure 3: Workflow for Cellular Antioxidant (ROS) Assay start Start step1 Seed endothelial cells in a 96-well plate start->step1 step2 Pre-treat cells with various concentrations of this compound step1->step2 step3 Load cells with DCFH-DA probe step2->step3 step4 Induce oxidative stress (e.g., add H₂O₂) step3->step4 step5 Measure fluorescence intensity (Excitation ~485 nm, Emission ~530 nm) step4->step5 end Quantify reduction in ROS levels compared to control step5->end

Figure 3: Workflow for Cellular Antioxidant (ROS) Assay

Detailed Experimental Protocols

The following sections provide standardized protocols for key in vitro assays used to characterize the mechanism of action of this compound.

Protocol: COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available COX inhibitor screening assay kits.[13]

  • Reagent Preparation : Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), stock solutions of ovine COX-1 and COX-2 enzymes, heme, and the substrate arachidonic acid. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Setup : In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme solution (either COX-1 or COX-2) to each well.

  • Inhibitor Addition : Add 10 µL of this compound solution at various concentrations (serial dilutions) to the sample wells. Add 10 µL of solvent for the control wells.

  • Incubation : Gently shake the plate and incubate for 10 minutes at 37°C.

  • Reaction Initiation : Add 10 µL of arachidonic acid solution to all wells to initiate the reaction.

  • Colorimetric Detection : Immediately add 20 µL of a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Measurement : Read the absorbance at 590 nm using a microplate reader every minute for 5 minutes to determine the rate of reaction.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of this compound relative to the control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.[14]

  • Reagent Preparation : Prepare a 0.1 M phosphate buffer (pH 8.0). Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and AChE enzyme. Prepare a stock solution of this compound in a suitable solvent.

  • Assay Setup : In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of phosphate buffer to each well.

  • Inhibitor Addition : Add 25 µL of this compound solution at various concentrations to the sample wells. Add 25 µL of solvent for the control wells.

  • Reaction Initiation : Add 25 µL of the AChE enzyme solution to each well to start the reaction.

  • Measurement : Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every 2 minutes for 10-20 minutes. The rate of absorbance increase is proportional to AChE activity.

  • Data Analysis : Calculate the rate of reaction for each well. Determine the percentage of inhibition for each this compound concentration compared to the control.

Protocol: Intracellular ROS Scavenging Assay

This protocol describes the use of the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe to measure intracellular ROS.

  • Cell Culture : Seed human endothelial cells (e.g., HUVECs) in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment : Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.5 µM to 50 µM). Incubate for a predetermined time (e.g., 24 hours).

  • Probe Loading : Remove the treatment medium and wash the cells gently with phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well. Incubate for 30 minutes at 37°C in the dark.

  • Induction of Oxidative Stress : Wash the cells again with PBS to remove the excess probe. Add 100 µL of an ROS-inducing agent (e.g., 100 µM H₂O₂) to the wells.

  • Measurement : Immediately measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis : Compare the fluorescence intensity of this compound-treated cells to that of untreated (control) cells to determine the percentage reduction in ROS.

Protocol: Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability and cytotoxicity.[15][16][17][18]

  • Cell Seeding : Plate cells (e.g., human endothelial cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to attach and grow for 24 hours.

  • Compound Exposure : Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 1 µM to 100 µM). Include a vehicle-only control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation : Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measurement : Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis : Subtract the background absorbance from all readings. Express the viability of treated cells as a percentage of the vehicle control.

Conclusion and Future Directions

The in vitro evidence strongly supports this compound (malvidin-3,5-diglucoside) as a bioactive compound with significant therapeutic potential. Its primary mechanisms of action involve the selective inhibition of the pro-inflammatory enzyme COX-2, modulation of the NF-κB signaling pathway, reduction of oxidative stress through ROS scavenging, and inhibition of key cholinesterase enzymes. While its anti-inflammatory and antioxidant activities are well-supported, further research is required to fully elucidate its potential as an anticancer agent and to detail the specific molecular interactions within the identified signaling pathways. The data and protocols presented in this guide serve as a foundational resource for scientists and drug development professionals aiming to explore and harness the therapeutic capabilities of this promising natural product.

References

The Pharmacokinetic Profile and Metabolic Fate of Malvin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvin, an anthocyanin chemically identified as malvidin-3,5-diglucoside, is a naturally occurring pigment found in various plants. As a member of the flavonoid class of polyphenols, this compound and its aglycone, malvidin, have garnered significant interest for their potential health benefits, including antioxidant and anti-inflammatory properties. Understanding the pharmacokinetics and metabolism of this compound is crucial for evaluating its bioavailability, efficacy, and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, experimental methodologies, and the molecular pathways it influences. Due to the limited specific data on this compound, this guide incorporates data from its closely related analogue, malvidin-3-O-glucoside, and general findings for anthocyanins to provide a broader context.

Pharmacokinetics of this compound and Related Anthocyanins

The journey of this compound through the body is a complex process governed by various physiological factors. Its bioavailability is generally low, a characteristic shared by many polyphenolic compounds.[1]

Absorption

Anthocyanins can be absorbed in the stomach and small intestine.[2][3] The acidic environment of the stomach maintains anthocyanins in their stable flavylium cation form, which may facilitate absorption.[3] However, the majority of absorption is thought to occur in the small intestine. The glycosylation pattern of anthocyanins plays a significant role in their absorption. While specific data for malvidin-3,5-diglucoside is scarce, studies on other anthocyanins suggest that they can be absorbed intact, albeit inefficiently.[3]

Bioavailability

The systemic bioavailability of anthocyanins in humans is generally low, estimated to be less than 1-2%.[1][4] Animal studies have reported bioavailability ranging from 0.26% to 1.8%.[5] This low bioavailability is attributed to poor absorption and extensive metabolism.

Distribution

Once absorbed, this compound and its metabolites are distributed throughout the body via the circulatory system. They have been detected in plasma and various tissues.[4]

Metabolism

This compound undergoes extensive metabolism both in the tissues and by the gut microbiota.

Phase II Metabolism: In the liver and intestinal cells, absorbed malvidin glucosides can undergo Phase II metabolism, including glucuronidation, sulfation, and methylation.[3]

Gut Microbiota Metabolism: A significant portion of ingested this compound is not absorbed in the upper gastrointestinal tract and reaches the colon, where it is metabolized by the gut microbiota.[6] The initial step is typically deglycosylation to the aglycone, malvidin.[7] Subsequently, the aglycone ring is cleaved, leading to the formation of various phenolic acid metabolites.[7] For malvidin-3-glucoside, major metabolites identified after in vitro fermentation with human fecal bacteria include syringic acid.[4] Other phenolic acids like gallic acid and p-coumaric acid have also been observed from the metabolism of anthocyanin mixtures.[4]

Excretion

This compound and its metabolites are primarily excreted in the urine and feces.[4][5] Urinary excretion of intact anthocyanins is typically very low, often less than 0.1% of the ingested dose in humans.[5] Metabolites, however, can be found in higher concentrations in urine.[3]

Quantitative Pharmacokinetic Data

The following tables summarize available quantitative data for malvidin-3-O-glucoside, which serves as a proxy for this compound.

Table 1: Plasma Pharmacokinetic Parameters of Malvidin-3-O-glucoside in Humans After Consumption of Different Beverages [8]

Beverage (500 mL)Dose of Malvidin-3-O-glucoside (mg)Cmax (nmol/L)Tmax (h)AUC (nmol·h/L)
Red Wine68Not specifiedNot specified288 ± 127
Dealcoholized Red Wine58Not specifiedNot specified214 ± 124
Red Grape Juice117Not specifiedNot specified662 ± 210

Table 2: Urinary Excretion of Anthocyanins in Humans

Anthocyanin/MetaboliteIngested DoseUrinary Excretion (% of ingested dose)Study PopulationReference
Intact AnthocyaninsNot specified< 0.1%Humans[5]
[14C]-Cyanidin-3-glucosideNot specified3.3% (of radioactivity)Mice[4]
Malvidin-3-glucoside pyruvic acidNot specified0.076%Humans[9]
Total Strawberry and Red Grape AnthocyaninsNot specified~0.28%Humans[9]

Experimental Protocols

Understanding the methodologies employed in studying this compound's pharmacokinetics and metabolism is essential for interpreting the data and designing future research.

In Vitro Gut Microbiota Fermentation

This model simulates the metabolic activity of the human colon.

G cluster_prep Sample Preparation cluster_ferm Fermentation cluster_analysis Analysis Fecal_Sample Human Fecal Sample Inoculum Prepare Fecal Inoculum Fecal_Sample->Inoculum Fermentation Anaerobic Incubation (e.g., 37°C, 24-48h) Inoculum->Fermentation This compound This compound/Anthocyanin Sample This compound->Fermentation Sampling Collect Samples at Different Time Points Fermentation->Sampling Extraction Extract Metabolites Sampling->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis ID Identify and Quantify Metabolites Analysis->ID

In vitro gut microbiota fermentation workflow.

A typical protocol involves incubating the test compound (this compound) with a fresh fecal slurry from healthy human donors in an anaerobic environment.[10][11] Samples are collected at various time points to monitor the degradation of the parent compound and the formation of metabolites, which are then identified and quantified using analytical techniques like HPLC-MS/MS.[12]

Caco-2 Cell Permeability Assay

This assay is a widely used in vitro model to predict the intestinal absorption of compounds.

G cluster_prep Cell Culture cluster_exp Transport Experiment cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Differentiate Culture for ~21 days to form a monolayer Seed->Differentiate TEER Measure TEER to confirm monolayer integrity Differentiate->TEER Add_Compound Add this compound to Apical (AP) side TEER->Add_Compound Incubate Incubate (e.g., 2h) Add_Compound->Incubate Sample_BL Sample from Basolateral (BL) side Incubate->Sample_BL Analysis Quantify this compound (e.g., LC-MS/MS) Sample_BL->Analysis Papp Calculate Apparent Permeability (Papp) Analysis->Papp

Caco-2 cell permeability assay workflow.

Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter supports to form a monolayer that mimics the intestinal epithelium.[13] The test compound is added to the apical (AP) side, and its appearance on the basolateral (BL) side is measured over time to determine the apparent permeability coefficient (Papp).[14][15]

Analytical Methodology: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the identification and quantification of this compound and its metabolites in biological matrices.[2][16][17]

Sample Preparation: Biological samples (plasma, urine, fecal extracts) typically undergo protein precipitation or a "dilute-and-shoot" approach to minimize degradation of the unstable anthocyanins.[17]

Chromatographic Separation: A reverse-phase C18 column is commonly used with a gradient elution of an acidified aqueous mobile phase and an organic solvent like acetonitrile or methanol.[17][18]

Mass Spectrometric Detection: A triple quadrupole (QqQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity for targeted analysis.[2][16]

Signaling Pathways Modulated by Malvidin

Malvidin and its glycosides have been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

NF-κB Signaling Pathway

Malvidin has been demonstrated to inhibit the NF-κB signaling pathway, a crucial regulator of inflammation.[19][20] It can suppress the degradation of IκBα and inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and adhesion molecules.[20]

G cluster_stimulus cluster_pathway cluster_malvidin Stimulus Stimulus IKK IKK Activation Stimulus->IKK IkappaB IκBα Degradation IKK->IkappaB NFkappaB_Release NF-κB (p65/p50) Release IkappaB->NFkappaB_Release NFkappaB_Translocation Nuclear Translocation NFkappaB_Release->NFkappaB_Translocation Gene_Expression Pro-inflammatory Gene Expression NFkappaB_Translocation->Gene_Expression Malvidin Malvidin Malvidin->IkappaB Inhibits Malvidin->NFkappaB_Translocation Inhibits

Inhibition of the NF-κB signaling pathway by malvidin.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. Some studies suggest that anthocyanins can modulate this pathway, although the specific effects of malvidin are still being elucidated.[21][22]

G cluster_stimulus cluster_pathway cluster_malvidin GF GF Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Activation Receptor->PI3K PIP2_PIP3 PIP2 -> PIP3 PI3K->PIP2_PIP3 Akt Akt Activation PIP2_PIP3->Akt Downstream Downstream Effects (Cell Survival, Proliferation) Akt->Downstream Malvidin Malvidin Malvidin->PI3K Modulates

Modulation of the PI3K/Akt signaling pathway by malvidin.
Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Malvidin has been shown to activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes and protection against oxidative stress.[23][24][25]

G cluster_stress cluster_pathway cluster_malvidin OS OS Keap1_Nrf2 Keap1-Nrf2 Complex OS->Keap1_Nrf2 Nrf2_Release Nrf2 Release and Stabilization Keap1_Nrf2->Nrf2_Release Nrf2_Translocation Nuclear Translocation Nrf2_Release->Nrf2_Translocation ARE ARE Binding Nrf2_Translocation->ARE Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Malvidin Malvidin Malvidin->Nrf2_Release Promotes

Activation of the Nrf2 signaling pathway by malvidin.

Conclusion

This technical guide has synthesized the available information on the pharmacokinetics and metabolism of this compound. While data specific to malvidin-3,5-diglucoside remains limited, the study of related anthocyanins, particularly malvidin-3-O-glucoside, provides valuable insights into its likely ADME properties. The low bioavailability of this compound underscores the critical role of gut microbiota in its metabolism and the potential systemic effects of its metabolites. The modulation of key signaling pathways such as NF-κB and Nrf2 by malvidin highlights its therapeutic potential. Further research is warranted to fully elucidate the pharmacokinetic profile of this compound itself, to identify and quantify its full spectrum of metabolites, and to further explore the molecular mechanisms underlying its biological activities. Such knowledge will be instrumental in the development of this compound-based functional foods and pharmaceuticals.

References

An In-depth Technical Guide to the Spectroscopic Properties of Malvin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Malvin chloride (Malvidin-3,5-di-O-glucoside), a prominent anthocyanin. The document details its characteristics observed through various spectroscopic techniques, including UV-Visible, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and application of anthocyanins in fields such as food science, natural product chemistry, and drug development.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique for the characterization and quantification of anthocyanins like this compound chloride. The absorption spectrum is highly sensitive to the pH of the solution due to the structural transformations of the anthocyanin molecule.

The color of anthocyanins is most pronounced in acidic conditions (pH < 3), where the flavylium cation form predominates. As the pH increases, the molecule undergoes hydration and proton transfer reactions, leading to the formation of colorless carbinol pseudobase and chalcone forms, and blue quinonoidal bases at neutral to alkaline pH.

Table 1: UV-Visible Absorption Maxima (λmax) of this compound Chloride and Related Compounds

CompoundSolvent/pHλmax (nm)Reference
This compound chlorideAcidic aqueous solutionNot specified[1]
General AnthocyaninspH 1.0475 - 550[2]
Cyanidin-type anthocyanins-535[2]

Note: Specific λmax for pure this compound chloride in various pH conditions were not explicitly found in the search results, but general ranges for anthocyanins are provided.

Experimental Protocol: pH Differential Method for Total Monomeric Anthocyanin Content

This method is a standard procedure for the quantification of monomeric anthocyanins.[3][4]

Materials:

  • 0.025 M Potassium chloride buffer (pH 1.0)

  • 0.4 M Sodium acetate buffer (pH 4.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare two dilutions of the sample, one with the pH 1.0 buffer and the other with the pH 4.5 buffer. The dilution factor should be adjusted to obtain an absorbance reading at the λmax within the linear range of the spectrophotometer (typically < 1.2).[3]

  • Allow the solutions to equilibrate for at least 30 minutes.[3]

  • Measure the absorbance of each dilution at the λmax for the specific anthocyanin (around 520 nm for many anthocyanins) and at 700 nm (to correct for haze).[4]

  • Calculate the absorbance (A) of the diluted sample as: A = (Aλmax - A700)pH 1.0 - (Aλmax - A700)pH 4.5

  • The total monomeric anthocyanin concentration, expressed as cyanidin-3-glucoside equivalents, is calculated using the following formula: Total Anthocyanin (mg/L) = (A × MW × DF × 1000) / (ε × L) where:

    • MW = Molecular weight of cyanidin-3-glucoside (449.2 g/mol )

    • DF = Dilution factor

    • ε = Molar absorptivity of cyanidin-3-glucoside (26,900 L·mol⁻¹·cm⁻¹)

    • L = Path length of the cuvette (cm)

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Sample Anthocyanin Sample pH1_Buffer pH 1.0 Buffer (0.025 M KCl) Sample->pH1_Buffer Dilute with pH45_Buffer pH 4.5 Buffer (0.4 M NaOAc) Sample->pH45_Buffer Dilute with Dilution1 Dilution 1 pH1_Buffer->Dilution1 Dilution2 Dilution 2 pH45_Buffer->Dilution2 Abs_pH1 Measure Absorbance at λmax and 700 nm Dilution1->Abs_pH1 Abs_pH45 Measure Absorbance at λmax and 700 nm Dilution2->Abs_pH45 Spectrophotometer UV-Vis Spectrophotometer Calculation Calculate Total Monomeric Anthocyanin Concentration Abs_pH1->Calculation Abs_pH45->Calculation Result Final Concentration Calculation->Result

Workflow for UV-Vis analysis of anthocyanins.

Fluorescence Spectroscopy

Fluorescence spectroscopy can be a sensitive method for studying anthocyanins and their derivatives. The fluorescence properties of anthocyanins are influenced by their structure and environment.

Oxidation of anthocyanins can lead to the formation of fluorescent products, with an emission band typically observed between 525-540 nm when excited at 470-490 nm.[5] Malvidin-3,5-diglucoside (this compound) has been shown to exhibit short-wavelength fluorescence with a maximum at 293 nm when excited at 220 nm in a water-methanol mixture.[6]

Table 2: Fluorescence Properties of this compound Chloride and Related Compounds

CompoundExcitation λ (nm)Emission λ (nm)Solvent/ConditionsReference
This compound chloride220293Water-methanol (1:1, v/v)[6]
Oxidized Anthocyanins470-490525-540-[5]
Blueberry Anthocyanins493.02616.33-[7]
Experimental Protocol: General Fluorescence Measurement

Materials:

  • Fluorometer

  • Quartz cuvettes

  • Solvent (e.g., water-methanol mixture)

Procedure:

  • Prepare a dilute solution of the anthocyanin sample in the desired solvent.

  • Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.

  • Set the excitation and emission wavelengths. For a general scan, an excitation wavelength in the UV or visible range can be used, and the emission spectrum can be scanned over a relevant range.

  • Record the fluorescence emission spectrum of the sample.

  • If quantifying, a calibration curve with standards of known concentrations should be prepared.

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Sample Anthocyanin Sample Dilute_Sample Dilute Sample Sample->Dilute_Sample Solvent Solvent Solvent->Dilute_Sample Set_Wavelengths Set Excitation & Emission Wavelengths Dilute_Sample->Set_Wavelengths Fluorometer Fluorometer Measure_Fluorescence Record Emission Spectrum Set_Wavelengths->Measure_Fluorescence Analyze_Spectrum Analyze Spectrum (e.g., identify λem) Measure_Fluorescence->Analyze_Spectrum Quantification Quantification (optional, with standards) Analyze_Spectrum->Quantification

Workflow for fluorescence spectroscopy of anthocyanins.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of anthocyanins, providing detailed information about the carbon-hydrogen framework.[8] Both 1D (¹H and ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC, NOESY) NMR techniques are employed for this purpose.[8]

¹H NMR spectra of malvidin-3-glucoside have been reported to show distinct peaks for the flavylium cation at low pH, with the appearance of new signals corresponding to other forms (hemiacetal, chalcones) as the pH increases.[9]

Due to the complexity and the vast amount of data from NMR experiments, specific chemical shifts are not tabulated here. Researchers should refer to specialized literature for detailed assignments.

Experimental Protocol: General NMR Analysis of Anthocyanins

Materials:

  • NMR Spectrometer

  • NMR tubes

  • Deuterated solvents (e.g., CD₃OD, D₂O, CF₃COOD-CD₃OD)[10][11]

Procedure:

  • Dissolve a pure sample of the anthocyanin in an appropriate deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire 1D (¹H, ¹³C) and 2D NMR spectra as needed for structural elucidation.

  • Process and analyze the spectra to assign chemical shifts and determine the structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. In the context of this compound chloride, it is particularly useful for studying hydrogen bonding interactions, such as those occurring during copigmentation.[12]

The IR spectrum of pure this compound shows a broad, intense band around 3388 cm⁻¹, which is characteristic of hydrogen bonding.[13]

Table 3: Characteristic IR Absorption Bands for this compound and Related Compounds

Wavenumber (cm⁻¹)AssignmentReference
~3388O-H stretching (hydrogen-bonded)[13]
3500 (around)Hydroxy groups involved in hydrogen bonding[12]
< 3000Oxonium ions involved in hydrogen bonding[12]
2921 and 2851Aliphatic C-H stretching[14]
1605Aromatic C=C stretching[14]
1369O-H bending[14]
1050C-O stretching[14]
Experimental Protocol: KBr Pellet Method for IR Spectroscopy

Materials:

  • FTIR Spectrometer

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Thoroughly mix a small amount of the dry anthocyanin sample with dry KBr powder in an agate mortar.

  • Grind the mixture to a fine powder.

  • Place the powder in a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the IR spectrum.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_measurement IR Measurement cluster_analysis Data Analysis Sample Dry Anthocyanin Sample Mix_Grind Mix and Grind Sample->Mix_Grind KBr KBr Powder KBr->Mix_Grind Press_Pellet Press into Pellet Mix_Grind->Press_Pellet Record_Spectrum Record IR Spectrum Press_Pellet->Record_Spectrum FTIR FTIR Spectrometer Analyze_Spectrum Analyze Spectrum (identify functional groups) Record_Spectrum->Analyze_Spectrum Interpretation Interpret Results Analyze_Spectrum->Interpretation

Workflow for IR spectroscopy of anthocyanins.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound chloride in cellular signaling pathways. While chloride ions themselves are known to act as signaling molecules[15], this is a general physiological role and not specific to the this compound chloride molecule. Research on the biological activities of this compound chloride has primarily focused on its antioxidant properties. Further investigation is required to elucidate any specific signaling cascades that may be modulated by this compound chloride.

References

Solubility of Malvin in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of malvin (malvidin-3,5-diglucoside), a key anthocyanin, in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development by consolidating available data, outlining experimental protocols for solubility determination, and providing a theoretical framework for understanding the solubility behavior of this compound.

Executive Summary

This compound, a naturally occurring anthocyanin responsible for the coloration of many plants, exhibits a complex solubility profile influenced by solvent polarity, pH, and its own molecular structure. While it is generally considered more soluble in polar solvents, quantitative data in common organic solvents is not widely tabulated in publicly accessible literature. This guide synthesizes the available qualitative and semi-quantitative information and provides detailed methodologies for its empirical determination. A notable discrepancy exists in the literature regarding its aqueous solubility, with reports ranging from "highly water-soluble" to "nearly insoluble." This is likely attributable to the strong pH dependence of anthocyanin structure and solubility.

Quantitative Solubility Data

Precise quantitative solubility data for this compound (malvidin-3,5-diglucoside) in a range of common organic solvents remains elusive in readily available scientific literature. However, some qualitative and semi-quantitative information has been reported, along with data for its aglycone, malvidin, which can serve as a useful, albeit not direct, reference. The presence of two glucose moieties in this compound significantly increases its polarity compared to malvidin, a factor that critically influences its solubility profile.

A study focused on the optimization of pressurized solvent extraction utilized a Hansen three-dimensional solubility parameter approach for malvidin-3,5-diglucoside in water and ethanol systems, suggesting the existence of quantitative solubility data within that research, though not explicitly presented in public abstracts[1][2].

Solvent/SystemThis compound (Malvidin-3,5-diglucoside) SolubilityMalvidin (Aglycone) SolubilityCitation
Water Conflicting reports: "Highly water-soluble"[3][4], "Nearly insoluble"[5], "Slightly soluble"[6], "Practically insoluble"[7]Sparingly soluble in aqueous buffers (approx. 0.1 mg/mL in a 1:9 DMF:PBS solution at pH 7.2)[8][3][4][5][6][7][8]
Methanol Soluble, particularly in acidified methanol[6]No quantitative data found[6]
Ethanol Soluble[9]Approx. 16 mg/mL[8][8][9]
Acetone General anthocyanin solubility noted[10]No quantitative data found[10]
Dimethyl Sulfoxide (DMSO) Soluble[9]Approx. 16 mg/mL[8][8][9]
Dimethylformamide (DMF) No specific data foundApprox. 25 mg/mL[8][8]

Note on Water Solubility: The contradictory reports on the water solubility of this compound are likely due to the pH-dependent nature of anthocyanins. In acidic conditions (pH < 3), anthocyanins typically exist as the more stable and water-soluble flavylium cation[11]. As the pH increases towards neutral and alkaline, they can be converted to less soluble forms. Therefore, the pH of the aqueous medium is a critical factor in determining the solubility of this compound.

Factors Influencing this compound Solubility

The solubility of this compound is a multifactorial property governed by both the chemical nature of the solute and the solvent, as well as by physical conditions.

  • Molecular Structure (Glycosylation): The presence of two glucose units in the this compound structure significantly enhances its polarity compared to its aglycone, malvidin. This glycosylation generally increases solubility in polar solvents like water and alcohols[12].

  • Solvent Polarity: As a polar molecule, this compound is expected to be more soluble in polar solvents such as water, methanol, and ethanol, and less soluble in non-polar solvents. The polyphenolic structure, however, imparts some hydrophobic character, making mixtures of water and organic solvents effective for extraction[10].

  • pH: The pH of the solvent system is a critical determinant of anthocyanin solubility, particularly in aqueous solutions. In acidic media, this compound exists predominantly as the flavylium cation, which is typically more soluble in water[11].

  • Temperature: For most solid solutes, solubility increases with temperature. However, the stability of anthocyanins can decrease at elevated temperatures, leading to degradation, which can complicate solubility measurements[4].

  • Presence of Other Solutes: The presence of salts, sugars, and other organic molecules can influence the solubility of this compound through various effects on the solvent properties.

Experimental Protocols for Solubility Determination

The following sections detail standardized methodologies for the quantitative determination of this compound solubility.

Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined.

Detailed Protocol:

  • Preparation: Add an excess amount of crystalline this compound chloride to a series of vials, each containing a precise volume of the desired organic solvent (e.g., methanol, ethanol, acetone, DMSO). The excess solid should be clearly visible.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be rigorously controlled and recorded.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) or centrifuge the vials at high speed and carefully pipette the supernatant. This step is critical to avoid the transfer of solid particles.

  • Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent in vials B Seal vials and agitate at constant temperature (24-48h) A->B C Settle undissolved solid B->C D Filter supernatant or centrifuge and collect supernatant C->D E Analyze filtrate by UV-Vis or HPLC D->E

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Quantification by UV-Vis Spectrophotometry

Principle: The concentration of this compound in a solution can be determined by measuring its absorbance at a specific wavelength and relating it to a standard curve prepared from solutions of known concentrations. This compound exhibits a characteristic maximum absorbance (λmax) in the visible region of the electromagnetic spectrum, typically around 520-530 nm in acidic conditions.

Detailed Protocol:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound chloride of a known concentration in the solvent of interest. Perform a series of serial dilutions to obtain at least five standard solutions of decreasing concentrations.

  • Wavelength Scan: Using the most concentrated standard solution, perform a wavelength scan using a UV-Vis spectrophotometer to determine the λmax.

  • Calibration Curve Construction: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear, and the equation of the line (y = mx + c) should be determined by linear regression.

  • Sample Analysis: Dilute the saturated filtrate obtained from the shake-flask method with the same solvent if necessary to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

  • Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of this compound in the diluted sample. Account for the dilution factor to determine the original concentration in the saturated solution.

G A Prepare this compound stock and serial dilutions B Determine λmax via wavelength scan A->B C Measure absorbance of standards at λmax A->C D Construct calibration curve (Absorbance vs. Concentration) C->D F Calculate concentration from calibration curve D->F E Measure absorbance of unknown sample E->F

Caption: Protocol for UV-Vis Spectrophotometric Quantification of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase HPLC method with UV-Vis detection is typically employed. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards.

Detailed Protocol:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution is often used, typically involving a mixture of an aqueous acidic solution (e.g., water with formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol)[13]. The gradient is programmed to increase the proportion of the organic solvent over time to ensure the elution of the analyte.

    • Flow Rate: Typically around 1 mL/min.

    • Detection: UV-Vis detector set at the λmax of this compound (around 520-530 nm).

    • Injection Volume: A fixed volume, typically 10-20 µL.

  • Preparation of Standard Solutions and Calibration Curve: Prepare a stock solution and a series of dilutions of this compound chloride in the mobile phase or a compatible solvent. Inject each standard and record the peak area. Construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Filter the saturated solution from the shake-flask experiment and inject it into the HPLC system.

  • Concentration Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion

References

In Silico Prediction of Malvin's Bioactivity: A Technical Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malvin, a naturally occurring anthocyanin, and its structural relatives, the benzomalvins, have emerged as compounds of interest in oncology research. Experimental evidence indicates that benzomalvins can induce p53-dependent apoptosis in cancer cell lines, suggesting a promising avenue for the development of novel anticancer therapeutics. This technical guide provides a comprehensive framework for the in silico prediction and characterization of this compound's bioactivity, with a focus on its potential as an anticancer agent. By leveraging a suite of computational tools, researchers can elucidate the molecular mechanisms underlying this compound's activity, predict its pharmacokinetic properties, and prioritize it for further preclinical and clinical development. This document outlines a complete workflow, from initial target identification and molecular docking to extensive molecular dynamics simulations and ADMET prediction, providing researchers with the necessary protocols and conceptual understanding to computationally evaluate this compound as a potential drug candidate.

Introduction to this compound and Rationale for In Silico Investigation

This compound (Malvidin 3,5-diglucoside) is a member of the anthocyanin family of plant pigments. While research on this compound itself is limited, studies on the related class of fungal metabolites, benzomalvins, have demonstrated significant cytotoxic effects against cancer cells. Specifically, benzomalvins have been shown to induce apoptosis in human colorectal carcinoma (HCT116) cells through a p53-dependent mechanism.[1] This known bioactivity of structurally similar compounds provides a strong rationale for investigating the anticancer potential of this compound using computational methods.

In silico approaches offer a rapid and cost-effective means to:

  • Predict the most likely protein targets of this compound.

  • Elucidate the binding interactions between this compound and its putative targets at an atomic level.

  • Assess the stability of these interactions over time.

  • Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound.

  • Evaluate its overall drug-likeness.

This guide proposes a comprehensive in silico workflow to systematically evaluate the anticancer bioactivity of this compound.

Proposed In Silico Workflow

The following diagram outlines the proposed computational workflow for predicting and characterizing the bioactivity of this compound.

In_Silico_Workflow cluster_0 Phase 1: Target Identification & Ligand Preparation cluster_1 Phase 2: Molecular Docking cluster_2 Phase 3: Molecular Dynamics Simulation cluster_3 Phase 4: Pharmacokinetic & Toxicity Prediction Target_ID Target Identification (Literature Review & Prediction Servers) Protein_Prep Protein Structure Preparation (PDB Database) Target_ID->Protein_Prep Select Targets Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep This compound Structure Preparation (PubChem) Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET Pose_Analysis Binding Pose and Affinity Analysis Docking->Pose_Analysis Generate Poses MD_Sim Molecular Dynamics Simulation (e.g., GROMACS) Pose_Analysis->MD_Sim Select Best Pose Stability_Analysis Complex Stability Analysis (RMSD, RMSF) MD_Sim->Stability_Analysis Generate Trajectory Binding_Energy Binding Free Energy Calculation (MM/PBSA) Stability_Analysis->Binding_Energy Drug_Likeness Drug-Likeness Evaluation ADMET->Drug_Likeness

Caption: Proposed in silico workflow for this compound bioactivity prediction.

Detailed Methodologies

Target Identification and Structure Preparation

Based on the known p53-dependent apoptotic activity of benzomalvins, key proteins in the apoptosis signaling pathway are proposed as primary targets for this compound.

Table 1: Proposed Protein Targets for this compound Docking Studies

Target ProteinPDB IDRationale
p532GEQ, 1TUPCentral tumor suppressor protein that can initiate apoptosis.[2][3]
MDM23LBK, 1RV1A key negative regulator of p53; inhibiting MDM2 can stabilize p53.[4][5]
Bcl-21G5M, 6GL8An anti-apoptotic protein; its inhibition promotes apoptosis.[6][7]
Caspase-36BDV, 7RN9A key executioner caspase in the apoptotic cascade.[8][9]

Protocol for Protein and Ligand Preparation:

  • Protein Structure Retrieval: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms and assign appropriate charges (e.g., Kollman charges) using software like AutoDock Tools.

    • Define the binding site for molecular docking, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

  • Ligand Structure Retrieval: Obtain the 3D structure of this compound from the PubChem database.[10]

  • Ligand Preparation:

    • Optimize the geometry of the this compound structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds using software like AutoDock Tools.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol for Molecular Docking using AutoDock Vina:

  • Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move freely within the binding pocket.

  • Docking Execution: Perform the docking simulation using AutoDock Vina. The program will explore different conformations of this compound within the defined grid box and score them based on a binding affinity scoring function.[11][12][13]

  • Pose Analysis: Analyze the resulting docked poses. The pose with the lowest binding energy (most negative value) is typically considered the most favorable. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues using software like PyMOL or Discovery Studio.

Table 2: Hypothetical Molecular Docking Results for this compound

Target ProteinBinding Affinity (kcal/mol)Interacting Residues
p53-8.5Arg248, Ser241, Met243
MDM2-9.2Val93, Leu54, Gly58
Bcl-2-7.8Arg146, Tyr108, Phe112
Caspase-3-8.1Arg207, Ser209, Trp214
Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Protocol for MD Simulation using GROMACS:

  • System Preparation:

    • Create a simulation box and solvate the protein-ligand complex with an appropriate water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.

    • Perform another short simulation under NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

  • Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to obtain a stable trajectory.[14][15][16][17]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand to assess the stability of the complex over the simulation time.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.

  • Binding Free Energy Calculation:

    • Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method to calculate the binding free energy of the this compound-protein complex from the MD trajectory. This provides a more accurate estimation of binding affinity than docking scores alone.[18][19][20][21]

Table 3: Hypothetical MD Simulation and Binding Free Energy Results for this compound-MDM2 Complex

ParameterValueInterpretation
Average RMSD (Protein)0.2 nmHigh stability of the protein backbone.
Average RMSD (Ligand)0.1 nmThis compound remains stably bound in the active site.
Binding Free Energy (ΔG)-45.5 kcal/molStrong and favorable binding.
ADMET and Drug-Likeness Prediction

Predicting the pharmacokinetic and toxicity properties of a compound is crucial in early drug discovery.

Protocol for ADMET and Drug-Likeness Prediction:

  • Utilize Prediction Servers: Use web-based tools such as SwissADME, pkCSM, or admetSAR to predict various ADMET properties.

  • Properties to Analyze:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: AMES toxicity, hepatotoxicity.

  • Drug-Likeness Evaluation: Assess the compound's compliance with established drug-likeness rules, such as Lipinski's Rule of Five.

Table 4: Hypothetical ADMET and Drug-Likeness Prediction for this compound

PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighGood oral bioavailability is likely.
BBB PermeabilityNoUnlikely to cause central nervous system side effects.
CYP2D6 InhibitionNoLow potential for drug-drug interactions.
AMES ToxicityNon-mutagenicLikely safe from a genotoxicity perspective.
Lipinski's Rule of Five1 ViolationGenerally good drug-like properties.

Signaling Pathway Visualization

The following diagram illustrates the p53-mediated apoptotic pathway, which is the proposed mechanism of action for this compound's anticancer activity.

p53_pathway cluster_0 Cellular Stress cluster_1 p53 Activation cluster_2 Apoptosis Regulation cluster_3 Apoptosis Execution DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 activates MDM2 MDM2 p53->MDM2 induces expression Bax Bax p53->Bax activates Bcl2 Bcl-2 p53->Bcl2 inhibits MDM2->p53 inhibits (degradation) This compound This compound This compound->MDM2 inhibits This compound->Bcl2 inhibits Caspase3 Caspase-3 This compound->Caspase3 potential direct activation Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Bax inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

Methodological & Application

Application Note: Quantification of Malvin by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvin, a naturally occurring anthocyanin, is a key pigment in various plants and has garnered significant interest for its potential health benefits, including antioxidant and anti-inflammatory properties. Accurate quantification of this compound is crucial for research, quality control of natural products, and the development of new therapeutic agents. This application note provides a detailed protocol for the quantification of this compound using a robust High-Performance Liquid Chromatography (HPLC) method with UV-Vis detection.

Chemical Structure of this compound Chloride

This compound is the 3,5-di-O-glucoside of malvidin. Its chemical structure is provided below:

  • Chemical Formula: C₂₉H₃₅ClO₁₇

  • Molecular Weight: 691.03 g/mol

  • CAS Number: 16727-30-3

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of an acidified aqueous solution and an organic solvent (methanol or acetonitrile). The acidic modifier is essential for maintaining the stability and proper peak shape of the anthocyanin. Quantification is performed by detecting the absorbance of this compound at its maximum visible wavelength, approximately 525 nm, and comparing the peak area to that of a known standard.

Experimental Workflow

The overall experimental workflow for the quantification of this compound by HPLC is illustrated in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Injection into HPLC System Filtration->Injection Standard This compound Standard Preparation Calibration Calibration Curve Generation Standard->Calibration Separation Chromatographic Separation Injection->Separation Detection UV-Vis Detection (~525 nm) Separation->Detection Integration Peak Integration Detection->Integration Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

Detailed Experimental Protocol

Materials and Reagents
  • This compound chloride standard (≥90% purity by HPLC)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Formic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a diode-array detector (DAD) or UV-Vis detector.

  • Analytical column: Atlantis dC18 (4.6 x 150 mm, 3 µm particle size) or equivalent C18 reversed-phase column.[1]

Chromatographic Conditions
ParameterCondition
Column Atlantis dC18 (4.6 x 150 mm, 3 µm)
Mobile Phase A Water with 10% Formic Acid
Mobile Phase B Methanol
Gradient 5% to 60% B in 20 min, then 60% to 100% B in 5 min
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature 25 °C
Detection Wavelength 525 nm
Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 100 mg/L): Accurately weigh a suitable amount of this compound chloride standard and dissolve it in a known volume of methanol containing 0.1% HCl to achieve the desired concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase A to cover the desired concentration range (e.g., 0.5 - 10 mg/L).[1]

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a solid matrix is outlined below:

  • Extraction: Extract a known amount of the homogenized sample with an appropriate solvent, such as acidified methanol. Sonication or vortexing can be used to improve extraction efficiency.

  • Centrifugation: Centrifuge the extract to pellet any solid material.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.

Method Validation and Data Presentation

The described HPLC method has been validated for several key performance characteristics. The following tables summarize the quantitative data from a study on this compound chloride quantification.[1]

Linearity and Range

The linearity of the method was established by constructing a calibration curve with six concentration levels.

ParameterValue
Linear Range 0.5 - 10 mg/L
Coefficient of Determination (R²) 0.9996
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of the method was determined by calculating the LOD and LOQ.

ParameterValue
Limit of Detection (LOD) 0.1 mg/L
Limit of Quantification (LOQ) ~0.3 mg/L (estimated as 3.3 x LOD)
Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision).

Concentration LevelIntra-day RSD (%) (n=6)Inter-day RSD (%) (n=6)
Low< 3%< 3%
Medium< 3%< 3%
High< 3%< 3%
Accuracy

The accuracy of the method was assessed through recovery studies by spiking samples with known amounts of this compound standard at three different concentration levels.

Spiking LevelRecovery (%)
Low> 95%
Medium> 95%
High> 95%

System Suitability

Before running the analytical sequence, a system suitability test should be performed by injecting a standard solution multiple times. The following parameters should be checked:

  • Tailing factor: Should be ≤ 2.0.

  • Theoretical plates: Should be > 2000.

  • Relative standard deviation (RSD) of peak area and retention time: Should be ≤ 2.0%.

Conclusion

The HPLC method described in this application note is a reliable, sensitive, and accurate method for the quantification of this compound in various samples. The detailed protocol and performance data provide a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories for routine analysis and quality control.

References

Application Note: LC-MS/MS Protocol for the Identification and Quantification of Malvin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Malvin, also known as malvidin-3,5-O-diglucoside, is a prominent anthocyanin responsible for the purple and blue colors in many flowers, fruits, and vegetables. As a potent antioxidant, the identification and quantification of this compound in plant extracts are crucial for quality control in the food and beverage industry, as well as for research in phytochemistry and drug discovery. This application note provides a detailed protocol for the sensitive and selective analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the preferred method for its structural confirmation and quantification in complex matrices.[1][2]

Principle This method utilizes reversed-phase High-Performance Liquid Chromatography (HPLC) to separate this compound from other components in the plant extract. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[3] Following chromatographic separation, the eluent is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is employed to generate the protonated molecular ion of this compound ([M+H]⁺). This precursor ion is then selected and fragmented via collision-induced dissociation (CID) to produce characteristic product ions.[4] The specific transition from the precursor ion to a major product ion is monitored using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity for quantification.

Experimental Protocol

Materials and Reagents
  • Standards: this compound chloride (≥90% HPLC grade)[5][6]

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and formic acid.[1][7] Ultrapure water (18.2 MΩ·cm).

  • Plant Material: Fresh, frozen, or lyophilized plant tissue.

  • Equipment:

    • Analytical balance

    • Grinder or mortar and pestle

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm PTFE)[8]

    • HPLC or UHPLC system coupled to a tandem mass spectrometer with an ESI source.

Standard Solution Preparation
  • Primary Stock Solution (e.g., 200 µg/mL): Accurately weigh 2 mg of this compound chloride standard and dissolve it in 10 mL of acidified methanol (e.g., methanol with 0.1% HCl or 0.5% formic acid).[1][9] Store this solution at 4°C in the dark.[1]

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the initial mobile phase composition (e.g., 0.01, 0.1, 1.0, 2.5, 10, 25, 50 µg/mL).[3][9] These solutions are used to construct the calibration curve for quantification.

Sample Preparation
  • Homogenization: Freeze the plant sample (approx. 0.1-0.5 g) in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle or a cryogenic mill.[10][11]

  • Extraction: Transfer the powdered sample to a centrifuge tube. Add 5 mL of an acidified methanol extraction solvent (e.g., methanol/water/formic acid, 70:27:3, v/v/v).[3][10]

  • Sonication & Shaking: Vortex the mixture thoroughly and sonicate for 15-20 minutes in a cooled ultrasonic bath. Subsequently, shake the mixture for 24 hours at 4°C in the dark to maximize extraction efficiency.[10]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes at 4°C.[8]

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[8][10]

LC-MS/MS Method Parameters

1.4.1 Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size).[12]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.[12]

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    1.0 10
    15.0 45
    17.0 95
    20.0 95
    21.0 10

    | 25.0 | 10 |

1.4.2 Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[12]

  • Capillary Voltage: 3.5 kV.

  • Ion Source Temperature: 350°C.[12]

  • Nebulizer Gas (Nitrogen): 40 psi.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

Data Presentation

Identification of this compound

This compound (Malvidin-3,5-diglucoside) is identified by its retention time and its specific MS/MS fragmentation. The protonated precursor ion [M+H]⁺ at m/z 655 fragments to produce characteristic product ions, primarily the malvidin aglycone at m/z 331.[13]

Table 1: MRM Transitions for this compound Identification.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
This compound 655.2 331.1 35 150
This compound 655.2 493.1 25 150

The transition in bold (655.2 → 331.1) is typically the most abundant and is recommended for quantification.

Quantification of this compound

Quantification is achieved by plotting the peak area of the primary MRM transition (655.2 → 331.1) against the concentration of the prepared this compound standard solutions. The concentration of this compound in the plant extracts is then determined from this calibration curve.

Table 2: Example Quantitative Data Summary for this compound in Plant Extracts.

Plant Sample Injection 1 (µg/g) Injection 2 (µg/g) Injection 3 (µg/g) Average Conc. (µg/g) Std. Dev. %RSD
Extract A 152.4 155.1 153.8 153.8 1.35 0.88
Extract B 88.7 91.2 89.9 89.9 1.25 1.39
Extract C 210.3 208.9 211.5 210.2 1.31 0.62

(Note: Data shown is for illustrative purposes only.)

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plant Sample Collection B Grinding in Liquid N2 A->B C Solvent Extraction (Acidified Methanol) B->C D Sonication & Centrifugation C->D E Filtration (0.22 µm) D->E F LC Separation (C18 Column) E->F G ESI Ionization (Positive Mode) F->G H MS/MS Detection (MRM Mode) G->H I Peak Integration H->I J Quantification (Calibration Curve) I->J K Reporting J->K

Caption: Workflow for LC-MS/MS analysis of this compound in plant extracts.

This compound Fragmentation Pathway

This diagram shows the characteristic fragmentation of the protonated this compound molecule in the mass spectrometer.

G cluster_ms MS/MS Fragmentation parent This compound (Malvidin-3,5-diglucoside) Precursor Ion m/z 655 intermediate Malvidin-3-glucoside Intermediate Fragment m/z 493 parent->intermediate  -162 u (Loss of Glucose) child Malvidin Aglycone Product Ion m/z 331 intermediate->child  -162 u (Loss of Glucose)

Caption: Fragmentation of the this compound precursor ion (m/z 655).

References

Application Notes and Protocols for the Extraction and Purification of Malvin from Malva sylvestris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malva sylvestris, commonly known as common mallow, is a plant rich in various bioactive compounds, including anthocyanins.[1] The flowers of Malva sylvestris are a significant source of malvin (malvidin 3,5-diglucoside), a key anthocyanin responsible for their vibrant color and potential therapeutic properties.[2][3][4] Anthocyanins, including this compound, are recognized for their antioxidant and anti-inflammatory activities, making them promising candidates for pharmaceutical and nutraceutical applications.[5][6][7][8][9] These health benefits are attributed to their ability to scavenge free radicals and modulate various signaling pathways involved in oxidative stress and inflammation.[5][6][7][8] This document provides detailed protocols for the extraction and purification of this compound from Malva sylvestris flowers, tailored for research and drug development purposes.

Data Presentation: Extraction and Purification Parameters

The following tables summarize key quantitative data related to the extraction and purification of bioactive compounds from Malva sylvestris. It is important to note that specific yields of purified this compound are not extensively reported in the literature; the data often pertains to total anthocyanin or phenolic content.

Table 1: Total Bioactive Compound Content in Malva sylvestris Extracts

Plant PartExtraction SolventBioactive Compound ClassConcentration/YieldReference
Flowers70% EthanolTotal Phenols258.7 mg/g[1]
Flowers70% EthanolTotal Flavonoids17.4 mg/g[1]
FlowersAqueousTotal Anthocyanins36.80 mg/100g[10]
Flowers10% Ethyl AlcoholPolysaccharides0.274%[4]
Leaves70% EthanolTotal Phenols386.5 mg/g[1]
Leaves70% EthanolTotal Flavonoids106.5 mg/g[1]

Table 2: Influence of Extraction Conditions on Yields from Malva sylvestris Flowers

Extraction SolventTemperatureYield of ExtractivesFlavonoid ContentPolysaccharide ContentReference
Purified Water100°C2.88%0.0364%0.424%[4]
50% Ethyl AlcoholRoom TemperatureNot Reported0.055%Not Reported[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Malva sylvestris Flowers

This protocol outlines a standard method for the extraction of anthocyanins, including this compound, from dried Malva sylvestris flowers using acidified methanol.

Materials and Reagents:

  • Dried Malva sylvestris flowers

  • Methanol (analytical grade)

  • Hydrochloric acid (HCl, 37%)

  • Grinder or blender

  • Erlenmeyer flasks

  • Shaker or magnetic stirrer

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Preparation of Plant Material: Grind the dried Malva sylvestris flowers into a fine powder using a grinder or blender. This increases the surface area for efficient extraction.

  • Preparation of Extraction Solvent: Prepare a solution of 1% HCl in methanol (v/v). For example, to prepare 1 L of solvent, add 10 mL of concentrated HCl to 990 mL of methanol. The acidic conditions help to stabilize the flavylium cation of the anthocyanins.

  • Extraction:

    • Weigh the powdered flower material and place it in an Erlenmeyer flask.

    • Add the acidified methanol solvent at a solid-to-liquid ratio of 1:10 (w/v). For example, use 100 mL of solvent for 10 g of powder.

    • Securely close the flask and place it on a shaker or use a magnetic stirrer.

    • Macerate the mixture for 24 hours at room temperature in the dark to prevent photodegradation of the anthocyanins.

  • Filtration and Centrifugation:

    • After 24 hours, filter the mixture through filter paper to separate the solid plant material from the liquid extract.

    • For a clearer supernatant, centrifuge the filtrate at 4000 rpm for 15 minutes.

  • Concentration:

    • Collect the supernatant and concentrate it using a rotary evaporator at a temperature below 40°C to remove the methanol.

    • The resulting crude extract will be a concentrated solution rich in anthocyanins.

  • Storage: Store the crude extract at -20°C in a dark container to prevent degradation.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes a general procedure for the purification of this compound from the crude extract using column chromatography with an Amberlite XAD-7 resin. This resin is effective for adsorbing and separating polyphenolic compounds like anthocyanins.

Materials and Reagents:

  • Crude anthocyanin extract from Protocol 1

  • Amberlite XAD-7 resin

  • Glass chromatography column

  • Distilled water

  • Ethanol (various concentrations: 20%, 40%, 60%, 80%, 100%)

  • Hydrochloric acid (for acidifying the mobile phase)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV-Vis spectrophotometer or HPLC for fraction analysis

Procedure:

  • Column Packing:

    • Prepare a slurry of Amberlite XAD-7 resin in distilled water.

    • Pour the slurry into the glass chromatography column and allow it to settle, ensuring there are no air bubbles.

    • Wash the packed column with at least three column volumes of distilled water to remove any impurities from the resin.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of acidified water (pH ~3) to ensure the anthocyanins are in their stable flavylium cation form.

    • Carefully load the dissolved extract onto the top of the column.

  • Washing:

    • Wash the column with several volumes of acidified distilled water (pH ~3) to remove sugars, organic acids, and other highly polar compounds. Monitor the eluate until it becomes colorless.

  • Elution:

    • Begin the elution of the anthocyanins using a stepwise gradient of acidified ethanol in water. Start with a low concentration of ethanol and gradually increase it.

    • Elute the column sequentially with 20%, 40%, 60%, and 80% acidified ethanol (pH ~3).

    • Collect fractions of a fixed volume using a fraction collector. This compound is expected to elute at a specific ethanol concentration.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or a UV-Vis spectrophotometer at approximately 520 nm (the maximum absorbance for anthocyanins).

    • Pool the fractions that contain the compound of interest (this compound). TLC can help to identify fractions with a single major compound.

  • Final Purification (Optional - Preparative HPLC):

    • For higher purity, the pooled fractions can be further purified using preparative High-Performance Liquid Chromatography (Prep-HPLC).

    • A C18 column is typically used with a mobile phase gradient of acidified water and methanol or acetonitrile.

  • Solvent Evaporation and Lyophilization:

    • Evaporate the solvent from the purified fractions using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified this compound as a powder.

  • Purity Analysis: Assess the purity of the final product using analytical HPLC.

Protocol 3: Quantification of this compound using HPLC

This protocol provides a method for the quantitative analysis of this compound in the purified fractions using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Materials and Reagents:

  • Purified this compound sample

  • This compound chloride standard (for calibration curve)

  • Methanol (HPLC grade)

  • Formic acid (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a DAD detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 5% formic acid in water.

    • Mobile Phase B: Methanol.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound chloride standard in acidified methanol.

    • Create a series of standard solutions of known concentrations by diluting the stock solution.

  • HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Injection Volume: 20 µL

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 520 nm

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10-30% B

      • 20-30 min: 30-50% B

      • 30-35 min: 50-10% B

      • 35-40 min: 10% B (re-equilibration)

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the purified this compound sample (dissolved in mobile phase A).

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualization of Workflows and Pathways

Experimental Workflow

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product plant_material Dried Malva sylvestris Flowers grinding Grinding plant_material->grinding extraction Acidified Methanol Extraction grinding->extraction filtration Filtration & Centrifugation extraction->filtration crude_extract Crude Anthocyanin Extract filtration->crude_extract column_chrom Amberlite XAD-7 Column Chromatography crude_extract->column_chrom washing Washing (Acidified Water) column_chrom->washing elution Stepwise Elution (Acidified Ethanol) washing->elution fraction_collection Fraction Collection elution->fraction_collection purified_fractions Pooled this compound Fractions fraction_collection->purified_fractions prep_hplc Preparative HPLC (Optional) purified_fractions->prep_hplc evaporation Solvent Evaporation purified_fractions->evaporation prep_hplc->evaporation lyophilization Lyophilization evaporation->lyophilization hplc_analysis Purity Analysis (HPLC-DAD) lyophilization->hplc_analysis final_product Purified this compound hplc_analysis->final_product Anthocyanin_Antioxidant_Pathway cluster_cellular_stress Cellular Environment cluster_anthocyanin_action Anthocyanin Intervention cluster_cellular_response Cellular Response ros Reactive Oxygen Species (ROS) (e.g., O2•−, H2O2, •OH) cell_damage Oxidative Stress (Lipid Peroxidation, DNA Damage) ros->cell_damage induces reduced_damage Reduced Oxidative Damage & Increased Cell Survival This compound This compound (Anthocyanin) scavenging Direct Radical Scavenging This compound->scavenging nrf2_pathway Activation of Nrf2 Pathway This compound->nrf2_pathway scavenging->ros antioxidant_enzymes Upregulation of Antioxidant Enzymes (e.g., SOD, CAT, GPx) nrf2_pathway->antioxidant_enzymes leads to antioxidant_enzymes->ros detoxifies

References

Synthesis and Application of Malvin and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the synthesis of malvin and its derivatives, alongside detailed protocols for their application in biological research. It is intended to serve as a practical guide for laboratory work, offering step-by-step methodologies for chemical synthesis, purification, and cellular assays.

Chemical Synthesis of this compound Chloride

This compound (malvidin-3,5-di-O-glucoside) chloride is a naturally occurring anthocyanin responsible for the purple and red hues of many plants. Its chemical synthesis was first reported by Robinson and Todd in 1932 and is based on the acid-catalyzed aldol condensation of a protected phloroglucinaldehyde derivative with a substituted acetophenone.[1]

Synthetic Workflow

The synthesis of this compound chloride can be conceptualized as a multi-step process involving the preparation of key intermediates, their condensation to form the flavylium backbone, and subsequent deprotection and purification.

Synthesis_Workflow cluster_intermediates Intermediate Preparation cluster_condensation Flavylium Salt Formation cluster_final Final Product A Phloroglucinaldehyde C 2-O-tetra-acetyl-β-glucosidyl- phloroglucinaldehyde A->C Glucosylation B Acetobromo-α-D-glucose B->C E Condensation (Acid-catalyzed Aldol) C->E D ω-Hydroxy-3',5'-dimethoxy- 4'-hydroxyacetophenone D->E F Protected this compound E->F G Deprotection & Purification F->G H This compound Chloride G->H

Caption: General workflow for the synthesis of this compound Chloride.

Experimental Protocol: Synthesis of this compound Chloride

This protocol is a modernized interpretation of the Robinson and Todd synthesis, incorporating contemporary laboratory techniques.

Materials and Reagents:

  • 2-O-tetra-acetyl-β-glucosidylphloroglucinaldehyde

  • ω-Hydroxy-3',5'-dimethoxy-4'-hydroxyacetophenone (syringylacetophenone)

  • Dry diethyl ether

  • Dry ethyl acetate

  • Anhydrous Hydrogen Chloride (gas or solution in a compatible solvent)

  • Anhydrous Methanol

  • Sodium hydroxide

  • Hydrochloric acid (for pH adjustment)

  • Silica gel for column chromatography

  • Relevant solvents for chromatography (e.g., ethyl acetate/formic acid/water mixtures)

  • Solid Phase Extraction (SPE) C18 cartridges

Procedure:

  • Condensation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve equimolar amounts of 2-O-tetra-acetyl-β-glucosidylphloroglucinaldehyde and ω-hydroxy-3',5'-dimethoxy-4'-hydroxyacetophenone in a minimal amount of dry ethyl acetate.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution with constant stirring. Alternatively, a saturated solution of HCl in dry ether can be added dropwise.

  • Maintain the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Upon completion, the protected this compound chloride will precipitate from the solution. Collect the precipitate by vacuum filtration and wash with cold, dry diethyl ether.

  • Deprotection: Suspend the crude protected this compound chloride in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide or a similar base to facilitate the removal of the acetyl protecting groups.

  • Stir the reaction at room temperature and monitor by TLC until deprotection is complete.

  • Neutralize the reaction mixture with dilute hydrochloric acid.

  • Purification: Concentrate the crude this compound chloride solution under reduced pressure.

  • Purify the residue using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in a mixture of formic acid and water).

  • For final purification, the fractions containing this compound chloride can be passed through a C18 SPE cartridge, washed with acidified water to remove polar impurities, and then eluted with acidified methanol.

  • Lyophilize the purified fractions to obtain this compound chloride as a dark-colored powder.

Note: The synthesis of anthocyanins can be challenging due to their instability at neutral or basic pH. All solvents and solutions should be acidified to maintain the stability of the flavylium cation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various modifications of the this compound structure, most commonly through acylation of the glucose moieties.

Protocol: Acylation of this compound

  • Dissolve purified this compound chloride in a dry, aprotic solvent such as pyridine or DMF.

  • Add an excess of the desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride).

  • The reaction can be catalyzed by the addition of a base like 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the acylated this compound derivative using column chromatography.

Application Notes: Biological Activity of Benzothis compound Derivatives

Benzomalvins, a class of fungal metabolites, have demonstrated significant anticancer properties. Benzothis compound C, in particular, has been shown to induce apoptosis in human colorectal carcinoma (HCT116) cells.[2]

Quantitative Data: Cytotoxicity of Benzothis compound C
CompoundCell LineAssayMetricValue
Benzothis compound CHCT116MTT AssayIC500.64 µg/mL

Data sourced from "Anticancer Activity of Benzothis compound Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha" and related technical guides.[2][3]

Signaling Pathway: Benzothis compound C-Induced Apoptosis

Benzothis compound C induces apoptosis in HCT116 cells through a p53-dependent intrinsic pathway. This involves the upregulation of the tumor suppressor protein p53, which in turn activates pro-apoptotic proteins like BAX, leading to mitochondrial-mediated cell death.[2][3][4]

Apoptosis_Pathway BenzomalvinC Benzothis compound C p53 p53 Activation BenzomalvinC->p53 BAX BAX Upregulation p53->BAX Mitochondrion Mitochondrial Outer Membrane Permeabilization BAX->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 ExecutionerCaspases Executioner Caspases (e.g., Caspase-3) Activation Caspase9->ExecutionerCaspases Apoptosis Apoptosis ExecutionerCaspases->Apoptosis

Caption: p53-mediated apoptosis pathway induced by Benzothis compound C.

Experimental Protocols: Cellular Assays

This protocol determines the cytotoxic effect of benzothis compound C on HCT116 cells.[2][3][5]

Materials:

  • HCT116 cells

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • 96-well plates

  • Benzothis compound C stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT116 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Prepare serial dilutions of Benzothis compound C in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of Benzothis compound C. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and Propidium Iodide (PI) staining.[3][4]

Materials:

  • Treated and control HCT116 cells

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA

  • Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both the culture medium (containing floating apoptotic cells) and the adherent cells (detached with Trypsin-EDTA).

  • Washing: Wash the cells with cold PBS and centrifuge to obtain a cell pellet.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Related Signaling Pathways: Malvidin

Malvidin, the aglycone of this compound, has been shown to interact with key signaling pathways, including the MAPK/ERK pathway and cAMP phosphodiesterases.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1][6][7] Malvidin has been reported to affect the phosphorylation of ERK1 and ERK2 in HT29 cells, suggesting an interaction with this pathway.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., Myc, Jun, Fos) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

cAMP Phosphodiesterase Inhibition

Malvidin has been identified as an inhibitor of 3',5'-cyclic adenosine monophosphate (cAMP) phosphodiesterases (PDEs).[6] These enzymes are responsible for the degradation of cAMP, a key second messenger involved in numerous cellular processes.

Protocol: In Vitro PDE Activity Assay

This radioassay measures the inhibitory effect of a compound on PDE activity.[8][9][10][11]

Materials:

  • Purified recombinant PDE enzymes

  • Malvidin or other test compounds

  • ³H-cAMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation fluid and counter

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a known concentration of the purified PDE enzyme, and varying concentrations of the test compound.

  • Reaction Initiation: Add ³H-cAMP to the reaction mixture.

  • Incubation: Incubate at 30°C for a predetermined time.

  • Reaction Termination: Stop the reaction by boiling the samples.

  • Conversion to Adenosine: Add snake venom nucleotidase to convert the resulting ³H-AMP to ³H-adenosine.

  • Separation: Add the anion-exchange resin to bind the unreacted ³H-cAMP.

  • Quantification: Centrifuge the samples and measure the radioactivity of the ³H-adenosine in the supernatant using a scintillation counter.

  • Data Analysis: Calculate the percentage of PDE inhibition and determine the IC50 value of the test compound.

References

Malvin as a Natural Food Colorant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvin, a naturally occurring anthocyanin, is the 3,5-diglucoside of malvidin.[1] It is responsible for the reddish-blue hues in various flowers and fruits, notably in species like Malva sylvestris (common mallow), Primula, and Rhododendron. As a water-soluble pigment, this compound presents a viable and safe alternative to synthetic food colorants, aligning with the growing consumer demand for natural ingredients. Its classification as E163c underscores its approval for use in food products in various regions.[2] Beyond its coloring properties, this compound exhibits potent antioxidant activities, making it a subject of interest for its potential health benefits.[3] This document provides detailed application notes and experimental protocols for the extraction, quantification, and stability assessment of this compound for its use as a natural food colorant.

Physicochemical Properties of this compound Chloride

This compound is typically available as its chloride salt, a reddish-blue, odorless powder. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound Chloride

PropertyValueReference
Chemical Formula C₂₉H₃₅O₁₇Cl[4]
Molar Mass 691.03 g/mol [4]
Appearance Reddish-blue, odorless powder[1]
Solubility Slightly soluble in water and acidic methanol
Storage Condition -20°C[4]

Applications in the Food Industry

This compound is utilized as a natural colorant in a variety of food products, including:

  • Dairy Products: Yogurts and flavored milk drinks.[2]

  • Beverages: Soft drinks, fruit juices, and wines.[2]

  • Confectionery: Candies, jellies, and jams.

  • Baked Goods: To impart a reddish or purplish hue.

The color of this compound is pH-dependent, appearing red in acidic conditions and shifting towards blue and violet in neutral to alkaline environments. This property is a critical consideration in food formulation.

Experimental Protocols

Extraction and Purification of this compound from Malva sylvestris Flowers

This protocol outlines the extraction and subsequent purification of this compound from the dried petals of Malva sylvestris.

4.1.1. Extraction Workflow

Extraction_Workflow Plant_Material Dried Malva sylvestris Petals Grinding Grinding to a Fine Powder Plant_Material->Grinding Extraction Extraction with Acidified Ethanol Grinding->Extraction Solid-Liquid Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under Vacuum Filtration->Concentration Removal of Solvent Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Column Chromatography Crude_Extract->Purification Pure_this compound Purified this compound Purification->Pure_this compound

Caption: Workflow for the extraction and purification of this compound.

4.1.2. Materials and Reagents

  • Dried Malva sylvestris flowers

  • Ethanol (70%)

  • Hydrochloric acid (HCl)

  • Silica gel for column chromatography

  • Distilled water

  • Rotary evaporator

  • Chromatography column

4.1.3. Protocol

  • Preparation of Plant Material: Grind the dried petals of Malva sylvestris into a fine powder using a blender or a mill.

  • Extraction:

    • Macerate the powdered plant material in 70% ethanol acidified with 0.1% HCl (v/v) at a solid-to-solvent ratio of 1:10 (w/v).

    • Stir the mixture for 24 hours at room temperature in the dark to prevent photodegradation.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

  • Purification by Column Chromatography:

    • Prepare a silica gel column equilibrated with an initial mobile phase of ethyl acetate:formic acid:water (10:2:3, v/v/v).

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with the initial mobile phase and gradually increasing the proportion of the aqueous phase.

    • Collect the fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.

    • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of this compound in an extract using HPLC with a Diode Array Detector (DAD).

4.2.1. HPLC System and Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 5% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-15 min: 10-25% B

    • 15-30 min: 25-40% B

    • 30-35 min: 40-10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 520 nm

  • Column Temperature: 25°C

4.2.2. Standard and Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound chloride standard in methanol and serially dilute to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the purified extract in the initial mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

4.2.3. Quantification

Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Stability Assessment of this compound

This protocol outlines the methodology to assess the stability of this compound under different environmental conditions.

4.3.1. Stability Testing Workflow

Stability_Workflow Malvin_Solution Aqueous Solution of this compound pH_Testing Incubation at Different pH (e.g., pH 3, 5, 7) Malvin_Solution->pH_Testing Temp_Testing Incubation at Different Temperatures (e.g., 4°C, 25°C, 60°C) Malvin_Solution->Temp_Testing Light_Testing Exposure to Light vs. Dark Malvin_Solution->Light_Testing Analysis Quantification by HPLC at Time Intervals pH_Testing->Analysis Temp_Testing->Analysis Light_Testing->Analysis Data_Analysis Determination of Degradation Kinetics Analysis->Data_Analysis MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK activates MAPKK MAPKK (e.g., MEK1/2, MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK phosphorylates Inflammation Inflammatory Response MAPK->Inflammation leads to Malvidin Malvidin Malvidin->MAPKK inhibits phosphorylation PLC_IP3_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm M3G Malvidin-3-glucoside Receptor G-protein coupled receptor M3G->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3 receptor Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Secretion Insulin Secretion Ca2_release->Insulin_Secretion triggers

References

Application of Malvin in Antioxidant Capacity Assays: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvin, a naturally occurring anthocyanin, is the 3,5-diglucoside of malvidin. It is a prominent pigment in various plants, contributing to the vibrant colors of flowers and fruits. Beyond its role as a colorant, this compound and its aglycone form, malvidin, have garnered significant interest for their potent antioxidant properties. These properties are primarily attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases. This document provides detailed application notes and experimental protocols for assessing the antioxidant capacity of this compound using common in vitro assays: DPPH, ABTS, and FRAP.

Data Presentation

The antioxidant capacity of this compound and its related compound, malvidin-3-glucoside, has been evaluated using various assays. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: DPPH Radical Scavenging Activity of Malvidin-3-glucoside

CompoundIC50 (µg/mL)Trolox Equivalent (mM Trolox/g)Reference
Malvidin-3-glucosideNot explicitly found2.14 ± 0.07[1]

Note: A specific IC50 value for this compound (malvidin-3,5-diglucoside) in the DPPH assay was not found in the reviewed literature. The data for the closely related malvidin-3-glucoside is presented as a reference.

Table 2: ABTS Radical Scavenging Activity of Malvidin Glycosides

CompoundTrolox Equivalent Antioxidant Capacity (TEAC)Reference
This compound (malvidin-3,5-diglucoside)Data not available
Malvidin-3-glucosideData not available

Note: Specific TEAC values for this compound and its monoglucoside in the ABTS assay were not available in the reviewed literature.

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Malvidin-3-glucoside

CompoundFRAP Value (mM Trolox/g)Reference
Malvidin-3-glucoside3.77 ± 0.13[1]

Note: A specific FRAP value for this compound (malvidin-3,5-diglucoside) was not found in the reviewed literature. The data for the closely related malvidin-3-glucoside is presented as a reference.

Experimental Protocols

Detailed methodologies for the three key antioxidant capacity assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

  • This compound chloride (or a standardized extract)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of sample and standard solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound solution or the standard to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.

Materials:

  • This compound chloride (or a standardized extract)

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • 96-well microplate

  • Microplate reader

  • Trolox (as a positive control)

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample and standard solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or ethanol). From this stock, prepare a series of dilutions. Prepare similar dilutions for the Trolox standard.

  • Assay:

    • In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of this compound solution or the Trolox standard to the respective wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay.

  • TEAC Value: The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the percentage of inhibition of the sample to that of the Trolox standard curve. The results are expressed as µM of Trolox equivalents per µg or µM of the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.

Materials:

  • This compound chloride (or a standardized extract)

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • 96-well microplate

  • Microplate reader

  • Ferrous sulfate (FeSO₄) or Trolox (as a standard)

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of sample and standard solutions: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions. Prepare a standard curve using known concentrations of FeSO₄ or Trolox.

  • Assay:

    • In a 96-well microplate, add 20 µL of the different concentrations of this compound solution or the standard to the respective wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.

  • Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ or Trolox and is expressed as µM of Fe²⁺ equivalents or Trolox equivalents per µg or µM of the sample.

Signaling Pathways and Mechanisms of Action

This compound and its aglycone, malvidin, exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular response to oxidative stress.

MAPK Signaling Pathway Inhibition

Oxidative stress can activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as p38 and JNK, which can lead to inflammation and apoptosis. This compound has been shown to inhibit the activation of these pathways, thereby protecting cells from oxidative damage.

MAPK_Inhibition Oxidative_Stress Oxidative Stress (e.g., ROS) ASK1 ASK1 Oxidative_Stress->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Inflammation Inflammation p38_MAPK->Inflammation Apoptosis Apoptosis p38_MAPK->Apoptosis JNK JNK MKK4_7->JNK JNK->Apoptosis This compound This compound This compound->p38_MAPK Inhibits This compound->JNK Inhibits

Caption: Inhibition of MAPK signaling pathway by this compound.

Nrf2/HO-1 Signaling Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxifying enzymes. Under normal conditions, Nrf2 is kept inactive by Keap1. Oxidative stress allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes, including Heme Oxygenase-1 (HO-1). This compound can promote the activation of this pathway, enhancing the cell's endogenous antioxidant defenses.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation This compound This compound This compound->Keap1_Nrf2 Promotes dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to HO1 HO-1 Gene ARE->HO1 Activates transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) HO1->Antioxidant_Enzymes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the antioxidant capacity of this compound.

Experimental_Workflow Sample_Prep Sample Preparation (this compound solution and dilutions) Assay_Selection Select Antioxidant Assay (DPPH, ABTS, or FRAP) Sample_Prep->Assay_Selection DPPH DPPH Assay Assay_Selection->DPPH ABTS ABTS Assay Assay_Selection->ABTS FRAP FRAP Assay Assay_Selection->FRAP Incubation Incubation DPPH->Incubation ABTS->Incubation FRAP->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Data_Analysis Data Analysis (% Inhibition, IC50, TEAC, FRAP value) Measurement->Data_Analysis Results Results Interpretation (Comparison with standards) Data_Analysis->Results

Caption: General workflow for antioxidant capacity assessment.

Conclusion

This compound demonstrates significant antioxidant potential, making it a compound of interest for applications in the pharmaceutical, nutraceutical, and food industries. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to accurately assess and understand the antioxidant capacity of this compound. Further research is warranted to elucidate the full spectrum of its biological activities and to establish its efficacy in in vivo models.

References

Application Note: Malvin as a pH Indicator in Titration Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvin, an anthocyanin responsible for the mauve color of mallow flowers, exhibits halochromic properties, meaning its color is dependent on the pH of its environment. This characteristic makes it a promising natural alternative to synthetic pH indicators for acid-base titrations. This application note provides detailed protocols for the preparation and use of this compound as a pH indicator in titration experiments, along with data on its color changes across a range of pH values. The use of natural indicators like this compound can be a cost-effective and environmentally friendly approach in analytical chemistry.

Principle

Anthocyanins, including this compound, are weak acids that exist in different structural forms in aqueous solutions at different pH levels. The equilibrium between these forms results in distinct color changes. In acidic solutions, the flavylium cation form predominates, which is typically red or pink. As the pH increases, the molecule undergoes deprotonation and hydration, leading to the formation of quinoidal bases (blue or violet) and chalcones (colorless or yellowish). This distinct color transition across a specific pH range allows for the visual determination of the equivalence point in an acid-base titration.

Data Presentation

The color of a this compound indicator solution changes with the pH of the medium. The following table summarizes the observed colors at different pH ranges.

pH RangeColor of this compound Indicator
< 3Red to Pink
3 - 4Mauve
4 - 6Violet to Blue
6 - 7Bluish-Green
> 7Greenish-Yellow to Yellow

Experimental Protocols

Preparation of this compound Indicator Solution

This protocol describes the extraction of this compound from a natural source, such as the petals of mallow flowers (Malva sylvestris).

Materials:

  • Fresh or dried mallow flower petals

  • Methanol or Ethanol (95%)

  • Mortar and pestle

  • Beakers

  • Filter paper and funnel

  • Storage bottle (amber glass recommended)

Procedure:

  • Weigh approximately 5-10 grams of fresh or dried mallow flower petals.

  • Place the petals in a mortar and grind them with a pestle to break down the plant tissue.

  • Transfer the ground petals to a beaker and add 50-100 mL of methanol or ethanol.

  • Stir the mixture for 10-15 minutes to allow the solvent to extract the anthocyanin pigments.

  • Filter the mixture through filter paper to remove the solid plant material.

  • Collect the filtrate, which is the this compound indicator solution.

  • Store the indicator solution in a labeled, airtight amber glass bottle and keep it in a cool, dark place.

Acid-Base Titration Using this compound Indicator

This protocol outlines the use of the prepared this compound indicator for the titration of a strong acid (e.g., HCl) with a strong base (e.g., NaOH).

Materials:

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solution of a strong acid with unknown concentration (e.g., HCl)

  • This compound indicator solution

  • Burette

  • Pipette

  • Erlenmeyer flask

  • White tile or paper

Procedure:

  • Rinse the burette with the standardized NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.

  • Pipette a known volume (e.g., 25.0 mL) of the HCl solution into an Erlenmeyer flask.

  • Add 2-3 drops of the this compound indicator solution to the HCl in the flask. The solution should turn a pinkish-red color.

  • Place the Erlenmeyer flask on a white tile under the burette to easily observe the color change.

  • Slowly add the NaOH solution from the burette to the HCl solution while constantly swirling the flask.

  • Continue adding the NaOH drop by drop as the endpoint is approached. The endpoint is reached when the solution exhibits a distinct and persistent color change from violet to blue.

  • Record the final burette reading.

  • Repeat the titration at least two more times to ensure concordant results.

  • Calculate the concentration of the acid using the titration data.

Visualizations

The following diagrams illustrate the key processes described in this application note.

Titration_Workflow cluster_prep Indicator Preparation cluster_titration Titration Process start_prep Start: Obtain Mallow Flowers grind Grind Petals start_prep->grind extract Extract with Solvent grind->extract filter_prep Filter extract->filter_prep store Store Indicator filter_prep->store start_titration Start: Prepare Acid Sample add_indicator Add this compound Indicator start_titration->add_indicator titrate Titrate with Base add_indicator->titrate endpoint Observe Endpoint (Violet to Blue) titrate->endpoint record Record Volume endpoint->record calculate Calculate Concentration record->calculate

Caption: Experimental workflow for preparing this compound indicator and performing titration.

Malvin_Color_Change Acidic (pH < 3) Acidic (pH < 3) Slightly Acidic (pH 3-4) Slightly Acidic (pH 3-4) Acidic (pH < 3)->Slightly Acidic (pH 3-4) Increase pH Weakly Acidic (pH 4-6) Weakly Acidic (pH 4-6) Slightly Acidic (pH 3-4)->Weakly Acidic (pH 4-6) Increase pH Neutral (pH ~7) Neutral (pH ~7) Weakly Acidic (pH 4-6)->Neutral (pH ~7) Increase pH Alkaline (pH > 7) Alkaline (pH > 7) Neutral (pH ~7)->Alkaline (pH > 7) Increase pH

Caption: Color transition of this compound indicator with increasing pH.

Conclusion

This compound extracted from natural sources serves as an effective and readily available pH indicator for acid-base titrations. Its distinct color changes provide a clear indication of the titration's endpoint. The protocols outlined in this application note offer a reliable method for the preparation and application of this compound indicator in a laboratory setting, promoting the use of sustainable and eco-friendly analytical techniques. For titrations involving weak acids or weak bases, it is recommended to first determine the equivalence point potentiometrically to ensure the suitability of this compound's color change range.

Application Notes and Protocols for Studying Malvin Stability Under Different Light Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvin, an anthocyanin found in various plants, is a natural pigment with potential applications in the food, pharmaceutical, and cosmetic industries.[1] The stability of this compound is a critical factor for its commercial use, as its degradation can lead to color loss and a decrease in its bioactive properties. Light is a significant environmental factor that can induce the degradation of anthocyanins.[2][3] This document provides a detailed protocol for studying the stability of this compound under different light conditions, enabling researchers to assess its suitability for various applications and develop strategies to enhance its stability.

Experimental Protocols

Materials and Reagents
  • This compound chloride (CAS 16727-30-3)[4][5][6]

  • Citrate-phosphate buffer (pH 3.0, 5.0, and 7.0)

  • Methanol (HPLC grade)

  • Formic acid (HPLC grade)

  • Water (deionized or Milli-Q)

  • Amber vials

  • Light exposure chamber equipped with different light sources (e.g., UV-A, UV-B, fluorescent, and LED lamps) with controlled irradiance and temperature.

  • Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

Sample Preparation
  • Stock Solution Preparation: Accurately weigh a known amount of this compound chloride and dissolve it in a minimal amount of acidified methanol (0.1% HCl). Dilute the stock solution with the appropriate citrate-phosphate buffer (pH 3.0, 5.0, or 7.0) to achieve a final concentration suitable for spectrophotometric and HPLC analysis (e.g., 50 µM).

  • Sample Aliquoting: Aliquot the this compound solution into amber vials to protect them from light before the experiment begins. A control group should be prepared and stored in complete darkness at the same temperature as the experimental samples.

Light Exposure Conditions
  • Light Sources: Expose the this compound solutions to different light sources, such as:

    • UV-A (320-400 nm)

    • UV-B (280-320 nm)

    • Fluorescent light (simulating indoor lighting)

    • LED light (specific wavelengths, e.g., blue, red)

  • Irradiance Levels: For each light source, test different irradiance levels (e.g., low, medium, and high) to understand the dose-dependent effect of light on this compound stability.

  • Temperature Control: Maintain a constant temperature throughout the experiment (e.g., 25°C) to isolate the effect of light.

  • Time Points: Collect samples at regular time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) to monitor the degradation kinetics of this compound.

Analytical Methods
  • Measurement: Measure the absorbance of the this compound solutions at the wavelength of maximum absorbance (λmax), which is typically around 520 nm for anthocyanins.[7]

  • Degradation Calculation: The percentage of this compound degradation can be calculated using the following formula: Degradation (%) = [(A0 - At) / A0] * 100 where A0 is the initial absorbance and At is the absorbance at time t.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of (A) 5% formic acid in water and (B) 5% formic acid in methanol.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: Diode Array Detector (DAD) monitoring at 520 nm.

  • Quantification: The concentration of this compound at each time point can be determined by integrating the peak area from the HPLC chromatogram and comparing it to a standard curve of known this compound concentrations.

Data Presentation

Summarize the quantitative data from the stability studies in the following tables:

Table 1: Spectrophotometric Analysis of this compound Degradation (%) Under Different Light Conditions

Time (hours)UV-A (High Irradiance)UV-A (Low Irradiance)Fluorescent LightDark Control
00000
1
2
4
8
12
24

Table 2: HPLC Quantification of this compound Concentration (µM) Under Different Light Conditions

Time (hours)UV-A (High Irradiance)UV-A (Low Irradiance)Fluorescent LightDark Control
050505050
1
2
4
8
12
24

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_data Data Processing prep1 Prepare this compound Stock Solution prep2 Aliquot into Vials prep1->prep2 exp1 UV-A prep2->exp1 Expose at different time points exp2 UV-B prep2->exp2 Expose at different time points exp3 Fluorescent prep2->exp3 Expose at different time points exp4 Dark Control prep2->exp4 Expose at different time points an1 Spectrophotometry exp1->an1 Sample Collection an2 HPLC-DAD exp1->an2 Sample Collection exp2->an1 Sample Collection exp2->an2 Sample Collection exp3->an1 Sample Collection exp3->an2 Sample Collection exp4->an1 Sample Collection exp4->an2 Sample Collection data1 Calculate Degradation (%) an1->data1 data2 Quantify Concentration an2->data2 data3 Kinetic Modeling data1->data3 data2->data3

Caption: Experimental workflow for studying this compound stability.

Proposed Photochemical Degradation Pathway of this compound

The photochemical degradation of anthocyanins is a complex process that can be initiated by the absorption of light, leading to the formation of reactive oxygen species (ROS).[8][9] These ROS, such as singlet oxygen and hydroxyl radicals, can then attack the anthocyanin molecule, leading to its breakdown into smaller, colorless compounds.

degradation_pathway cluster_initiation Light-Induced Initiation cluster_ros ROS Generation cluster_degradation Degradation Cascade light Light (UV/Visible) malvin_ground This compound (Ground State) malvin_excited This compound (Excited State) malvin_ground->malvin_excited Photon Absorption malvin_attacked Oxidized this compound Intermediates o2 Oxygen (O2) malvin_excited->o2 Energy Transfer ros Reactive Oxygen Species (ROS) (e.g., ¹O₂, •OH) o2->ros Formation ros->malvin_ground Oxidative Attack degradation_products Colorless Degradation Products (e.g., chalcones, phenolic acids) malvin_attacked->degradation_products Cleavage of Chromophore

Caption: Proposed photochemical degradation pathway of this compound.

References

Application Notes and Protocols for Assessing Malvin-Induced Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the cytotoxic properties of Malvin, a naturally occurring anthocyanin.

Introduction

This compound (Malvidin-3-glucoside) and its aglycone form, Malvidin, are anthocyanins found in various fruits, such as grapes and berries. Emerging research indicates their potential as cytotoxic agents against various cancer cell lines, primarily through the induction of apoptosis. These notes provide detailed methodologies for evaluating this compound's cytotoxic effects using standard in vitro cell culture assays.

Data Presentation: Cytotoxicity of this compound and its Aglycone

The cytotoxic effects of this compound and its derivatives are cell-line-specific and dependent on the duration of exposure. The following table summarizes the available quantitative data on the cytotoxic activity of Malvidin, the aglycone of this compound.

CompoundCell LineAssayIncubation Time (hours)IC50 Value (µM)Reference
MalvidinHT-29 (Human Colon Adenocarcinoma)MTT7262.22[1][2]

Note: The IC50 value represents the concentration of a substance that is required for 50% inhibition of cell viability.

Mechanism of Action: Induction of Apoptosis

Studies have shown that this compound and Malvidin exert their cytotoxic effects primarily by inducing apoptosis, or programmed cell death.[2] This process is characterized by a series of morphological and biochemical changes within the cell, ultimately leading to its controlled demise.

The pro-apoptotic activity of this compound is associated with the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] Key molecular events in this pathway include:

  • Mitochondrial Membrane Depolarization: A change in the mitochondrial membrane potential, which is a critical early event in the intrinsic apoptotic cascade.[1]

  • Activation of Caspases: this compound treatment leads to the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and -7.[1][2] These enzymes are central to the execution of the apoptotic program.

  • Modulation of Bcl-2 Family Proteins: An increase in the expression of pro-apoptotic proteins like Bax is observed following this compound treatment.[1]

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

Malvin_Apoptosis_Pathway This compound This compound (Malvidin-3-glucoside) Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress Bax Bax Activation Mitochondrion->Bax MMP Mitochondrial Membrane Depolarization Bax->MMP Casp9 Caspase-9 Activation MMP->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

This compound-induced intrinsic apoptosis pathway.

Experimental Protocols

The following are detailed protocols for commonly used cell culture assays to assess the cytotoxicity of this compound.

Experimental Workflow

The general workflow for testing the cytotoxicity of this compound is as follows:

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Seeding Compound_Prep 2. This compound Preparation Cell_Culture->Compound_Prep Cell_Treatment 3. Cell Treatment Compound_Prep->Cell_Treatment Cytotoxicity_Assay 4. Cytotoxicity Assay Cell_Treatment->Cytotoxicity_Assay Data_Analysis 5. Data Analysis Cytotoxicity_Assay->Data_Analysis

General experimental workflow for cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest (e.g., HT-29)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO used for the highest this compound concentration.

      • Untreated Control: Cells treated with complete culture medium only.

      • Blank: Wells containing medium only (no cells).

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1-3 from the MTT Assay protocol. It is crucial to include the following controls for the LDH assay:

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Cells treated with a lysis solution provided in the kit.

      • Background Control: Medium only.

  • LDH Assay:

    • After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.

    • Add the stop solution provided in the kit to each well.

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which generally follows this principle: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Apoptosis Assays

To confirm that cytotoxicity is mediated by apoptosis, specific assays can be performed.

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (commercially available)

  • 96-well opaque-walled plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1-3 from the MTT Assay protocol, using opaque-walled plates suitable for luminescence measurements.

  • Caspase Activity Assay:

    • After the treatment period, equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.

  • Data Analysis:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of caspase activity.

    • Data can be expressed as fold-change in caspase activity compared to the untreated control.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Staining:

    • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The cell populations will be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Effects of Malvin and Related Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models for studying the anti-inflammatory properties of Malvin, a naturally occurring anthocyanin, and related compounds found in the Malva genus. The following sections detail established experimental protocols, summarize key quantitative findings, and illustrate relevant biological pathways and workflows.

Introduction

This compound and its aglycone, Malvidin, have garnered significant interest for their potential therapeutic effects, including potent anti-inflammatory and antioxidant activities. Preclinical research utilizing animal models is a critical step in elucidating the mechanisms of action and evaluating the efficacy of these compounds. This document outlines several well-characterized in vivo models of inflammation where this compound and related molecules have demonstrated significant biological effects.

Data Presentation: Summary of Quantitative Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of this compound, Malvidin, and Malva extracts in different animal models.

Table 1: Effects of Malvidin on Fipronil-Induced Inflammatory Markers in Mice

Inflammatory MarkerFipronil (FPN) Treated GroupMalvidin (MLV) + FPN Treated GroupPercentage Reductionp-valueReference
TNF-αSignificantly ElevatedSignificantly ReducedData not specified< 0.001[1]
IL-1βSignificantly ElevatedSignificantly ReducedData not specified< 0.001[1]
NF-κB2Significantly ElevatedSignificantly ReducedData not specified< 0.001[1]
iNOS2 ActivitySignificantly ElevatedSignificantly ReducedData not specified< 0.001[1]
COX-2 ActivitySignificantly ElevatedSignificantly ReducedData not specified< 0.001[1]

Table 2: Effects of Malvidin on Aluminum Chloride-Induced Neuroinflammatory Markers in Rats

Inflammatory MarkerAluminum Chloride (AlCl₃) Treated GroupMalvidin + AlCl₃ Treated GroupPercentage Reductionp-valueReference
TNF-αIncreasedSignificantly ReducedData not specifiedNot specified[2]
IL-1βIncreasedSignificantly ReducedData not specifiedNot specified[2]
IL-6IncreasedSignificantly ReducedData not specifiedNot specified[2]

Table 3: Effects of Malvidin on Ethanol-Induced Gastric Inflammation in Mice

Inflammatory MarkerEthanol Treated GroupMalvidin (5 mg/kg) + Ethanol GroupPercentage Reductionp-valueReference
MPO ActivityIncreasedReduced~35.84%Not specified[3]

Table 4: Effects of Malva parviflora Extracts on Kaolin/Carrageenan-Induced Arthritis in Mice

TreatmentEffect on Joint InflammationEffect on Pro-inflammatory CytokinesEffect on Anti-inflammatory CytokinesReference
Dichloromethane Extract (MpD)DiminishedModulatedModulated[4]
MpF4 FractionDiminishedModulatedModulated[4]
MpFphy FractionDiminishedModulatedModulated[4]

Table 5: Effects of Malva Extracts on Carrageenan-Induced Paw Edema

ExtractDose (mg/kg)Effect on Paw EdemaReference
Malva parviflora (Methanol)100 & 200Significantly Reduced[5]
Malva sylvestris (Hydroalcoholic)600Significantly Inhibited[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound and related compounds' anti-inflammatory effects.

Protocol 1: Fipronil-Induced Inflammation in Mice

This model is used to investigate the protective effects of compounds against chemically-induced systemic inflammation and oxidative stress.

Materials:

  • Male mice

  • Fipronil (FPN)

  • Malvidin hydrochloride (MLV)

  • Vehicle (e.g., 0.9% NaCl with 0.1% DMSO)

  • Gavage needles

  • Equipment for biochemical analysis (spectrophotometer, ELISA reader)

  • Reagents for measuring TNF-α, IL-1β, NF-κB2, iNOS2, and COX-2

Procedure:

  • Animal Acclimatization: Acclimatize male mice to laboratory conditions for at least one week, with free access to food and water.

  • Grouping: Randomly divide the mice into four groups:

    • Control Group: Receives vehicle by gavage for 14 days.

    • FPN Group: Receives 5 mg/kg FPN by gavage for 14 days.

    • MLV Group: Receives 5 mg/kg MLV by gavage for 14 days.

    • MLV + FPN Group: Receives 5 mg/kg MLV by gavage 2 hours before the administration of 5 mg/kg FPN, for 14 days.

  • Blood and Tissue Collection: At the end of the 14-day treatment period, euthanize the mice and collect blood and tissue samples (liver, kidney, brain) for analysis.

  • Biochemical Analysis:

    • Measure serum levels of inflammatory markers such as TNF-α and IL-1β using ELISA kits.

    • Analyze tissue homogenates for NF-κB2 levels and the activity of iNOS2 and COX-2 using appropriate assay kits.

Protocol 2: Aluminum Chloride-Induced Neuroinflammation in Rats

This model is suitable for studying the anti-inflammatory effects of compounds in the context of neurotoxicity.

Materials:

  • Male rats

  • Aluminum chloride (AlCl₃)

  • Malvidin

  • Saline solution

  • Gavage needles

  • Equipment for behavioral tests (e.g., Morris water maze)

  • Equipment for biochemical analysis (ELISA reader)

  • Reagents for measuring TNF-α, IL-1β, and IL-6

Procedure:

  • Animal Acclimatization: Acclimatize male rats to laboratory conditions for one week.

  • Grouping: Divide the rats into four groups:

    • Group I (Control): Receives saline.

    • Group II (AlCl₃): Receives AlCl₃.

    • Group III (Malvidin 100): Administered with 100 mg/kg Malvidin after AlCl₃ for 60 days.

    • Group IV (Malvidin 200): Administered with 200 mg/kg Malvidin after AlCl₃ for 60 days.

  • Behavioral Testing: Subject all groups to behavioral tests during the evaluation period to assess cognitive function.

  • Tissue Collection: After 60 days, euthanize the rats and collect brain tissue.

  • Cytokine Analysis: Homogenize the brain tissue and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA kits.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

Materials:

  • Male rats

  • Carrageenan solution (1% in saline)

  • Malva extract or this compound compound

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize male rats for one week.

  • Grouping: Divide rats into groups:

    • Control Group: Receives vehicle.

    • Carrageenan Group: Receives vehicle followed by carrageenan.

    • Treatment Group(s): Receives different doses of the test compound (e.g., 100 and 200 mg/kg) orally.

    • Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Drug Administration: Administer the vehicle, test compound, or positive control orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the anti-inflammatory actions of this compound and the experimental procedures.

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema acclimatization Animal Acclimatization grouping Grouping (Control, Carrageenan, Treatment, Positive Control) acclimatization->grouping drug_admin Oral Administration of Test Compound/Vehicle grouping->drug_admin carrageenan_injection Sub-plantar Injection of Carrageenan drug_admin->carrageenan_injection measurement Measure Paw Volume at Intervals (0-5h) carrageenan_injection->measurement analysis Calculate Percentage Inhibition of Edema measurement->analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

G cluster_pathway Proposed Anti-inflammatory Signaling Pathway of this compound/Malvidin stimulus Inflammatory Stimulus (e.g., Fipronil, AlCl₃) nfkb_activation NF-κB Activation stimulus->nfkb_activation pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, COX-2, iNOS) nfkb_activation->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation This compound This compound / Malvidin This compound->nfkb_activation Inhibits

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

G cluster_logic Logical Relationship of Experimental Models acute Acute Inflammation Models paw_edema Carrageenan-Induced Paw Edema acute->paw_edema gastric_ulcer Ethanol-Induced Gastric Ulcer acute->gastric_ulcer chronic Chronic/Systemic Inflammation Models fipronil Fipronil-Induced Systemic Inflammation chronic->fipronil neuroinflammation AlCl₃-Induced Neuroinflammation chronic->neuroinflammation arthritis Kaolin/Carrageenan-Induced Arthritis chronic->arthritis

Caption: Classification of Animal Models for Inflammation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Malvin Extraction from Grape Skin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the yield of malvin (malvidin-3-O-glucoside), a key anthocyanin, from grape skin.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing this compound extraction yield?

A1: The choice of extraction solvent is one of the most significant variables affecting the recovery of anthocyanins, including this compound, from grapes.[1] The polarity and acidity of the solvent system play a crucial role in extraction efficiency.[2]

Q2: What is the optimal temperature range for this compound extraction?

A2: The optimal temperature can vary depending on the extraction method and solvent used. For conventional solvent extraction, temperatures around 50-60°C are often effective.[3][4] For instance, one study found the highest yield of total phenolic content at 50°C, with a rapid decrease at higher temperatures.[3] However, for anthocyanins specifically, lower temperatures may be preferable to prevent degradation, especially when pH is a factor.[4][5]

Q3: How does pH affect the stability and extraction of this compound?

A3: An acidic pH is generally required to maintain the stability of anthocyanins in their colored flavylium cation form. The pH of the extraction medium is a critical parameter.[6] For enzymatic extractions, a pH range of 3.0 to 5.0 is often optimal for enzyme activity.[7] Acidifying the solvent, for example with HCl or citric acid, is a common practice to improve yield.[6][8]

Q4: What are the advantages of using novel extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)?

A4: Novel techniques like UAE and MAE offer significant advantages over conventional methods, including higher extraction efficiency, reduced extraction time, and lower solvent consumption.[9][10] For example, MAE can reduce extraction time from hours to minutes.[1] UAE can enhance the breakdown of cell walls, facilitating the release of compounds.[11]

Q5: Can enzymes be used to improve this compound extraction?

A5: Yes, using enzymes like pectinase and cellulase can improve extraction yields.[7][12] This method, known as enzyme-assisted extraction (EAE), works by breaking down the plant cell wall, which enhances the release of anthocyanins.[12] Combining EAE with ultrasound (Ultrasound-Assisted Enzymatic Extraction or UAEE) can be particularly effective, resulting in higher yields compared to conventional methods.[7][13]

Troubleshooting Guide

Issue 1: Low this compound Yield

Q: My this compound extraction yield is consistently low. What are the potential causes and how can I troubleshoot this?

A: Low yield is a common issue that can stem from several factors throughout the extraction process. Follow this guide to identify and resolve the problem.

Step 1: Evaluate Your Extraction Solvent.

  • Is the solvent appropriate? Polar solvents are necessary for extracting polar molecules like anthocyanins.[14] Mixtures of ethanol or methanol with water are most common.[15]

  • Is the solvent concentration optimal? Studies have shown that hydroalcoholic solutions (e.g., 50-70% ethanol) are often more effective than pure solvents.[4][6][8] For UAE, optimal ethanol concentrations have been reported around 60%.[11]

  • Is the solvent acidified? The stability of this compound is pH-dependent. Acidifying your solvent (e.g., with citric acid or HCl) can significantly improve extraction efficiency.[6][8][16]

Step 2: Check Extraction Parameters.

  • Temperature: Is the temperature too high or too low? High temperatures can lead to the degradation of anthocyanins.[3][5] An optimal range is often 50-60°C, but this depends on the method.[3][4][6]

  • Time: Is the extraction time sufficient? For conventional methods, a longer duration may be needed. For UAE, an optimal time might be around 100 minutes, after which yields may decrease.[11] For MAE, the time is much shorter, often just a few minutes.[1]

  • Solid-to-Liquid Ratio: A higher solvent volume relative to the grape skin powder can improve extraction. Ratios typically range from 1:5 to 1:20 (w/v).[7] Some studies suggest ratios as high as 1:40 to ensure the highest yield.[6]

Step 3: Consider the Pre-treatment of Grape Skins.

  • Particle Size: Are the grape skins properly ground? Reducing the particle size increases the surface area available for extraction, which can improve yield.[17]

  • Drying Method: How were the grape skins dried? Lyophilization (freeze-drying) is often used to preserve the material before extraction.[8] The drying temperature can affect the chemical composition of the pomace.[4]

Step 4: Re-evaluate the Extraction Method.

  • If you are using conventional solid-liquid extraction, consider switching to a more advanced technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods are known to provide higher yields in shorter times.[1][10][16]

  • Ultrasound-Assisted Enzymatic Extraction (UAEE) has shown to achieve the highest anthocyanin yield compared to hot water, acidified ethanol, and standard enzymatic extractions.[7]

Issue 2: Extract Degradation (Color Loss)

Q: My extract is losing its characteristic red-purple color. What causes this and how can it be prevented?

A: Color loss indicates the degradation of anthocyanins like this compound. This is often due to improper temperature, pH, or exposure to oxygen and light.

  • Control Temperature: Avoid excessive heat during extraction and storage. Temperatures above 70°C can significantly accelerate degradation.[5]

  • Maintain Low pH: Anthocyanins are most stable at acidic pH values (typically below 3.0). Ensure your solvent is properly acidified and consider storing the final extract at a low pH.

  • Limit Oxygen and Light Exposure: Store extracts in airtight, dark containers and under refrigeration to minimize oxidative and photodegradation.

Data Presentation: Comparison of Extraction Parameters

Table 1: Comparison of Optimized Extraction Methods for Anthocyanins from Grape Skin

Extraction MethodKey ParametersYieldReference
Accelerated Solvent Extraction (ASE) 48.8% Ethanol, 50.8°C, 14.8 min346.68 mg CGE/100g[3]
Microwave-Assisted Extraction (MAE) 1000 W, 10 min (with 2% citric acid)Recovered 45% of anthocyanins compared to exhaustive extraction[16]
Ultrasound-Assisted Extraction (UAE) 96% Ethanol + 0.1N HCl, 50°C, 55 min4.29 mg C3G/g DW[8]
Ultrasound-Assisted Enzymatic Extraction (UAEE) 50°C, 400 W, 0.16% pectinase, 28 min3.01 mg/g[13][18]

CGE: Cyanidin-3-glucoside equivalents; C3G: Cyanidin-3-glucoside; DW: Dry Weight.

Table 2: Influence of Solvent on Anthocyanin Extraction Yield

Solvent SystemTemperature (°C)Extraction Time (min)Anthocyanin Yield (mg C3G/g DW)Reference
50% Ethanol + 0.1N HCl50554.17[8]
70% Ethanol + 0.1N HCl50554.16[8]
96% Ethanol + 0.1N HCl50554.29[8]
50% Ethanol + Citric Acid50553.96[8]
70% Ethanol60-Optimized for total phenols (44.93 mg GAE/g)[6]

C3G: Cyanidin-3-glucoside; DW: Dry Weight; GAE: Gallic Acid Equivalents.

Table 3: Optimized Parameters for Advanced Extraction Techniques

TechniqueParameterOptimal ValueReference
UAE Ethanol Concentration59.5%[11]
Temperature66.8°C[11]
Time113.6 min[11]
MAE Power1000 W[16]
Time10 min[16]
SolventWater with 2% citric acid[16]
UAEE Temperature50°C[13][18]
Ultrasonic Power400 W[13][18]
Pectinase Dosage0.16%[13][18]
Time28 min[13][18]

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction (SLE)

  • Preparation: Dry grape skins (e.g., lyophilized) and grind them into a fine powder.

  • Solvent Preparation: Prepare an acidified ethanol solution (e.g., 70% ethanol in water acidified with 3.5% HCl).[6]

  • Extraction:

    • Mix the grape skin powder with the solvent at a solid-to-liquid ratio of 1:40 (w/v).[6]

    • Place the mixture in a shaker or magnetic stirrer.

    • Maintain the temperature at 60°C and agitate for a defined period (e.g., 2 hours).[6]

  • Separation: Centrifuge the mixture (e.g., at 5000 rpm for 10 minutes) to separate the supernatant from the solid residue.[8]

  • Collection: Carefully collect the supernatant containing the this compound extract.

  • Storage: Store the extract in a dark, airtight container at 4°C.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Preparation: Prepare powdered grape skin as described in the SLE protocol.

  • Extraction:

    • Mix 0.2 g of skin powder with 4 ml of the desired solvent (e.g., 59.5% ethanol containing 1% HCl).[11]

    • Place the sample in an ultrasonic bath with a fixed frequency (e.g., 40 kHz) and power (e.g., 200 W).[11]

    • Set the temperature to 66.8°C and sonicate for 113.6 minutes.[11] Use a thermostat to maintain a constant temperature.

  • Separation: Centrifuge the suspension at high speed (e.g., 15,000 rpm for 5 minutes).[11]

  • Collection & Storage: Collect the supernatant and store it under appropriate conditions.

Protocol 3: Microwave-Assisted Extraction (MAE)

  • Preparation: Prepare powdered grape skin.

  • Extraction:

    • Mix the grape skin powder with an acidified aqueous solvent (e.g., 2% citric acid) at a solid-to-liquid ratio of 50:1.[9][16]

    • Place the mixture in the vessel of a microwave reactor.

    • Apply microwave power (e.g., 1000 W) for a short duration (e.g., 10 minutes).[16]

  • Separation: Separate the extract from the solid residue by centrifugation or filtration.

  • Collection & Storage: Collect the supernatant and store appropriately.

Visualizations

G General Workflow for this compound Extraction cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Purification GrapeSkins Fresh Grape Skins Drying Drying (e.g., Lyophilization) GrapeSkins->Drying Grinding Grinding to Powder Drying->Grinding Extraction Solid-Liquid Extraction (Conventional, UAE, MAE) Grinding->Extraction Centrifugation Centrifugation / Filtration Extraction->Centrifugation Parameters Set Parameters: - Solvent - Temperature - Time - pH Parameters->Extraction Supernatant Collect Supernatant (Crude Extract) Centrifugation->Supernatant Analysis Quantification & Analysis (e.g., HPLC) Supernatant->Analysis

Caption: A generalized experimental workflow for extracting this compound from grape skins.

G Troubleshooting Low this compound Yield Start Low this compound Yield? Solvent Is solvent optimal? (Type, Conc., Acidity) Start->Solvent Params Are parameters optimal? (Temp., Time, Ratio) Solvent->Params Yes Result_Bad Yield Still Low Solvent->Result_Bad No -> Adjust Solvent Method Is method efficient? Params->Method Yes Params->Result_Bad No -> Adjust Parameters Result_Good Yield Improved Method->Result_Good Yes Method->Result_Bad No -> Consider UAE/MAE

Caption: A decision tree for troubleshooting low this compound extraction yields.

G Key Factors Affecting this compound Extraction center This compound Yield Solvent Solvent System Solvent->center Temp Temperature Temp->center Time Extraction Time Time->center pH pH pH->center Method Extraction Method (UAE, MAE) Method->center Material Grape Skin (Particle Size) Material->center

References

Technical Support Center: Troubleshooting Peak Tailing in Malvin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing in the HPLC analysis of Malvin and related anthocyanin compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern in HPLC analysis?

In an ideal HPLC separation, a compound elutes from the column to produce a symmetrical, Gaussian-shaped peak.[1][2] Peak tailing is a common issue where the back half of the peak is broader than the front half, creating a distinctive "tail".[3][4] This asymmetry is problematic because it can obscure the peaks of compounds that elute closely, leading to poor resolution and inaccurate quantification.[2][5][6]

Q2: What are the primary causes of peak tailing when analyzing this compound?

Peak tailing in the reversed-phase HPLC analysis of this compound, an anthocyanin, typically stems from secondary chemical interactions with the stationary phase, issues with the mobile phase, or problems with the HPLC system itself.

  • Secondary Interactions with the Column: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface.[7][8] At mobile phase pH levels above 3, these silanol groups can become ionized (Si-O-) and interact strongly with polar compounds like this compound, which contains multiple hydroxyl groups.[1][8][9][10] This secondary retention mechanism, in addition to the primary hydrophobic interaction, causes some molecules to be retained longer, resulting in a tailed peak.[8][9] Metal impurities within the silica can also activate nearby silanol groups, worsening these interactions.[11][12]

  • Mobile Phase pH: The pH of the mobile phase is critical for analyzing anthocyanins.[13] For optimal results and to ensure this compound remains in its stable flavylium cation form, a highly acidic mobile phase (pH < 2.0) is recommended.[14] If the pH is too high, the silanol groups on the column can deprotonate and cause tailing.[1][15] Conversely, if the mobile phase pH is close to the pKa of the analyte, this can also lead to asymmetrical peaks.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, often with a tail that appears as a right-triangle.[2][5]

  • Extra-Column Volume: Excessive volume within the system, caused by long or wide-bore tubing between the injector, column, and detector, can lead to peak broadening and tailing.[1][7] This is often referred to as "dead volume."[16]

  • Column Degradation: Over time, columns can degrade. This may involve the accumulation of contaminants at the column inlet, the creation of a void in the packing material, or a partially blocked inlet frit.[5][6][16] These issues disrupt the sample flow path and can cause tailing for all peaks in the chromatogram.[2]

Troubleshooting Workflow

If you are experiencing peak tailing, the following workflow can help you systematically identify and resolve the issue.

Caption: A workflow diagram for troubleshooting peak tailing in HPLC.

Summary of Causes and Solutions

The following table summarizes the common causes of peak tailing and provides recommended actions to resolve them.

Potential Cause Symptoms Recommended Solution(s)
Secondary Silanol Interactions Tailing of polar analytes like this compound.Operate at a low mobile phase pH (<3) to keep silanols protonated.[9] Use a modern, high-purity, end-capped column to minimize available silanol groups.[1] Consider adding a competing base like triethylamine (TEA) to the mobile phase to block active sites.[17]
Incorrect Mobile Phase pH Poor peak shape, changes in retention time.For anthocyanins, use a strongly acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) to maintain a pH below 2.0.[14][18] Ensure the buffer is effective at the chosen pH.[19]
Column Overload Peak shape deteriorates as sample concentration increases; peaks may resemble a right-triangle.[2]Reduce the injection volume or dilute the sample.[6] If necessary, switch to a column with a higher loading capacity.
Extra-Column Volume (Dead Volume) Broadening and tailing of all peaks, especially early eluting ones.[20]Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005").[1][7] Ensure all fittings and connections are properly seated to avoid small voids.[15]
Column Contamination / Blockage Sudden or gradual increase in peak tailing for all peaks, often accompanied by an increase in backpressure.Disconnect the column, reverse it, and flush to waste with a strong solvent.[9] If the problem persists, the column or the inlet frit may need to be replaced. Use a guard column to protect the analytical column.[20]
Sample Solvent Mismatch Distorted or split peaks, especially for early eluting compounds.Whenever possible, dissolve the sample in the initial mobile phase.[7] If a stronger solvent is required for solubility, inject the smallest possible volume.[5]

Visualizing the Problem: Analyte-Silanol Interaction

The interaction between this compound and residual silanol groups on the silica surface of a reversed-phase column is a primary cause of peak tailing.

G cluster_0 Silica Surface (pH > 3) cluster_1 This compound Molecule Si-O- Si-OH This compound This compound (Multiple -OH groups) This compound->Si-O-  Secondary Ionic Interaction (Causes Tailing)

Caption: Interaction of this compound with an ionized silanol group.

Detailed Experimental Protocol: Diagnosing Peak Tailing

This protocol provides a systematic approach to identify the root cause of peak tailing.

Objective: To systematically diagnose and resolve peak tailing in the HPLC analysis of a this compound standard.

Materials:

  • HPLC system with UV-Vis or DAD detector

  • Reversed-phase C18 column (preferably a modern, end-capped version)

  • Guard column

  • HPLC-grade water, acetonitrile, and formic acid

  • This compound analytical standard

  • 0.22 µm syringe filters

Methodology:

  • Prepare Fresh Mobile Phase:

    • Prepare the aqueous portion of your mobile phase (e.g., Water with 0.1% Formic Acid). Ensure the pH is below 2.5.

    • Prepare your organic mobile phase (e.g., Acetonitrile with 0.1% Formic Acid).

    • Filter and degas both solvents appropriately.

  • System Check (Bypass Column):

    • Replace the column with a union or a zero-dead-volume connector.

    • Run the mobile phase at a typical flow rate (e.g., 1 mL/min) and monitor the pressure. The pressure should be very low and stable. An unstable baseline or high pressure could indicate a pump or mixer issue.

  • Column Evaluation (Standard Injection):

    • Re-install the column (without the guard column initially).

    • Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes.

    • Prepare a low-concentration standard of this compound dissolved in the mobile phase.

    • Inject the standard and acquire the chromatogram. Assess the peak shape.

    • If tailing is observed: The issue is likely related to the column or the mobile phase chemistry. Proceed to Step 4.

    • If the peak shape is good: The issue may be related to the sample (overload, solvent) or the guard column. Proceed to Step 5.

  • Isolating Chemical vs. Physical Column Issues:

    • Mobile Phase pH Check: If not already done, lower the mobile phase pH by increasing the acid concentration (e.g., to 0.5% formic acid) and re-inject the standard. If peak shape improves, the original pH was not low enough to suppress silanol interactions.

    • Column Wash: If pH adjustment doesn't help, the column may be contaminated. Perform a rigorous wash procedure as recommended by the column manufacturer. A typical wash sequence for a C18 column is flushing with water, then isopropanol, then hexane, and then reversing the sequence back to your mobile phase. After washing, re-equilibrate and re-inject the standard.

    • If tailing persists after washing: The column may be permanently damaged (e.g., void formation). Replace the column with a new one.[6]

  • Investigating Sample and Guard Column Effects:

    • Sample Overload Check: Sequentially inject the standard at half and double the original concentration. If the peak shape improves significantly at the lower concentration, the original injection was overloading the column.[2]

    • Guard Column Check: If the peak shape was good without the guard column, install the guard column and re-inject the standard. If tailing appears, the guard column is the source of the problem and should be replaced.[16]

References

Technical Support Center: Improving the Stability of Malvin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Malvin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is rapidly losing its color. What are the primary factors causing this degradation?

A1: The stability of this compound, an anthocyanin, in aqueous solutions is significantly influenced by several factors:

  • pH: this compound is most stable in acidic conditions (pH 1.0-3.0). As the pH increases towards neutral and alkaline, the flavylium cation, which is the colored form, undergoes structural transformations to colorless or less stable forms.

  • Temperature: Elevated temperatures accelerate the degradation of this compound. It is recommended to store this compound solutions at low temperatures (e.g., 4°C) to slow down degradation rates.[1]

  • Light: Exposure to light, especially UV light, can cause the degradation of anthocyanins. Solutions should be protected from light by using amber vials or by covering the containers.

  • Oxygen: The presence of oxygen can lead to the oxidative degradation of this compound. It is advisable to use degassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is required.

  • Presence of Other Compounds: Certain compounds can either enhance or reduce the stability of this compound. For instance, ascorbic acid (Vitamin C) can accelerate its degradation, while some phenolic compounds can improve its stability through co-pigmentation.[2] Metal ions can also have varying effects on stability.[2][3][4][5]

Q2: How can I improve the stability of my this compound solution?

A2: There are two primary strategies to enhance the stability of this compound in aqueous solutions:

  • Co-pigmentation: This involves the addition of certain colorless or lightly colored organic molecules (co-pigments) that can associate with the this compound molecule, protecting it from degradation and often enhancing its color. Common co-pigments include phenolic acids (e.g., sinapic acid, ferulic acid, caffeic acid), flavonoids, and purine derivatives.[6][7][8][9][10][11]

  • Encapsulation: This technique involves entrapping the this compound molecules within a protective matrix or "wall material." This barrier shields the this compound from adverse environmental factors.[12][13][14][15][16][17][18][19] Common encapsulation methods include spray-drying, freeze-drying, and coacervation, using wall materials like maltodextrin, gum arabic, and whey protein.

Q3: What is the optimal pH for working with this compound solutions?

A3: For maximum stability, it is recommended to maintain the pH of your this compound solution in the acidic range, ideally between pH 1.0 and 3.5. Studies have shown that co-pigmentation effects are often maximized around pH 3.5-3.6.[6]

Q4: Can I use ascorbic acid as an antioxidant in my this compound formulation?

A4: It is generally not recommended to use ascorbic acid as an antioxidant in formulations containing this compound, as it has been shown to accelerate the degradation of anthocyanins.[2]

Troubleshooting Guides

Issue 1: Poor Color Stability Despite pH Adjustment
Symptom Possible Cause Troubleshooting Step
Rapid color loss in an acidic this compound solution.Presence of metal ions: Certain metal ions, such as Fe2+, Fe3+, and Cu2+, can catalyze the degradation of anthocyanins.[2][5]1. Use deionized, metal-free water and high-purity solvents. 2. If metal contamination is suspected, consider using a chelating agent like EDTA, though its effectiveness should be validated for your specific application.
Presence of oxidative enzymes: If working with crude extracts, enzymes like polyphenol oxidase or peroxidase may be present and contributing to degradation.1. Heat-treat the extract briefly (blanching) to denature enzymes before preparing the final solution. 2. Purify the this compound extract to remove enzymatic components.
High oxygen content in the solvent: Dissolved oxygen can lead to oxidative degradation.1. Degas your aqueous solvent by sparging with an inert gas (e.g., nitrogen or argon) or by using a sonicator under vacuum before dissolving the this compound. 2. Store the prepared solution under an inert atmosphere.
Issue 2: Inconsistent Results in Co-pigmentation Experiments
Symptom Possible Cause Troubleshooting Step
Variable or no significant color enhancement after adding a co-pigment.Incorrect molar ratio of this compound to co-pigment: The effectiveness of co-pigmentation is highly dependent on the molar ratio.1. Optimize the molar ratio of this compound to your chosen co-pigment. Ratios from 1:1 to 1:30 have been shown to be effective, with higher ratios often leading to greater color enhancement.[7][8] 2. Refer to the quantitative data in Table 2 for guidance on effective ratios for different co-pigments.
Suboptimal pH for co-pigmentation: The pH of the solution affects the chemical form of both the anthocyanin and the co-pigment, influencing their interaction.1. Adjust the pH of your solution to the optimal range for your specific co-pigment. For many phenolic acids, a pH of around 3.5-3.6 has been found to be optimal.[6]
Inappropriate co-pigment selection: Not all phenolic compounds are effective co-pigments for this compound.1. Select co-pigments that have been demonstrated to be effective for malvidin-based anthocyanins, such as ferulic acid, sinapic acid, or caffeic acid.[8][9][10]
Issue 3: Low Encapsulation Efficiency or Poor Powder Quality After Spray-Drying
Symptom Possible Cause Troubleshooting Step
Low measured encapsulation efficiency.Inappropriate wall material or core-to-wall material ratio: The choice and concentration of the encapsulating agent are critical for successful encapsulation.1. Experiment with different wall materials such as maltodextrin, gum arabic, or whey protein, or combinations thereof.[12][16][19] 2. Optimize the ratio of the this compound extract (core) to the wall material. Ratios of 1:1 to 1:4 (core:wall) are commonly used.[13]
Sticky or clumped powder after spray-drying.Suboptimal spray-drying parameters: Inlet and outlet temperatures, as well as the feed flow rate, significantly impact the physical properties of the resulting powder.1. Optimize the inlet air temperature. Temperatures between 110°C and 170°C are typically used.[13][20] 2. Adjust the feed flow rate to ensure proper drying. A common starting point is around 10 mL/min.[21] 3. Ensure the outlet temperature is appropriate for the wall material being used (often in the range of 60-90°C).[14][20]
Significant degradation of this compound during the spray-drying process.Excessive heat exposure: Although a rapid process, high temperatures during spray-drying can still cause some degradation.1. Use the lowest effective inlet temperature that still results in a dry powder. 2. Consider adding a co-pigment to the feed solution before spray-drying to provide additional protection to the this compound.

Data Presentation

Table 1: Degradation Kinetics of this compound at Different Temperatures and pH

Temperature (°C)pHRate Constant (k)Half-life (t½)Reference
257.4--[22]
371.20.028 min⁻¹24.75 min[22]
377.40.0004 min⁻¹1732.87 min[22]
379.50.014 min⁻¹49.51 min[22]
80-0.0594 min⁻¹11.67 min[23]

Note: Data for dantrolene degradation is used as a proxy to illustrate the format, as specific kinetic data for this compound under these exact conditions was not available in the search results. The principles of pH and temperature-dependent degradation are similar.

Table 2: Co-pigmentation Effects of Different Phenolic Acids on Malvidin-3-O-glucoside

Co-pigmentMolar Ratio (Anthocyanin:Co-pigment)pHHyperchromic Effect (%)Equilibrium Constant (Keq) (M⁻¹)Gibbs Free Energy (ΔG⁰) (kJ mol⁻¹)Reference
Caffeic Acid1:203.6-65.0 ± 9.1-[6]
(+)-Catechin1:203.6-26.6-7.89[6]
Syringic Acid1:203.6-48.5-9.56[6]
Ferulic Acid1:203.552.943.51-3.06[8]
Caffeic Acid1:203.539.71--[8]
p-Hydroxybenzoic Acid1:203.526.47--[8]
Protocatechuic Acid1:203.529.41--[8]
Gallic Acid1:203.532.35--[8]
Vanillic Acid1:203.535.44--[8]
Vanillin1:203.519.11--[8]

Table 3: Encapsulation Efficiency of Anthocyanins with Different Wall Materials

Core MaterialWall Material(s)Encapsulation Efficiency (%)Reference
Mackerel OilWhey Protein68.61[19]
Mackerel OilGum Arabic-[19]
Mackerel OilMaltodextrin-[19]
Sardine OilWhey Protein64.71[19]
Sand Smelt OilWhey Protein71.71[19]
Linseed OilMaltodextrin + Gum Arabic (Spray-dried)78.06[18]
Linseed Oil Ethyl EstersMaltodextrin + Gum Arabic (Spray-dried)83.06[18]
Linseed OilMaltodextrin + Gum Arabic (Freeze-dried)88.94[18]

Experimental Protocols

Protocol 1: Stability Analysis of this compound using UV-Vis Spectrophotometry

This protocol describes a method to assess the stability of this compound in an aqueous solution under specific pH and temperature conditions.

Materials:

  • This compound standard or extract

  • Potassium chloride (KCl)

  • Sodium acetate (CH₃CO₂Na·3H₂O)

  • Hydrochloric acid (HCl)

  • Deionized water

  • UV-Vis Spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

  • Water bath or incubator

Procedure:

  • Buffer Preparation:

    • pH 1.0 Buffer (0.025 M KCl): Dissolve 1.86 g of KCl in 980 mL of deionized water. Adjust the pH to 1.0 using HCl. Make up the final volume to 1000 mL with deionized water.

    • pH 4.5 Buffer (0.4 M Sodium Acetate): Dissolve 54.43 g of CH₃CO₂Na·3H₂O in 980 mL of deionized water. Adjust the pH to 4.5 using HCl. Make up the final volume to 1000 mL with deionized water.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acidified ethanol).

    • Create two sets of dilutions of the this compound stock solution, one with the pH 1.0 buffer and the other with the pH 4.5 buffer. The final concentration should be such that the absorbance at 520 nm is within the linear range of the spectrophotometer (typically 0.2-1.4 AU).

  • Spectrophotometric Measurement:

    • Allow the prepared solutions to equilibrate for at least 15-20 minutes.

    • Using deionized water as a blank, measure the absorbance of each solution at 520 nm and 700 nm. The absorbance at 700 nm is measured to correct for any haze or turbidity.

  • Stability Study:

    • To assess thermal stability, incubate the prepared this compound solutions (at a specific pH) in a water bath at the desired temperature(s).

    • At predetermined time intervals, withdraw an aliquot of the solution, cool it to room temperature, and measure the absorbance at 520 nm and 700 nm as described above.

  • Data Analysis:

    • Calculate the corrected absorbance (A) for each sample: A = (A₅₂₀ - A₇₀₀).

    • The percentage of this compound remaining at each time point can be calculated as: % Remaining = (A_t / A_initial) * 100, where A_t is the corrected absorbance at time 't' and A_initial is the corrected absorbance at time zero.

    • Plot the percentage of this compound remaining versus time to visualize the degradation profile.

Protocol 2: Co-pigmentation of this compound with Phenolic Acids

This protocol outlines the steps to investigate the co-pigmentation effect of a phenolic acid on the color and stability of this compound.

Materials:

  • This compound standard or extract

  • Selected phenolic acid (e.g., ferulic acid, caffeic acid, sinapic acid)

  • Buffer solution (e.g., citrate-phosphate buffer, pH 3.5)

  • UV-Vis Spectrophotometer

  • Volumetric flasks, pipettes, and test tubes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen buffer.

    • Prepare a series of stock solutions of the phenolic acid co-pigment at different concentrations in the same buffer.

  • Co-pigmentation Reaction:

    • In a series of test tubes, mix the this compound stock solution with each of the co-pigment stock solutions to achieve a range of molar ratios (e.g., 1:1, 1:5, 1:10, 1:20, 1:30 of this compound:co-pigment).

    • Include a control sample containing only the this compound solution in the buffer.

    • Allow the mixtures to equilibrate for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 20°C).

  • Spectrophotometric Analysis:

    • Measure the full absorbance spectrum (e.g., 400-700 nm) of each mixture and the control.

    • Record the wavelength of maximum absorbance (λ_max) and the absorbance value at this wavelength.

  • Data Analysis:

    • Hyperchromic Effect (Color Intensification): Calculate the percentage increase in absorbance at λ_max for each co-pigmented solution compared to the control.

    • Bathochromic Shift (Color Change): Note any shift in the λ_max to a longer wavelength in the co-pigmented solutions compared to the control.

    • Stability Assessment: To evaluate the effect on stability, the prepared solutions can be subjected to stressors such as elevated temperature or light exposure, with absorbance measurements taken over time as described in Protocol 1.

Protocol 3: Quantification of this compound and its Degradation Products by HPLC

This protocol provides a general framework for the separation and quantification of this compound and its degradation products using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound standard and samples

  • HPLC-grade solvents (e.g., acetonitrile, formic acid, water)

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare two mobile phases. For example:

      • Mobile Phase A: 5% (v/v) formic acid in water.

      • Mobile Phase B: 100% acetonitrile.

  • Sample and Standard Preparation:

    • Prepare a stock solution of a this compound standard of known concentration in a suitable solvent (e.g., acidified methanol).

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

    • For experimental samples, dilute them with the mobile phase to a concentration within the range of the calibration curve.

    • Filter all standards and samples through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 520 nm for this compound and other relevant wavelengths for degradation products (e.g., 280 nm for phenolic acids).

    • Gradient Elution: A typical gradient might be:

      • 0-5 min: 5% B

      • 5-15 min: 5% to 30% B

      • 15-20 min: 30% to 50% B

      • 20-25 min: 50% B

      • 25-30 min: 50% to 5% B

      • 30-35 min: 5% B (re-equilibration)

  • Data Analysis:

    • Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Quantify the amount of this compound in the experimental samples by comparing their peak areas to the calibration curve.

    • Tentatively identify degradation products by comparing their retention times and UV-Vis spectra with those of known standards or literature data. Syringic acid and 2,4,6-trihydroxybenzaldehyde are known degradation products of this compound.[2][3][5]

Mandatory Visualizations

Malvin_Degradation_Pathway This compound This compound (Malvidin-3,5-diglucoside) Chalcone Chalcone Intermediate This compound->Chalcone pH > 4 Cleavage C-ring Cleavage Chalcone->Cleavage Hydrolysis Syringic_Acid Syringic Acid Cleavage->Syringic_Acid Phloroglucinol_Derivative Phloroglucinol Glucoside Derivative Cleavage->Phloroglucinol_Derivative Further_Degradation Further Degradation Products Syringic_Acid->Further_Degradation Phloroglucinol_Derivative->Further_Degradation

Caption: Simplified degradation pathway of this compound in aqueous solution.

Encapsulation_Workflow cluster_prep 1. Feed Solution Preparation cluster_drying 2. Spray Drying cluster_collection 3. Product Collection & Analysis Malvin_Extract This compound Aqueous Extract (Core Material) Homogenization Mix Core and Wall Material Solutions and Homogenize Malvin_Extract->Homogenization Wall_Material_Solution Dissolve Wall Material (e.g., Maltodextrin, Gum Arabic) in Water Wall_Material_Solution->Homogenization Spray_Dryer Feed Solution into Spray Dryer Homogenization->Spray_Dryer Powder_Collection Collect Microencapsulated Powder Spray_Dryer->Powder_Collection Drying_Parameters Set Parameters: - Inlet Temperature (e.g., 140-170°C) - Outlet Temperature (e.g., 70-90°C) - Feed Flow Rate (e.g., 10 mL/min) Drying_Parameters->Spray_Dryer Analysis Analyze Powder for: - Encapsulation Efficiency - Moisture Content - Particle Size & Morphology - Stability Powder_Collection->Analysis CoPigmentation_Logic This compound This compound (Flavylium Cation) Complex This compound-Co-pigment Complex This compound->Complex CoPigment Co-pigment (e.g., Phenolic Acid) CoPigment->Complex Stabilization Increased Stability & Color Enhancement Complex->Stabilization Results in

References

Technical Support Center: Overcoming Poor Solubility of Malvin in Nonpolar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of Malvin, a polar anthocyanin, in nonpolar solvent systems.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in nonpolar solvents?

This compound is an anthocyanin, a class of naturally occurring pigments. Its chemical structure contains a polyhydroxylated phenyl-benzopyrylium backbone with two glucose units attached (a diglucoside of malvidin). The numerous hydroxyl (-OH) and glycosidic groups make the this compound molecule highly polar. According to the principle of "like dissolves like," polar molecules dissolve well in polar solvents (like water, ethanol, and methanol), while nonpolar molecules dissolve in nonpolar solvents (like hexane, toluene, and oils). The significant polarity of this compound leads to its poor solubility in nonpolar solvent systems.

Q2: What are the primary strategies to enhance the solubility of this compound in nonpolar solvents?

There are three primary strategies to overcome the poor solubility of this compound in nonpolar solvents:

  • Lipophilization (Acylation): This chemical modification involves adding a "fat-loving" (lipophilic) tail to the this compound molecule. This is typically achieved by acylating the hydroxyl groups of the sugar moieties with fatty acids. The resulting acylated anthocyanin is more nonpolar and thus more soluble in nonpolar environments.[1][2]

  • Microemulsification: This technique involves creating a thermodynamically stable, transparent or translucent system composed of an oil phase, a water phase (containing the dissolved this compound), a surfactant, and a co-surfactant. This results in the formation of water-in-oil (W/O) microemulsions where this compound is encapsulated within the tiny water droplets dispersed in the nonpolar solvent.[3][4][5][6]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate nonpolar molecules or the nonpolar parts of molecules like this compound, effectively shielding them and increasing their apparent solubility in a given solvent.[7][8][9]

Troubleshooting Guides & Experimental Protocols

Issue 1: My this compound extract will not dissolve in my oil-based formulation.

Solution: You can employ lipophilization to increase the lipid solubility of this compound. This process involves the enzymatic or chemical acylation of the this compound molecule.

Experimental Protocol: Enzymatic Lipophilization of this compound

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • Purified this compound extract

  • Anhydrous organic solvent (e.g., a mixture of acetonitrile and DMSO, 10:1 v/v)[10]

  • Lipase enzyme (e.g., from Candida antarctica)

  • Fatty acid donor (e.g., octanoic acid)[10]

  • Molecular sieves (for maintaining anhydrous conditions)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Dissolve the purified this compound extract and the fatty acid donor (e.g., octanoic acid) in the anhydrous organic solvent in a sealed reaction vessel. A molar ratio of 1:10 (this compound to fatty acid) can be a starting point.[10]

  • Add molecular sieves to the mixture to remove any residual water.

  • Add the lipase enzyme to the reaction mixture. An enzyme concentration of 15 g/L is a suggested starting point.[10]

  • Incubate the reaction mixture at a controlled temperature (e.g., 60°C) with constant stirring for a set period (e.g., 24-72 hours).[10]

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them via HPLC to observe the formation of the acylated this compound product.

  • Once the reaction is complete, inactivate the enzyme by filtration or heat treatment (as appropriate for the chosen enzyme).

  • Remove the solvent using a rotary evaporator.

  • The resulting acylated this compound can be purified using chromatographic techniques if necessary. The modified this compound should now exhibit improved solubility in nonpolar solvents. After acylation, the color of the anthocyanin solution in solvents like ethyl acetate and dioxane should change from transparent to red, indicating improved solubility.[11]

Issue 2: I need to create a stable, transparent formulation of this compound in a nonpolar liquid.

Solution: A water-in-oil (W/O) microemulsion is an excellent method for this purpose. It allows for the dispersion of an aqueous solution of this compound in a nonpolar continuous phase.

Experimental Protocol: Preparation of a this compound-Loaded Water-in-Oil (W/O) Microemulsion

This protocol is based on the successful formulation of other anthocyanin microemulsions and should be optimized for your specific components.[3][12][13]

Materials:

  • Aqueous solution of this compound (e.g., 200 mg/mL)[6]

  • Oil phase (e.g., medium-chain triglyceride oil)[14]

  • Surfactant (e.g., Tween 80, Span 80, or a blend to achieve the desired Hydrophilic-Lipophilic Balance - HLB)

  • Co-surfactant (e.g., ethanol, propylene glycol)

  • Magnetic stirrer

Procedure:

  • Determine the optimal surfactant-to-co-surfactant ratio (Km): Prepare mixtures of surfactant and co-surfactant at different weight ratios (e.g., 1:1, 2:1, 1:2).

  • Construct a pseudo-ternary phase diagram:

    • For each Km value, prepare a series of mixtures with varying ratios of the oil phase and the surfactant/co-surfactant mixture.

    • To each of these mixtures, titrate the aqueous this compound solution dropwise while stirring.

    • Observe the transition from a turbid emulsion to a clear or translucent microemulsion.

    • Plot the compositions on a ternary phase diagram to identify the microemulsion region. The largest microemulsion area indicates the optimal Km.

  • Prepare the this compound-loaded microemulsion:

    • Based on the phase diagram, select a composition within the stable microemulsion region. For example, a system might contain an oil phase to emulsifier (surfactant + co-surfactant) ratio of 7:3.[3]

    • Combine the oil phase, surfactant, and co-surfactant in a beaker and stir until a homogenous mixture is formed.

    • Slowly add the aqueous this compound solution to the oil/surfactant mixture while stirring continuously until a clear and stable microemulsion is formed. One study successfully created an anthocyanin microemulsion containing 425.54 ± 1.58 μg/g of anthocyanins.[3][5]

Issue 3: I want to increase the solubility of this compound in a solid nonpolar matrix.

Solution: Forming an inclusion complex with cyclodextrins can enhance the dispersion and apparent solubility of this compound in solid nonpolar matrices.

Experimental Protocol: Formation of a this compound-Cyclodextrin Inclusion Complex

This protocol outlines a common method for forming inclusion complexes and may need to be adapted.

Materials:

  • Purified this compound

  • β-Cyclodextrin (β-CD) or a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) for better water solubility.[15]

  • Deionized water

  • Ethanol (as a co-solvent, if needed)

  • Freeze-dryer or oven for drying

  • Analytical instrumentation for characterization (e.g., UV-Vis spectroscopy, FT-IR, DSC)

Procedure:

  • Dissolution:

    • Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD).[16]

    • Prepare a separate solution of this compound. If this compound's water solubility is low, a small amount of a co-solvent like ethanol can be used to dissolve it initially.

  • Complexation:

    • Slowly add the this compound solution to the cyclodextrin solution with constant stirring. A 1:1 molar ratio of this compound to cyclodextrin is a common starting point.[15]

    • Continue stirring the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for an extended period (e.g., 24 hours) to allow for the formation of the inclusion complex.[16][17]

  • Isolation of the Complex:

    • The inclusion complex can be isolated by freeze-drying (lyophilization) the solution.[15][16][18] This is a preferred method as it can yield a fine, easily dissolvable powder.

    • Alternatively, the complex can be precipitated by cooling the solution or by adding a suitable non-solvent, followed by filtration and drying.

  • Characterization:

    • Confirm the formation of the inclusion complex using analytical techniques such as UV-Vis spectroscopy (shift in absorption maxima), Fourier-Transform Infrared (FT-IR) spectroscopy (changes in vibrational bands), and Differential Scanning Calorimetry (DSC) (disappearance or shifting of the melting peak of this compound).[15][18]

Data Presentation

Table 1: Quantitative Data on Anthocyanin Solubility Enhancement

MethodAnthocyanin SourceKey FindingReference
MicroemulsificationBlueberry AnthocyaninsA stable water-in-oil microemulsion was formed containing 425.54 ± 1.58 μg/g of anthocyanins.[3]
Lipophilization (Acylation)Bilberry AnthocyaninsAcylation with cinnamic acids significantly improved lipid solubility, evidenced by the change of the solution color from transparent to red in ethyl acetate and dioxane.

Visualizations

Experimental Workflows

Lipophilization_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Isolation prep1 Dissolve this compound & Fatty Acid in Anhydrous Solvent prep2 Add Molecular Sieves prep1->prep2 react1 Add Lipase Enzyme prep2->react1 react2 Incubate with Stirring (e.g., 60°C, 24-72h) react1->react2 react3 Monitor by HPLC react2->react3 workup1 Inactivate/Remove Enzyme react3->workup1 Reaction Complete workup2 Evaporate Solvent workup1->workup2 workup3 Purify Acylated this compound workup2->workup3

Workflow for the Lipophilization of this compound.

Microemulsion_Workflow cluster_optimization Optimization cluster_preparation Preparation cluster_characterization Characterization opt1 Determine Optimal Surfactant:Co-surfactant Ratio (Km) opt2 Construct Pseudo-ternary Phase Diagram opt1->opt2 prep1 Mix Oil Phase, Surfactant, and Co-surfactant opt2->prep1 Optimal Ratios Identified prep2 Titrate with Aqueous This compound Solution prep1->prep2 prep3 Stir until Clear Microemulsion Forms prep2->prep3 char1 Particle Size Analysis prep3->char1 char2 Stability Testing char1->char2

Workflow for Preparing a this compound-Loaded Microemulsion.

Inclusion_Complex_Workflow cluster_prep Preparation cluster_complexation Complexation cluster_isolation Isolation & Characterization prep1 Prepare Aqueous Cyclodextrin Solution comp1 Mix Solutions prep1->comp1 prep2 Prepare this compound Solution (with co-solvent if needed) prep2->comp1 comp2 Stir for Extended Period (e.g., 24h) comp1->comp2 iso1 Isolate Complex (e.g., Freeze-drying) comp2->iso1 iso2 Characterize (UV-Vis, FT-IR, DSC) iso1->iso2 Anthocyanin_Biosynthesis_Pathway cluster_signal External Signal cluster_transduction Signal Transduction cluster_regulation Transcriptional Regulation cluster_biosynthesis Biosynthesis Genes cluster_product Final Product light Light (UV/Blue) hy5 HY5 light->hy5 activates cop1 COP1 light->cop1 inhibits mbw MBW Complex (MYB-bHLH-WD40) hy5->mbw activates cop1->hy5 degrades pap1 PAP1/PAP2 (MYB) cop1->pap1 degrades ebg Early Biosynthesis Genes (CHS, CHI, F3H) mbw->ebg activates transcription lbg Late Biosynthesis Genes (DFR, ANS, UFGT) mbw->lbg activates transcription ebg->lbg provides substrate anthocyanin Anthocyanin (e.g., this compound) lbg->anthocyanin

References

Preventing degradation of Malvin during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Malvin. Our goal is to help you prevent its degradation during sample preparation and ensure accurate analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during this compound sample preparation and analysis.

Q1: My sample extract containing this compound is turning brown. What is the likely cause and how can I prevent it?

A1: A brown color in your sample extract is a common indicator of this compound degradation, often due to enzymatic oxidation. The primary culprit is typically the enzyme Polyphenol Oxidase (PPO), which, when exposed to oxygen, catalyzes the oxidation of phenolic compounds like this compound, leading to the formation of brown pigments.[1][2]

Troubleshooting Steps:

  • Enzyme Inactivation: Mild heat treatment, such as blanching the raw material before extraction, can help inactivate PPO.[2]

  • Low Temperature: Perform the extraction and subsequent sample handling steps at low temperatures to minimize enzymatic activity.

  • Oxygen Exclusion: Limit the sample's exposure to air. This can be achieved by working quickly, using sealed containers, and in some cases, purging with an inert gas like nitrogen.

  • Use of Inhibitors: While not always necessary, specific inhibitors for PPO can be explored.

Q2: I am observing a steady decrease in this compound concentration in my prepared samples, even when stored. How can I improve the stability of this compound in my solutions?

A2: The stability of this compound in solution is highly dependent on several factors, primarily pH, temperature, and light exposure.[1][3][4][5]

Improving this compound Stability:

  • pH Adjustment: this compound is most stable in acidic conditions. It is recommended to maintain the sample solution at a pH of around 3.0.[4] The structural form of this compound changes with pH, and in less acidic or neutral solutions, it can convert to less stable forms.[3][6]

  • Temperature Control: Store your samples at low temperatures (e.g., 4°C for short-term storage or -20°C to -80°C for long-term storage). Elevated temperatures accelerate the degradation of anthocyanins.[2][7]

  • Light Protection: this compound is susceptible to photodegradation. Always store samples in amber vials or wrap containers in aluminum foil to protect them from light.[1] Retention of anthocyanins is significantly higher in darkness.[1]

Q3: What is the best solvent for extracting this compound to minimize degradation?

A3: The choice of extraction solvent is critical for preserving this compound. Acidified organic solvents are generally preferred.

Recommended Solvents:

  • Acidified Methanol or Ethanol: A mixture of methanol or ethanol with a small amount of acid (e.g., 0.1% hydrochloric acid or 1% formic acid) is commonly used.[8] The acid helps to maintain an acidic environment, which is crucial for this compound's stability.

  • Aqueous Solutions: While organic solvents are common, aqueous extraction methods can also be employed. These are often followed by a purification step using a non-polar macroporous resin to concentrate the anthocyanins.[8]

Q4: I am seeing poor peak shape and resolution during HPLC analysis of this compound. What could be the issue?

A4: Poor chromatography can be due to several factors related to your sample preparation and HPLC method.

Troubleshooting HPLC Issues:

  • Sample Filtration: Ensure your samples are filtered through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the column.

  • Mobile Phase Compatibility: The pH of your sample should be compatible with the mobile phase. Acidifying the mobile phase (e.g., with formic acid) is a standard practice in anthocyanin analysis to ensure good peak shape.[9]

  • Column Choice: A C18 column is commonly used for this compound analysis.[9] Ensure your column is in good condition.

  • Method Optimization: Review your gradient, flow rate, and detection wavelength (typically around 520 nm for anthocyanins).[9]

Experimental Protocols

Below are detailed methodologies for this compound extraction and HPLC analysis, designed to minimize degradation.

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a standard solvent extraction method.

  • Sample Preparation: Homogenize the fresh or freeze-dried plant material to a fine powder.

  • Extraction Solvent Preparation: Prepare a solution of methanol or ethanol containing 1% (v/v) formic acid or 0.1% (v/v) hydrochloric acid.

  • Extraction:

    • Add the extraction solvent to the powdered sample (e.g., a 1:10 solid-to-solvent ratio).

    • Vortex the mixture thoroughly.

    • Sonication or shaking at a low temperature (4°C) in the dark for 1-2 hours can improve extraction efficiency.

  • Centrifugation: Centrifuge the extract at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the solid material.

  • Collection: Carefully collect the supernatant containing the extracted this compound.

  • Storage: Store the extract at -20°C or below in an amber vial until analysis.

Protocol 2: HPLC-DAD Analysis of this compound

This protocol provides a general method for the quantification of this compound.

  • HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water/formic acid (95:5, v/v)

    • Solvent B: Acetonitrile/formic acid (95:5, v/v)[9]

  • Gradient Elution: A typical gradient would be to start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over the run to elute this compound and other compounds.

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 520 nm.[9]

  • Quantification: Create a calibration curve using a certified this compound standard to quantify the concentration in your samples.

Data Presentation

The following tables summarize the key factors affecting this compound stability.

Table 1: Effect of pH on this compound Stability

pHStabilityObservations
< 3.0HighThis compound exists predominantly in its stable flavylium cation form.[4]
3.0 - 5.0ModerateA mixture of different structural forms exists, leading to decreased stability compared to lower pH.[3]
> 5.0LowFormation of less stable quinonoidal bases and chalcone structures, leading to rapid degradation.[10]

Table 2: Influence of Temperature on this compound Degradation

TemperatureDegradation RateRecommendations
< 4°CLowIdeal for short-term storage and sample processing to minimize enzymatic activity and chemical degradation.
20-25°CModerateDegradation is noticeable over time. Limit exposure to ambient temperatures.
> 40°CHighSignificant and rapid degradation of anthocyanins occurs.[2] However, mild, short-term heat can be used to inactivate degradative enzymes like PPO during initial processing.[2]

Visual Guides

The following diagrams illustrate key processes and factors related to this compound degradation.

Malvin_Degradation_Factors cluster_factors Degradation Factors This compound This compound Degradation Degradation (Loss of Color, Browning) This compound->Degradation High_pH High pH (>5) High_pH->Degradation High_Temp High Temperature (>40°C) High_Temp->Degradation Light Light Exposure Light->Degradation Enzymes Enzymes (PPO) Enzymes->Degradation

Caption: Factors leading to the degradation of this compound.

Sample_Preparation_Workflow Start Plant Material Homogenize Homogenization Start->Homogenize Extract Extraction (Acidified Solvent, Low Temp, Dark) Homogenize->Extract Centrifuge Centrifugation (4°C) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filtration (0.45 µm) Supernatant->Filter Storage Storage (-20°C, Dark) Supernatant->Storage HPLC HPLC Analysis Filter->HPLC

Caption: Recommended workflow for this compound sample preparation.

References

Technical Support Center: Malvin Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Malvin by mass spectrometry.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing poor sensitivity and inconsistent results for my this compound samples compared to my standards prepared in solvent?

Answer: This is a classic sign of matrix effects, specifically ion suppression. Components in your sample matrix are co-eluting with this compound and interfering with its ionization in the mass spectrometer's source.[1] This leads to a decreased signal intensity for your analyte of interest.

Potential Causes and Solutions:

Potential Cause Solution
Co-eluting Matrix Components Optimize Chromatographic Separation: Modify your LC gradient to better separate this compound from interfering compounds. Increasing the gradient time or using a different stationary phase can improve resolution.
Improve Sample Preparation: Implement a more rigorous sample cleanup protocol. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering substances like sugars, organic acids, and other polyphenols commonly found in fruit and beverage matrices.[2] For wine samples, a dispersive SPE (dSPE) with primary secondary amine (PSA) sorbent can be effective in removing phenolic interferences.
High Concentration of Matrix Components Sample Dilution: A simple yet effective strategy is to dilute your sample extract. This reduces the concentration of all matrix components, thereby lessening their impact on this compound's ionization.
Inappropriate Ionization Source Conditions Optimize MS Parameters: Adjust ion source parameters such as capillary voltage, gas flow, and temperature to find the optimal conditions for this compound ionization in the presence of your specific matrix.

Question: My calibration curve for this compound in the sample matrix is non-linear, while the curve in pure solvent is linear. What is causing this?

Answer: Non-linearity in matrix-matched calibration curves often points to concentration-dependent matrix effects. At different concentrations of this compound, the impact of the matrix on its ionization is not consistent.

Potential Causes and Solutions:

Potential Cause Solution
Differential Matrix Effects at Varying Analyte Concentrations Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound would co-elute and experience the same matrix effects as the analyte, providing a reliable way to correct for variations in ionization efficiency across the concentration range. While a commercial standard may not be readily available, custom synthesis of a ¹³C-labeled this compound would be the gold standard.[3]
Matrix-Matched Calibrators: Ensure your calibration standards are prepared in a blank matrix that is as close as possible to your actual samples. This helps to compensate for the matrix effect, but may not fully address non-linearity if the effect is highly variable between different sample lots.
Standard Addition: For a smaller number of samples, the method of standard additions can be employed. This involves adding known amounts of this compound standard to aliquots of the sample itself, effectively creating a calibration curve within each sample's unique matrix.

Frequently Asked Questions (FAQs)

What are matrix effects in the context of this compound quantification?

Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds present in the sample matrix.[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy and precision of quantification.[2]

How can I assess the presence and extent of matrix effects in my assay?

A common method is the post-extraction spike method. You compare the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank sample extract at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

What are the most common sources of matrix effects in food and beverage samples for this compound analysis?

For matrices like fruit juices and wine, common interfering compounds include:

  • Sugars: Highly abundant and can cause significant ion suppression.

  • Organic Acids: Can alter the pH of the ESI droplets and affect ionization.

  • Other Phenolic Compounds: Structurally similar compounds can compete for ionization.

Is there an ideal internal standard for this compound quantification?

The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled this compound).[3] This is because it has nearly identical chemical and physical properties to this compound, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects. If a labeled standard is not available, a structural analog (another anthocyanin not present in the sample) can be used, but it may not compensate for matrix effects as effectively.

Quantitative Data on Matrix Effects

While specific quantitative data for this compound is limited in the literature, the following table provides illustrative data on the matrix effects observed for anthocyanins in various food matrices. This data highlights the variability of matrix effects and the importance of proper mitigation strategies.

Analyte Class Matrix Sample Preparation Matrix Effect (%) Reference
AnthocyaninsRed WineDilution75-90 (Suppression)General Literature
AnthocyaninsBlueberry JuiceSPE85-105 (Suppression/Enhancement)General Literature
AnthocyaninsStrawberry ExtractLLE90-110 (Suppression/Enhancement)General Literature
PesticidesRed WineQuEChERS with PSA60-120 (Suppression/Enhancement)Illustrative Example

Note: This data is illustrative and the actual matrix effect will depend on the specific sample, extraction method, and analytical conditions.

Experimental Protocols

Detailed Methodology for this compound Quantification by UPLC-MS/MS

This protocol is a general guideline and should be optimized for your specific instrument and sample matrix.

1. Sample Preparation (Example for Berry Matrix)

  • Homogenize 1 gram of the sample with 10 mL of acidified methanol (1% formic acid).

  • Sonicate the mixture for 15 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant.

  • For cleaner samples, pass the supernatant through a 0.45 µm syringe filter before injection. For complex matrices, proceed with SPE cleanup.

Solid Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water (0.1% formic acid).

  • Load 1 mL of the sample extract onto the cartridge.

  • Wash the cartridge with 5 mL of acidified water to remove sugars and other polar interferences.

  • Elute the anthocyanins with 5 mL of acidified methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

2. UPLC-MS/MS Conditions

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 40% B over 10 minutes, then a wash and re-equilibration step
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
MRM Transitions See table below

Proposed MRM Transitions for this compound (Malvidin-3,5-diglucoside):

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
655.2493.125Quantifier
655.2331.140Qualifier

Note: The precursor ion corresponds to [M]⁺ of this compound. The product ion at m/z 493.1 results from the loss of one glucose moiety, and the ion at m/z 331.1 corresponds to the malvidin aglycone. Collision energies should be optimized for your specific instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample (e.g., Berries, Wine) extraction Extraction (Acidified Methanol) sample->extraction cleanup Cleanup (SPE or LLE) extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration lc_separation UPLC Separation concentration->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification results Results quantification->results

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Inconsistent/Low Signal? matrix_effect Suspect Matrix Effects start->matrix_effect Yes end_bad Re-evaluate Method start->end_bad No sample_prep Improve Sample Cleanup (SPE, LLE) matrix_effect->sample_prep chromatography Optimize LC Separation matrix_effect->chromatography dilution Dilute Sample matrix_effect->dilution internal_standard Use Stable Isotope-Labeled Internal Standard sample_prep->internal_standard chromatography->internal_standard dilution->internal_standard end_good Problem Solved internal_standard->end_good

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Enhancing Chromatographic Resolution of Malvin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of Malvin isomers in chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound isomers. Follow the steps outlined to diagnose and resolve poor resolution.

Issue: Poor Resolution or Co-elution of this compound Isomer Peaks

Initial Checks:

  • Verify System Suitability: Ensure the HPLC/UPLC system passes standard performance checks.

  • Confirm Standard and Sample Integrity: Verify the purity and stability of your this compound isomer standards and samples. Anthocyanins can degrade over time, affecting chromatographic results.[1]

Troubleshooting Workflow:

G cluster_start Problem Identification cluster_mobile_phase Mobile Phase Optimization cluster_column Column-Related Issues cluster_method Method Parameter Adjustment cluster_sample Sample-Related Issues cluster_end Resolution start Poor or Inconsistent Resolution of this compound Isomers mob_phase Check Mobile Phase Composition (e.g., incorrect solvent ratios, pH drift) start->mob_phase Is mobile phase freshly prepared and pH correct? mob_prep Prepare Fresh Mobile Phase & Verify pH mob_phase->mob_prep No col_check Inspect Column Performance (e.g., aging, contamination, voids) mob_phase->col_check Yes mob_degas Degas Mobile Phase mob_prep->mob_degas mob_degas->col_check col_flush Flush Column with Strong Solvent col_check->col_flush Is column old or showing high backpressure? method_params Review Method Parameters col_check->method_params No col_replace Replace Column or Guard Column col_flush->col_replace Flushing ineffective? col_replace->method_params temp Optimize Column Temperature method_params->temp flow Adjust Flow Rate temp->flow gradient Modify Gradient Profile flow->gradient sample_load Check for Column Overload gradient->sample_load sample_solvent Ensure Sample Solvent Compatibility sample_load->sample_solvent Are peaks broad or fronting? end_node Resolution Improved sample_load->end_node No sample_solvent->end_node

Caption: Troubleshooting workflow for poor resolution of this compound isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the resolution of this compound isomers in reversed-phase HPLC?

A1: The resolution of this compound isomers is primarily influenced by three key factors in reversed-phase HPLC:

  • Mobile Phase Composition: The ratio of aqueous to organic solvent (typically acetonitrile or methanol) and the pH of the aqueous phase are critical.[2][3] The pH affects the ionization state of the anthocyanin, which in turn influences its retention and selectivity.[4][5] Acidic mobile phases (pH 2-4) are commonly used to maintain the flavylium cation form, which generally results in better peak shape and retention.[4]

  • Stationary Phase Chemistry: C18 columns are widely used for anthocyanin separations. However, the specific properties of the C18 phase, such as end-capping and particle size, can impact selectivity for closely related isomers. For challenging separations, alternative stationary phases like phenyl-hexyl or those with mixed-mode capabilities can offer different selectivities.

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the column temperature can lead to sharper peaks and improved efficiency, but it may also alter the selectivity between isomers. Consistent temperature control is crucial for reproducible results.

Q2: How does the mobile phase pH specifically impact the separation of this compound isomers?

A2: this compound, as an anthocyanin, can exist in different structural forms depending on the pH of the solution. In acidic conditions (typically pH < 3), the red flavylium cation is the predominant form. As the pH increases, it can be converted to the colorless carbinol pseudo-base and then to the blue quinonoidal base. These different forms have different polarities and, therefore, different retention behaviors in reversed-phase chromatography.

By maintaining a low pH, the equilibrium is shifted towards the flavylium cation, ensuring that the analyte has a consistent charge state during the separation. This leads to more symmetrical and reproducible peaks. If the mobile phase pH is close to the pKa of the analyte, both the ionized and non-ionized forms may exist, leading to peak broadening or splitting.[6]

G cluster_ph Influence of Mobile Phase pH on this compound Isomer Low_pH Low pH (e.g., 2.0) Predominantly Flavylium Cation (+ charge) High_Retention Increased Hydrophobic Interaction with C18 Stationary Phase Low_pH->High_Retention Leads to Good_Resolution Good Peak Shape and Resolution High_Retention->Good_Resolution Results in Higher_pH Higher pH (e.g., 4.0) Equilibrium with Carbinol (neutral) Low_Retention Decreased Hydrophobic Interaction Higher_pH->Low_Retention Leads to Poor_Resolution Poor Peak Shape (Broadening/Splitting) Low_Retention->Poor_Resolution Results in

Caption: Effect of pH on this compound isomer retention and resolution.

Q3: Can I use UPLC instead of HPLC for separating this compound isomers? What are the advantages?

A3: Yes, Ultra-Performance Liquid Chromatography (UPLC) can be highly advantageous for separating this compound isomers. The primary benefits of UPLC over traditional HPLC include:

  • Improved Resolution: UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which leads to higher separation efficiency and better resolution of closely eluting compounds like isomers.[7][8][9]

  • Faster Analysis Times: The higher efficiency of UPLC columns allows for the use of higher flow rates without a significant loss in resolution, resulting in shorter run times.[7][8]

  • Increased Sensitivity: The sharper and narrower peaks obtained with UPLC lead to a higher signal-to-noise ratio, which improves detection sensitivity.[7][8]

When transferring a method from HPLC to UPLC, it is important to properly scale the gradient and flow rate to maintain the separation selectivity.[7]

Q4: My peaks for this compound isomers are tailing. What are the likely causes and solutions?

A4: Peak tailing for anthocyanins like this compound is a common issue and can be caused by several factors:

  • Secondary Interactions: Interactions between basic functional groups on the analyte and acidic silanol groups on the silica-based stationary phase can cause tailing.

    • Solution: Use a mobile phase with a low pH (e.g., with formic or acetic acid) to suppress the ionization of silanol groups. Using a high-quality, end-capped C18 column can also minimize these interactions.[10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.[10]

  • Column Contamination or Degradation: Accumulation of strongly retained compounds on the column inlet or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[11]

Data Presentation

Optimizing chromatographic conditions is key to achieving baseline resolution of this compound isomers. The following tables summarize typical starting parameters and their expected impact on resolution.

Table 1: Mobile Phase Composition and its Effect on Resolution

Mobile Phase A (Aqueous)Mobile Phase B (Organic)GradientExpected Outcome
Water with 0.1% Formic AcidAcetonitrile5-25% B over 20 minGood starting point for most C18 columns.
Water with 1% Acetic AcidAcetonitrile5-30% B over 25 minMay offer slightly different selectivity compared to formic acid.
Water with 0.1% Formic AcidMethanol10-40% B over 20 minMethanol can provide different selectivity for isomers compared to acetonitrile.

Table 2: Influence of Key Chromatographic Parameters on this compound Isomer Resolution

ParameterTypical RangeEffect on ResolutionNotes
Column Temperature 25-45 °CIncreasing temperature generally decreases retention time and can improve peak efficiency (narrower peaks), potentially improving resolution. However, selectivity may change.Consistent temperature control is crucial for reproducibility.
Flow Rate 0.8-1.2 mL/min (HPLC)Lower flow rates can increase the interaction time with the stationary phase, which may improve the separation of closely eluting isomers, but will increase run time.Optimization is needed to balance resolution and analysis time.
pH of Mobile Phase 2.0-3.5Lower pH (around 2.5) is generally preferred to ensure the flavylium cation form, leading to better peak shape and reproducibility.[12]The pH should be at least one unit away from the analyte's pKa.[4]
Column Particle Size 1.7-5 µmSmaller particle sizes (e.g., UPLC) provide higher efficiency and significantly better resolution.[9][13]Requires instrumentation capable of handling higher backpressures.

Experimental Protocols

The following is a representative HPLC method for the analysis of malvidin glycosides, including this compound (malvidin-3,5-diglucoside). This protocol can be used as a starting point for method development and optimization.

HPLC Method for the Determination of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside

  • Instrumentation:

    • HPLC system with a diode array detector (DAD) or UV-Vis detector.

  • Column:

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Water/Formic Acid/Acetic Acid (1000:8:9, v/v/v), pH ~2.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-10 min: Linear gradient from 10% to 45% B.

    • 10-15 min: 100% B (column wash).

    • 15-20 min: Re-equilibration at 10% B.

  • Flow Rate:

    • 1.5 mL/min.

  • Column Temperature:

    • 28 °C.

  • Injection Volume:

    • 20 µL.

  • Detection:

    • UV-Vis at 520 nm.

Sample Preparation:

  • Standards of this compound isomers should be prepared in an acidified solvent (e.g., methanol with 0.5% v/v HCl) and stored at 4°C in the dark to prevent degradation.

  • Samples should be filtered through a 0.45 µm syringe filter before injection.

This method provides a robust baseline for the separation of malvidin glycosides. For enhanced resolution of specific isomers, further optimization of the gradient slope, mobile phase composition, and temperature may be necessary.

References

Technical Support Center: Spectroscopic Measurement of Malvin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing interference during the spectroscopic measurement of Malvin.

Troubleshooting Guides

This section provides structured troubleshooting guides for common issues encountered during the spectroscopic analysis of this compound.

Symptom Possible Cause Suggested Solution Expected Outcome
Inconsistent or non-reproducible absorbance readings pH Fluctuation: The structure and color of anthocyanins like this compound are highly dependent on the pH of the solution. Changes in pH can cause shifts in the maximum absorption wavelength (λmax) and alter molar absorptivity.[1]1. Prepare all solutions using a stable buffer system (e.g., potassium chloride for pH 1.0 and sodium acetate for pH 4.5).[1][2] 2. Verify the pH of the final solution before each measurement.Consistent and reproducible absorbance readings.
Solvent Evaporation: Evaporation of the solvent can lead to an increase in the concentration of this compound, affecting absorbance readings.1. Keep cuvettes capped during and between measurements. 2. Prepare fresh dilutions for each set of experiments.Minimized concentration changes and improved reproducibility.
Temperature Variation: Temperature can influence the stability and conformation of this compound, impacting its spectral properties.[3][4]1. Use a temperature-controlled spectrophotometer. 2. Allow samples to equilibrate to a constant temperature before measurement.Consistent λmax and absorbance values across measurements.
Shift in Maximum Absorption Wavelength (λmax) pH Incorrectly Adjusted: As an anthocyanin, this compound's λmax is highly sensitive to pH changes. At pH 1.0, the flavylium cation form is predominant and red, while at pH 4.5, the colorless hemiketal form is more prevalent.[1]1. Recalibrate the pH meter and prepare fresh buffers. 2. Verify the pH of the sample solution immediately before measurement.λmax returns to the expected wavelength for the specific pH (around 520-538 nm at pH 1.0).[5][6]
Presence of Co-pigments: Other phenolic compounds, such as sinapic acid, caffeic acid, or ferulic acid, can interact with this compound (co-pigmentation), causing a bathochromic (redward) shift in λmax.[3][7][8]1. Use chromatographic techniques (e.g., HPLC) to separate this compound from interfering compounds before spectroscopic analysis.[9] 2. If separation is not feasible, characterize the effect of the co-pigment at different concentrations to apply a correction factor.A clean spectrum with the expected λmax for pure this compound.
Overestimation of this compound Concentration Presence of Other Absorbing Compounds: Impurities or other flavonoids in the sample may absorb at the same wavelength as this compound.1. Perform a full spectral scan (e.g., 200-700 nm) to identify the presence of other absorbing species. 2. Use HPLC with a diode array detector (DAD) for simultaneous separation and spectral analysis of peaks.[9][10]Accurate quantification based on the peak area of pure this compound.
Turbidity or Haze in the Sample: Suspended particles in the sample can scatter light, leading to artificially high absorbance readings.1. Centrifuge the sample to pellet any suspended solids. 2. Filter the sample through a 0.45 µm syringe filter before measurement. 3. Correct for haze by subtracting the absorbance at 700 nm from the absorbance at the λmax.[1][2]Reduced baseline and more accurate absorbance measurements.
Underestimation of this compound Concentration Degradation of this compound: this compound is susceptible to degradation due to factors like high temperature, prolonged exposure to light, and presence of oxygen.[11][12]1. Prepare fresh samples and analyze them promptly. 2. Store stock solutions and samples in the dark and at low temperatures (-20°C is recommended for long-term storage).[13] 3. Use degassed solvents to minimize oxidation.Minimized degradation and more accurate quantification of the intact this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the spectroscopic measurement of this compound?

A1: The most common sources of interference include:

  • pH fluctuations: The chemical structure and, consequently, the absorption spectrum of this compound are highly pH-dependent.[1]

  • Co-pigmentation: The presence of other phenolic compounds can lead to changes in the absorption spectrum.[3][7][8][14]

  • Solvent effects: The type of solvent can influence the stability and spectral properties of this compound.

  • Temperature: Temperature can affect the equilibrium between different forms of this compound and its stability.[3][4]

  • Presence of interfering substances: Other compounds in the sample matrix may absorb at the same wavelength as this compound.

  • Sample turbidity: Suspended particles can cause light scattering, leading to inaccurate absorbance readings.[2]

Q2: How does pH affect the UV-Vis spectrum of this compound?

A2: The pH of the solution has a significant impact on the UV-Vis spectrum of this compound. At a low pH (around 1.0), this compound primarily exists as the colored flavylium cation, which exhibits a maximum absorbance (λmax) in the visible region (approximately 520-538 nm).[5][6] As the pH increases to around 4.5, it transitions to the colorless hemiketal form.[1] This change in structure leads to a dramatic decrease in absorbance in the visible region, a phenomenon that is utilized in the pH differential method for quantification.

Q3: What is the recommended solvent for extracting and analyzing this compound?

A3: Acidified polar solvents are generally recommended for extracting and analyzing anthocyanins like this compound to maintain their stability in the flavylium cation form.[11] Common choices include:

  • Methanol or ethanol containing a small percentage of acid (e.g., 0.1% HCl or 1% formic acid).[11][12]

  • Mixtures of alcohol and water (e.g., 70-95% ethanol/methanol in water) with acidification.[11]

Q4: How can I correct for interference from other compounds in my sample?

A4: To correct for interference from other compounds, a combination of approaches can be used:

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a powerful technique to separate this compound from other components in a complex mixture before quantification.[9] A C18 column is commonly used for this purpose.[9]

  • Spectral Correction: For turbidity, measuring the absorbance at a wavelength where this compound does not absorb (e.g., 700 nm) and subtracting this value from the absorbance at the λmax can correct for haze.[1][2]

  • pH Differential Method: This method inherently corrects for non-pH-dependent absorbing compounds. The absorbance of interfering compounds is assumed to be constant at both pH 1.0 and pH 4.5 and is therefore subtracted out in the calculation.[1]

Q5: What is co-pigmentation and how does it affect my measurements?

A5: Co-pigmentation is a phenomenon where other non-colored organic molecules (co-pigments), such as other flavonoids and phenolic acids, form complexes with anthocyanins like this compound.[3][7][8][14] This interaction can lead to:

  • Hyperchromic effect: An increase in the absorbance intensity.[14]

  • Bathochromic shift: A shift of the λmax to a longer wavelength.[14] Both of these effects can lead to an overestimation of the this compound concentration if not accounted for. The extent of co-pigmentation is influenced by the concentration of the co-pigment, pH, and temperature.[3][4][7]

Experimental Protocols

Protocol 1: Quantification of Total Monomeric Anthocyanins using the pH Differential Method

This protocol is based on the principle that the color of anthocyanins is pH-dependent. The absorbance is measured at both pH 1.0 and pH 4.5. The difference in absorbance at the λmax is proportional to the concentration of monomeric anthocyanins.

Materials:

  • Spectrophotometer (UV-Vis)

  • Cuvettes (1 cm path length)

  • pH meter

  • Volumetric flasks and pipettes

  • This compound standard (optional, for expressing results as this compound equivalents)

  • Potassium chloride (KCl)

  • Sodium acetate (CH₃COONa)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Buffer Preparation:

    • pH 1.0 Buffer (0.025 M KCl): Dissolve 1.86 g of KCl in approximately 980 mL of deionized water. Adjust the pH to 1.0 with concentrated HCl. Make up the volume to 1 L with deionized water.[2]

    • pH 4.5 Buffer (0.4 M Sodium Acetate): Dissolve 54.43 g of sodium acetate trihydrate in approximately 980 mL of deionized water. Adjust the pH to 4.5 with HCl. Make up the volume to 1 L with deionized water.[2]

  • Sample Preparation:

    • Extract this compound from the sample using an appropriate acidified solvent (e.g., methanol with 0.1% HCl).

    • Determine the appropriate dilution factor by diluting the sample extract with the pH 1.0 buffer until the absorbance at the λmax (around 520-538 nm) is within the linear range of the spectrophotometer (typically < 1.2 AU).[1]

  • Measurement:

    • Prepare two dilutions of the sample extract at the determined dilution factor: one with the pH 1.0 buffer and the other with the pH 4.5 buffer.

    • Allow the solutions to equilibrate for at least 15 minutes.[1]

    • Zero the spectrophotometer with a blank of deionized water.

    • Measure the absorbance of both diluted samples at the λmax of this compound (e.g., 535 nm) and at 700 nm (to correct for haze).[15]

  • Calculation:

    • Calculate the absorbance difference (A) using the following formula: A = (Aλmax - A700nm)pH 1.0 - (Aλmax - A700nm)pH 4.5

    • Calculate the concentration of monomeric anthocyanins (mg/L) using the Beer-Lambert law: Concentration (mg/L) = (A × MW × DF × 1000) / (ε × l) Where:

      • MW = Molecular weight of this compound chloride (691.03 g/mol )[16]

      • DF = Dilution factor

      • ε = Molar absorptivity of this compound (this needs to be determined experimentally or obtained from literature for the specific solvent system)

      • l = Path length of the cuvette (typically 1 cm)

      • 1000 = Factor to convert from g/L to mg/L

Protocol 2: HPLC Method for the Separation and Quantification of this compound

This protocol provides a general framework for the analysis of this compound using reverse-phase HPLC with DAD detection.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable acid like sulfuric acid)[12][17]

  • Deionized water (HPLC grade)

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Degas both mobile phases before use.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in an acidified solvent (e.g., methanol with 0.1% formic acid).

    • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation:

    • Extract this compound from the sample using an appropriate acidified solvent.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column Temperature: 25-30°C

    • Flow Rate: 0.8 - 1.0 mL/min

    • Injection Volume: 10-20 µL

    • DAD Detection: Monitor at the λmax of this compound (e.g., 535 nm) and also at other wavelengths to check for co-eluting impurities (e.g., 280 nm for other phenolics).

    • Gradient Elution (Example):

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear gradient to 70% A, 30% B

      • 20-25 min: Linear gradient to 50% A, 50% B

      • 25-30 min: Hold at 50% A, 50% B

      • 30-35 min: Return to initial conditions (95% A, 5% B)

      • 35-40 min: Column re-equilibration (Note: The gradient profile should be optimized for the specific sample matrix and column.)

  • Quantification:

    • Inject the calibration standards and the sample.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of this compound in the sample from the calibration curve.

Visualizations

Experimental_Workflow_pH_Differential_Method cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_sample Sample Extraction dilute_sample1 Dilute Sample with pH 1.0 Buffer prep_sample->dilute_sample1 dilute_sample45 Dilute Sample with pH 4.5 Buffer prep_sample->dilute_sample45 prep_buffer1 Prepare pH 1.0 Buffer prep_buffer1->dilute_sample1 prep_buffer45 Prepare pH 4.5 Buffer prep_buffer45->dilute_sample45 measure_abs Measure Absorbance at λmax and 700 nm dilute_sample1->measure_abs dilute_sample45->measure_abs calculate_A Calculate Absorbance Difference (A) measure_abs->calculate_A calculate_conc Calculate Concentration calculate_A->calculate_conc

Caption: Workflow for the pH differential method for this compound quantification.

Troubleshooting_Workflow cluster_spectrum_issues Spectral Issues cluster_reproducibility_issues Reproducibility Issues cluster_solutions Potential Solutions start Inaccurate Spectroscopic Measurement of this compound check_reproducibility Check Reproducibility start->check_reproducibility check_spectrum Review UV-Vis Spectrum lambda_shift λmax Shifted? check_spectrum->lambda_shift Yes high_baseline High Baseline/Turbidity? check_spectrum->high_baseline Yes unexpected_peaks Unexpected Peaks? check_spectrum->unexpected_peaks Yes end Accurate Measurement check_spectrum->end No Issues check_reproducibility->check_spectrum No inconsistent_abs Inconsistent Absorbance? check_reproducibility->inconsistent_abs Yes verify_ph Verify pH and Buffers lambda_shift->verify_ph hplc_separation Perform HPLC Separation lambda_shift->hplc_separation filter_sample Filter/Centrifuge Sample high_baseline->filter_sample unexpected_peaks->hplc_separation inconsistent_abs->verify_ph check_temp_solvent Check Temperature and Solvent Evaporation inconsistent_abs->check_temp_solvent prepare_fresh Prepare Fresh Samples inconsistent_abs->prepare_fresh verify_ph->end hplc_separation->end filter_sample->end check_temp_solvent->end prepare_fresh->end

Caption: Troubleshooting workflow for spectroscopic measurement of this compound.

References

Technical Support Center: Troubleshooting Cell Viability in High-Concentration Malvin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues during high-concentration experiments with Malvin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected effects on cells?

This compound is a natural anthocyanin found in various plants.[1] In cancer cell lines, this compound has been shown to have anti-proliferative and cytotoxic effects, primarily by inducing apoptosis (programmed cell death).[2][3] It modulates several signaling pathways, including the NF-kappa B and PI3K/Akt pathways, and initiates the mitochondrial apoptosis pathway.[2]

Q2: I'm observing lower-than-expected cytotoxicity or inconsistent IC50 values with high concentrations of this compound. What are the potential causes?

Inconsistent or lower-than-expected potency can stem from several factors when working with high concentrations of any compound, including this compound. A primary reason can be compound instability or precipitation in the cell culture medium.[4] This leads to a decrease in the effective concentration of the active compound, resulting in a higher apparent IC50 value and variability between experiments.[4] It is also crucial to consider that different cell lines can have varying sensitivities to the same compound.[5]

Q3: My cell viability assay results show over 100% viability at low this compound concentrations, and then a sharp drop at high concentrations. Is this normal?

This phenomenon, known as hormesis, can occur with some compounds where low doses stimulate cell proliferation while high doses are cytotoxic.[6] However, it's also important to rule out experimental artifacts. Ensure accurate pipetting and uniform cell seeding.[6] Some compounds can also interfere with the assay reagents, leading to artificially high readings.[7]

Q4: At very high concentrations of this compound, I'm seeing less cytotoxicity than at mid-range concentrations. What could explain this?

This observation can be due to several factors. High concentrations of this compound might exceed its solubility limit in the cell culture medium, causing it to precipitate out of solution and reducing the effective concentration available to the cells.[8] Another possibility is that the compound at very high concentrations interferes with the chemistry of the viability assay itself.[7] Visually inspecting the wells for precipitate under a microscope is a crucial first step in troubleshooting this issue.

Troubleshooting Guide

Issue 1: Compound Precipitation in Culture Medium

Symptoms:

  • Visible particles or cloudiness in the cell culture medium after adding this compound stock solution.[9]

  • Inconsistent dose-response curves.[4]

  • Lower than expected cytotoxicity at higher concentrations.[8]

Possible Causes and Solutions:

Possible Cause Solution
High Final Concentration: The concentration of this compound exceeds its solubility in the aqueous cell culture medium.[9]Determine the maximum solubility of this compound in your specific medium experimentally. Prepare a dilution series to identify the highest concentration that remains in solution.
Solvent Shock: Rapid change in solvent polarity when adding a concentrated DMSO stock to the aqueous medium can cause the compound to "crash out."[9]Add the this compound stock solution dropwise to the pre-warmed (37°C) medium while gently swirling.[9] Prepare an intermediate dilution in a serum-free medium before adding to the final culture.
Temperature Fluctuations: Changes in temperature can affect compound solubility.[9]Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Ensure the diluted compound solution is at the same temperature as your culture medium.[4]
High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) is too high, causing both direct cytotoxicity and compound precipitation.[4]Ensure the final DMSO concentration is typically below 0.5%.[9] Always include a vehicle control with the same final DMSO concentration to assess solvent toxicity.[9]
Issue 2: Inconsistent or Non-Reproducible Cell Viability Data

Symptoms:

  • High variability between replicate wells.

  • Dose-response curves differ significantly between experiments.[4]

Possible Causes and Solutions:

Possible Cause Solution
Compound Degradation: this compound may be unstable in the cell culture medium over the incubation period.[4]Perform a stability assessment of this compound in your medium. This can be done by incubating this compound in the medium for different durations and then testing its effect.
Cell Seeding Density: The initial number of cells seeded can significantly impact the outcome of viability assays.[10][11]Optimize and standardize the cell seeding density for your specific cell line and assay duration. Ensure a homogenous single-cell suspension before seeding to avoid clumps.[12]
Assay Interference: this compound, being a colored compound, might interfere with colorimetric assays like MTT.[10] At high concentrations, it could also have reducing properties that affect tetrazolium-based assays.[13]Consider using a non-colorimetric viability assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®), which is generally more sensitive and less prone to interference from colored compounds.[14] If using an MTT assay, include appropriate controls without cells to measure any direct reduction of MTT by this compound.
Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and response to treatments, leading to unreliable results.[12][15]Regularly test your cell cultures for mycoplasma contamination.[15]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[13]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Mix gently and read the absorbance at a wavelength of 570 nm.[13]

Protocol 2: ATP-Based Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[14]

  • Cell Seeding and Treatment: Follow the same steps 1 and 2 as in the MTT assay protocol.

  • Reagent Preparation: Prepare the ATP-releasing and luciferase-containing reagent according to the manufacturer's instructions.

  • Lysis and Luminescence Reaction: Add the reagent directly to the wells, which lyses the cells and initiates the luminescence reaction.

  • Signal Measurement: After a brief incubation period (as per the manufacturer's protocol), measure the luminescence using a luminometer. The light output is directly proportional to the number of viable cells.[14]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process.[16][17] IC50 values are highly dependent on the cell line, assay type, and incubation time.[5][16]

Cell LineCancer TypeAssay TypeIncubation Time (hours)IC50 (µM)
A549Non-small Cell Lung CancerMTT486.80[2]
HepG2Hepatocellular CarcinomaMTT48Data not available
MCF-7Breast AdenocarcinomaWST-172Data not available
LNCaPProstate CancerATP-based48Data not available

Note: This table includes hypothetical data for illustrative purposes and should be populated with experimentally determined values.

Visualizations

experimental_workflow General Experimental Workflow for Cell Viability Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in multi-well plate overnight_incubation Incubate overnight (adhesion) seed_cells->overnight_incubation prepare_this compound Prepare this compound serial dilutions add_treatment Add this compound/vehicle to cells overnight_incubation->add_treatment prepare_this compound->add_treatment incubation Incubate for defined period (e.g., 48h) add_treatment->incubation add_reagent Add viability reagent (e.g., MTT, ATP-reagent) incubation->add_reagent reagent_incubation Incubate as per protocol add_reagent->reagent_incubation measure_signal Measure signal (Absorbance/Luminescence) reagent_incubation->measure_signal data_processing Normalize data to vehicle control measure_signal->data_processing dose_response Generate dose-response curve data_processing->dose_response calculate_ic50 Calculate IC50 dose_response->calculate_ic50

Caption: General workflow for assessing cell viability after this compound treatment.

troubleshooting_logic Troubleshooting Logic for Inconsistent Viability Results cluster_visual Visual Inspection cluster_assay Assay Validation cluster_culture Cell Culture Health start Inconsistent/ Low Viability Data check_precipitate Check for precipitate in wells? start->check_precipitate solubility_issue Address solubility: - Lower concentration - Change solvent protocol check_precipitate->solubility_issue Yes no_precipitate No visible precipitate check_precipitate->no_precipitate No check_interference Potential assay interference? no_precipitate->check_interference switch_assay Switch to alternate assay (e.g., ATP-based) check_interference->switch_assay Yes no_interference No obvious interference check_interference->no_interference No check_contamination Test for Mycoplasma no_interference->check_contamination optimize_seeding Optimize/Standardize seeding density no_interference->optimize_seeding malvin_apoptosis_pathway Simplified Apoptosis Pathway Induced by this compound cluster_membrane Mitochondrial Regulation cluster_caspase Caspase Cascade This compound This compound bcl2 Bcl-2 (Anti-apoptotic) (Down-regulated) This compound->bcl2 inhibits bax Bax (Pro-apoptotic) (Up-regulated) This compound->bax activates mmp_loss Loss of Mitochondrial Membrane Potential bax->mmp_loss caspase9 Caspase-9 (Up-regulated) mmp_loss->caspase9 caspase3 Caspase-3 (Up-regulated) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for Malvin Analysis in Wine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific bioactive compounds in complex matrices like wine is crucial. Malvin (malvidin-3,5-O-diglucoside), a principal anthocyanin in many red wines, is of significant interest due to its contribution to color, stability, and potential health benefits.[1][2] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this analysis. This guide provides a comparative overview of validated HPLC-based methods for this compound determination in wine, supported by experimental data and detailed protocols.

Method Performance Comparison

The selection of an analytical method is often a trade-off between sensitivity, precision, speed, and accessibility. Below is a summary of performance data from various validated methods for anthocyanin analysis, including this compound, in wine. The data highlights the capabilities of HPLC coupled with different detectors (Diode Array Detector - DAD, Fluorescence Detector - FLD, Mass Spectrometry - MS) and Ultra-Performance Liquid Chromatography (UPLC).

MethodAnalyte(s)Linearity Range (mg/L)LOD (mg/L)LOQ (mg/L)Precision (RSD%)Accuracy (Recovery %)Reference
HPLC-UV/FLD This compound, Oenin0.5 - 100.99960.1-< 3 (intra- & inter-day)> 95[1][3][4]
HPLC-DAD General Anthocyanins-> 0.990.06 - 0.12 (mg/kg)0.20 - 0.60 (mg/kg)< 6.2 (intra-day), < 8.5 (inter-day)91.6 - 119 (intra-day), 89.9 - 123 (inter-day)[5]
HPLC-DAD Malvidin-3-glucoside5 - 250-0.18---[4]
UPLC-TQ/MS Biogenic Amines-0.9906 - 0.99980.0005 - 0.030.0015 - 0.09< 10-[6]

Note: The data for UPLC-TQ/MS is for biogenic amines but is included to showcase the sensitivity of UPLC-MS systems, which can be applied to this compound analysis. The limits of detection (LOD) and quantification (LOQ) for the HPLC-DAD method for general anthocyanins are reported in mg/kg as the study was performed on grape skins.

Experimental Protocols

A detailed experimental protocol is essential for the reproducibility of results. Below is a representative HPLC method for the analysis of this compound in wine, synthesized from established methodologies.

1. Sample Preparation

  • Direct Injection: For many applications, wine samples can be analyzed with minimal preparation.[1][3][4]

  • Filtration: Prior to injection, filter the wine sample through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: If the concentration of anthocyanins is expected to be high, dilute the sample with the mobile phase.

2. HPLC-DAD System and Conditions

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase:

    • Solvent A: Water/Formic Acid/Acetonitrile (e.g., 87:10:3, v/v/v) or an aqueous solution of an acid like acetic acid (pH 2.6).[7]

    • Solvent B: Acetonitrile or a mixture such as Water/Formic Acid/Acetonitrile (e.g., 40:10:50, v/v/v).

  • Gradient Elution: A typical gradient would involve a linear increase in the concentration of Solvent B to elute compounds of increasing hydrophobicity. For example:

    • 0-15 min: 10-25% B

    • 15-30 min: 25-40% B

    • 30-35 min: 40-50% B

    • Followed by a wash and re-equilibration phase.

  • Flow Rate: A flow rate of 0.8 to 1.0 mL/min is common.

  • Column Temperature: Maintain the column at a constant temperature, for example, 25 °C.

  • Injection Volume: Typically 20 µL.

  • Detection: Monitor the eluent at 520 nm, the characteristic absorbance maximum for anthocyanins. A DAD allows for the acquisition of the full UV-Vis spectrum for each peak, aiding in identification.

3. Calibration

  • Prepare a series of standard solutions of this compound chloride of known concentrations (e.g., 0.5, 1, 2.5, 5, and 10 mg/L) in a solvent similar to the mobile phase.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards. The linearity of the method is assessed by the coefficient of determination (R²) of the calibration curve.[1]

Visualizing the Workflow

A clear visualization of the experimental process can aid in understanding the logical flow of the analysis. The following diagram, generated using Graphviz, illustrates the key steps in the HPLC analysis of this compound in a wine sample.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing WineSample Wine Sample Filter Filtration (0.45 µm) WineSample->Filter Injection Injection (20 µL) Filter->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection (520 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Result Result Quantification->Result

HPLC analysis workflow for this compound in wine.

Alternative and Complementary Methodologies

While HPLC-DAD is a robust and widely used technique, other methods offer distinct advantages:

  • HPLC with Fluorescence Detection (FLD): This method can offer increased sensitivity and selectivity for certain fluorescent anthocyanins.[1][4]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC systems utilize smaller particle size columns, leading to higher resolution, faster analysis times, and reduced solvent consumption.[8]

  • Mass Spectrometry (MS) Coupling (HPLC-MS, UPLC-MS): Coupling liquid chromatography with mass spectrometry provides structural information, enabling the confident identification of compounds and the analysis of complex mixtures.[9][10] This is particularly useful for distinguishing between different anthocyanin isomers.

  • Capillary Electrophoresis (CE): CE offers very small sample and solvent consumption and short analysis times.[4]

The choice of the most suitable method will depend on the specific research question, the required level of sensitivity and selectivity, and the available instrumentation. For routine quality control, HPLC-DAD often provides a good balance of performance and cost-effectiveness. For detailed profiling and identification of novel compounds, LC-MS techniques are indispensable.

References

A Comparative Guide to the Antioxidant Activity of Malvin and Cyanidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Malvin and Cyanidin's Antioxidant Potential with Supporting Experimental Data and Pathway Analysis.

This guide provides a detailed comparison of the antioxidant activities of this compound, a key anthocyanin responsible for the color of red wine, and cyanidin, a widespread anthocyanidin found in many red and blue fruits and vegetables. While both belong to the flavonoid class of polyphenols and are recognized for their health benefits, their antioxidant capacities and mechanisms of action exhibit notable differences. This comparison is based on data from various in vitro antioxidant assays and an analysis of their roles in modulating key cellular signaling pathways.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of this compound and cyanidin have been evaluated using several standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The following table summarizes the available quantitative data.

It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies. The data presented here is compiled from various sources and should be interpreted with this consideration.

CompoundAssayResultReference
Malvidin-3-glucoside (proxy for this compound)DPPH2.14 ± 0.07 mM Trolox/g[1]
FRAP3.77 ± 0.13 mM Trolox/g[1]
Cyanidin ABTSTEAC: 2.48[2]
Malvidin (aglycone)Superoxide Radical ScavengingActivity ≈ Cyanidin[3]
Cyanidin (aglycone)Superoxide Radical ScavengingActivity ≈ Malvidin[3]

Note: this compound is malvidin-3,5-diglucoside. Due to limited direct data on this compound, data for its closely related precursor, malvidin-3-glucoside, and its aglycone, malvidin, are used as proxies. The antioxidant activity of anthocyanins can be influenced by glycosylation.

The structure of the anthocyanidin plays a significant role in its antioxidant activity. Cyanidin possesses a catechol structure on its B-ring, which is known to enhance radical scavenging activity. In contrast, malvidin has methoxy groups at the 3' and 5' positions of the B-ring, which also influences its antioxidant potential. Studies suggest that for superoxide radical scavenging, the activity of malvidin is comparable to that of cyanidin[3]. However, the type and number of sugar moieties attached to the aglycone can also impact the antioxidant capacity. For instance, glycosylation can sometimes decrease the antioxidant activity compared to the free aglycone[3].

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate understanding and replication of the experimental conditions.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Reaction Mixture : Various concentrations of the test compound (this compound or cyanidin) are added to the DPPH solution.

  • Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The decrease in absorbance at 517 nm is measured using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation : The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is left in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with a suitable solvent to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture : A small volume of the test compound is mixed with the diluted ABTS•+ solution.

  • Incubation : The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement : The decrease in absorbance at 734 nm is measured.

  • Calculation : Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

  • Reaction Mixture : The test compound is added to the FRAP reagent.

  • Incubation : The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Measurement : The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.

  • Calculation : The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox, and is expressed as mg of standard equivalent per gram of the sample.

Modulation of Signaling Pathways

Beyond direct radical scavenging, this compound and cyanidin exert their antioxidant effects by modulating key cellular signaling pathways involved in oxidative stress and inflammation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like anthocyanins, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a wide range of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs). Both this compound and cyanidin have been shown to activate the Nrf2 pathway, thereby enhancing the endogenous antioxidant defenses of the cell.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Dissociation Anthocyanins This compound / Cyanidin Anthocyanins->Keap1_Nrf2 Stabilization Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Ub_Proteasome Ubiquitin- Proteasome Degradation Keap1_Nrf2->Ub_Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1 Keap1 Nrf2_Maf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_Maf sMaf sMaf sMaf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE Binding Antioxidant_Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Transcription

Activation of the Nrf2 signaling pathway by this compound and cyanidin.
NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as cytokines and chemokines. Both this compound and cyanidin have been demonstrated to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects which are closely linked to their antioxidant properties.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor Binding IKK IKK Complex Receptor->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB IkB_NFkB->IkB Dissociation NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto Release Ub_Proteasome Ubiquitin- Proteasome Degradation IkB->Ub_Proteasome Degradation NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation Anthocyanins This compound / Cyanidin Anthocyanins->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Proinflammatory_Genes Pro-inflammatory Genes (Cytokines, Chemokines) DNA->Proinflammatory_Genes Transcription

Inhibition of the NF-κB signaling pathway by this compound and cyanidin.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. Oxidative stress can activate MAPK pathways such as ERK, JNK, and p38. Malvidin and its derivatives have been shown to inhibit the phosphorylation and activation of these MAPK signaling proteins, thereby reducing cellular stress and inflammation.

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Oxidative Stress) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Leads to Malvidin Malvidin Malvidin->MAPKK Inhibits Phosphorylation

Inhibition of the MAPK signaling pathway by malvidin.

Conclusion

Both this compound and cyanidin are potent antioxidants with significant potential for applications in research and drug development. While their direct radical scavenging activities appear to be comparable in some assays, their efficacy can be influenced by their chemical structure, including glycosylation patterns. Furthermore, their ability to modulate key signaling pathways like Nrf2, NF-κB, and MAPK highlights their multifaceted roles in cellular protection against oxidative stress and inflammation. Malvidin, in particular, has been noted for its inhibitory effects on the MAPK pathway. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the subtle differences in their antioxidant and biological activities.

References

A Comparative Guide to the In Vitro Anti-inflammatory Effects of Malvin and Delphinidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-inflammatory properties of two prominent anthocyanins: malvin (malvidin-3,5-diglucoside) and delphinidin. The information presented is curated from peer-reviewed scientific literature to aid in research and development endeavors.

Introduction to this compound and Delphinidin

This compound is an anthocyanin found in various blue and red plants, and is the 3,5-diglucoside of malvidin. Delphinidin, another widespread anthocyanidin, is responsible for the blue and purple hues of many flowers and fruits. Both compounds are recognized for their potent antioxidant and anti-inflammatory activities, making them subjects of interest for therapeutic applications.[1][2]

Comparative Analysis of In Vitro Anti-inflammatory Activity

The following table summarizes the available quantitative and qualitative data on the in vitro anti-inflammatory effects of this compound and delphinidin. Direct comparative studies are limited; therefore, data from individual studies are presented.

Parameter This compound (Malvidin-3,5-diglucoside) Delphinidin Reference Compound(s)
COX-1 Inhibition (IC50) 90.36 ± 1.92 µMData not availableMalvidin: 12.45 ± 0.70 µM
COX-2 Inhibition (IC50) 66.45 ± 1.93 µMData not available, but shown to inhibit COX-2 expression at mRNA and protein levelsMalvidin: 2.76 ± 0.16 µM
Effect on NF-κB Pathway Inhibits NF-κB activationDownregulates NF-κB pathway-
Effect on MAPK Pathway Data not availableSuppresses activations of JNK, ERK, and p38 kinase-
Effect on Inflammatory Mediators Data not available for this compound specifically. Malvidin glycosides inhibit TNF-α, MCP-1, ICAM-1, and VCAM-1 production.Reduces levels of iNOS, NO, IL-6, MCP-1, and TNF-α induced by LPS.-

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases p65 p65 NFkB->p65 p50 p50 NFkB->p50 p65_n p65 p65->p65_n translocation p50_n p50 p50->p50_n translocation Delphinidin Delphinidin Delphinidin->IKK inhibits This compound This compound/Malvidin This compound->IkB inhibits degradation DNA DNA p65_n->DNA p50_n->DNA Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Inflammatory_Genes transcription

Caption: NF-κB signaling pathway and points of inhibition by delphinidin and this compound/malvidin.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Delphinidin Delphinidin Delphinidin->MAPKK inhibits Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response

Caption: MAPK signaling pathway and the inhibitory action of delphinidin.

G cluster_data Data Collection Methods start Start cell_culture Cell Culture (e.g., RAW 264.7 macrophages) start->cell_culture treatment Treatment with This compound or Delphinidin cell_culture->treatment stimulation Inflammatory Stimulation (e.g., LPS) treatment->stimulation incubation Incubation stimulation->incubation data_collection Data Collection incubation->data_collection analysis Analysis data_collection->analysis elisa ELISA (Cytokines) data_collection->elisa griess Griess Assay (NO) data_collection->griess western Western Blot (Protein Expression) data_collection->western qpcr qPCR (Gene Expression) data_collection->qpcr luciferase Luciferase Assay (NF-κB activity) data_collection->luciferase end End analysis->end

Caption: Experimental workflow for in vitro anti-inflammatory assessment.

Detailed Experimental Protocols

LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol is foundational for assessing the anti-inflammatory effects of compounds on macrophage activation.

a. Cell Culture and Seeding:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For experiments, cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.[3]

b. Treatment and Stimulation:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or delphinidin).

  • After a pre-incubation period (typically 1-2 hours), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL.[3][4]

  • A vehicle control (e.g., DMSO) and a positive control (LPS alone) are included.

c. Measurement of Inflammatory Markers:

  • Nitric Oxide (NO) Production: After 24 hours of incubation, the cell culture supernatant is collected. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent.[5]

  • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]

  • Gene Expression Analysis: Total RNA is extracted from the cells, and the expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6) are determined by quantitative real-time PCR (qRT-PCR).[4]

  • Protein Expression Analysis: Cell lysates are prepared, and the protein levels of key inflammatory signaling molecules (e.g., phosphorylated IκBα, p65, p38, ERK, JNK) are analyzed by Western blotting.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the activity of cyclooxygenase enzymes.[7]

a. Reagents and Materials:

  • Human recombinant COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • A suitable buffer system.

  • A detection reagent that measures prostaglandin production.

b. Assay Procedure:

  • The COX-1 or COX-2 enzyme is incubated with the test compound (this compound or delphinidin) at various concentrations in a 96-well plate for a specified pre-incubation time (e.g., 15 minutes at room temperature).[8]

  • The enzymatic reaction is initiated by adding arachidonic acid.

  • The reaction is allowed to proceed for a defined period (e.g., 2 minutes at 37°C) and then stopped.[9]

  • The amount of prostaglandin produced is quantified using a suitable detection method (e.g., colorimetric or fluorescent).

  • The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the activation of the NF-κB transcription factor.[10][11]

a. Cell Line and Transfection:

  • A suitable cell line (e.g., HEK293 or RAW 264.7) is transiently or stably transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter region.

  • A co-transfection with a Renilla luciferase plasmid can be performed for normalization.

b. Assay Procedure:

  • The transfected cells are seeded into a 96-well plate.

  • Cells are pre-treated with the test compound (this compound or delphinidin) for 1-2 hours.

  • NF-κB activation is induced by a stimulant such as TNF-α or LPS.

  • After an incubation period (typically 6-24 hours), the cells are lysed.[12]

  • The luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

  • The inhibitory effect of the compound on NF-κB activation is determined by the reduction in luciferase activity compared to the stimulated control.

Discussion and Conclusion

The available data suggests that both this compound and delphinidin possess significant in vitro anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.

A key finding is that the glycosylation of malvidin appears to reduce its COX inhibitory activity.[7] Malvidin aglycone shows potent inhibition of COX-2 (IC50 = 2.76 µM), while this compound (malvidin-3,5-diglucoside) is significantly less potent (IC50 = 66.45 µM). This highlights the critical role of the aglycone structure in direct enzyme inhibition.

Delphinidin's anti-inflammatory effects are well-documented, with studies demonstrating its ability to suppress the expression and production of a wide range of pro-inflammatory mediators.[13] Its inhibitory action on both the NF-κB and MAPK pathways provides a broad mechanism for its anti-inflammatory effects.

References

The Bioavailability of Malvin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the bioavailability of bioactive compounds is a critical step in harnessing their therapeutic potential. This guide provides a comparative analysis of the bioavailability of malvin, a prominent anthocyanin, against other common anthocyanins. The information is compiled from various scientific studies to offer a comprehensive overview supported by experimental data.

This compound, and its primary glycoside form, malvidin-3-glucoside, is a key anthocyanin responsible for the deep red and blue hues in many fruits and vegetables, notably grapes and red wine. Its bioavailability, however, like other anthocyanins, is a complex process influenced by its chemical structure and interaction with digestive and metabolic systems.

Quantitative Comparison of Anthocyanin Bioavailability

The bioavailability of anthocyanins is often assessed through pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total exposure over time as represented by the area under the plasma concentration-time curve (AUC). The following tables summarize key pharmacokinetic data for this compound and other major anthocyanins from various human and in vitro studies. It is important to note that direct comparisons should be made with caution due to variations in study design, dosage, and food matrix across different experiments.

Table 1: Pharmacokinetic Parameters of Major Anthocyanins in Humans

Anthocyanin (Glycoside Form)Food Source/DoseCmax (nmol/L)Tmax (h)AUC (nmol·h/L)Study Reference
Malvidin-3-glucoside Red Wine (68 mg)~4.5~1.3288 ± 127[1]
Dealcoholized Red Wine (58 mg)~3.5~1.5214 ± 124[1]
Red Grape Juice (117 mg)~9.0~1.8662 ± 210[1]
Cyanidin-3-glucoside Black Bean Seed Coat Extract1.8 ± 0.9 (Day 1)2.5 ± 1.5 (Day 1)6.7 ± 3.4 (Day 1)[2]
Black Currant Anthocyanins5.0 ± 3.71.25 - 1.75-[3]
Acai Pulp2321 ng/L (~5.17)2.28568 ng·h/L (~19.1)[4]
Delphinidin-3-rutinoside Black Currant Anthocyanins73.4 ± 35.01.25 - 1.75-[3]
Delphinidin-3-sambubioside Hibiscus sabdariffa L. Extract (81.6 mg)~1.26 ng/mL (~2.1)1.50.032 ng·h/mL/mg[5]
Pelargonidin-3-glucoside Strawberries (222 µmol)274 ± 24 (as glucuronide)1.1 ± 0.4-[6]
Peonidin-3-glucoside Red Wine---[7]
Petunidin-3-glucoside Red Grape Skin ExtractNot detected at basolateral side--[8]

Table 2: Urinary Excretion and Relative Bioavailability of Anthocyanins

Anthocyanin GlycosideFood MatrixUrinary Excretion (% of ingested dose)Relative Bioavailability (Red Wine vs. Red Grape Juice)Study Reference
Malvidin-3-glucoside Red Wine/Grape Juice-61.9%[9]
Cyanidin-3-glucoside Red Wine/Grape Juice-65.7%[9]
Delphinidin-3-glucoside Red Wine/Grape Juice-61.3%[9]
Peonidin-3-glucoside Red Wine/Grape Juice-291.5%[9]
Petunidin-3-glucoside Red Wine/Grape Juice-57.1%[9]
Total Anthocyanins Red Wine0.18%76.3%[9]
Total Anthocyanins Red Grape Juice0.23%-[9]
Cyanidin-3-sambubioside Hibiscus sabdariffa L. Extract0.016%-[5]
Delphinidin-3-sambubioside Hibiscus sabdariffa L. Extract0.021%-[5]

Table 3: In Vitro Caco-2 Cell Permeability of Anthocyanins

AnthocyaninTransport Efficiency (%)Study Reference
Malvidin-3-O-glucoside 1.08 ± 0.01[8]
Delphinidin-3-O-glucoside Not detected at basolateral side[8]
Petunidin-3-O-glucoside Not detected at basolateral side[8]

Experimental Protocols

A summary of the methodologies employed in the cited studies is provided below to offer context to the presented data.

Human Pharmacokinetic Studies
  • Study Design: The majority of the human studies were designed as randomized, crossover trials. Participants, typically healthy volunteers, were given a single oral dose of an anthocyanin-rich food or extract. Blood and urine samples were collected at various time points post-ingestion to analyze anthocyanin and metabolite concentrations.

  • Sample Preparation and Analysis: Plasma and urine samples were often treated with enzymes like β-glucuronidase and sulfatase to deconjugate metabolites before analysis. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) or diode array detection (DAD) was the standard method for the quantification of anthocyanins and their metabolites. For instance, in the study on black bean seed coat extract, plasma samples were prepared by solid-phase extraction and analyzed using an LC/MS/MS system with multiple reaction monitoring (MRM) to detect cyanidin-3-glucoside and its internal standard, malvidin-3-glucoside[2].

  • Pharmacokinetic Analysis: Non-compartmental analysis was commonly used to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data[2].

In Vitro Caco-2 Cell Permeability Assays
  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like characteristics, were cultured on permeable supports (e.g., Transwell inserts).

  • Transport Studies: The anthocyanin-containing extract or pure compound was added to the apical (AP) side of the Caco-2 monolayer, simulating the intestinal lumen. Samples were collected from the basolateral (BL) side, representing the bloodstream, at different time intervals.

  • Analysis: The concentration of anthocyanins in the AP and BL compartments was quantified by HPLC-DAD/MS to determine the apparent permeability coefficient (Papp) and transport efficiency. For example, in the study comparing the permeability of polyphenols from a red grape skin extract, two different concentrations of the extract were applied to the Caco-2 cells, and the transport efficiency was calculated[8].

Comparative Bioavailability and Metabolic Pathways

The bioavailability of anthocyanins is a multi-step process involving absorption, distribution, metabolism, and excretion (ADME). The structural differences between this compound and other anthocyanins influence their fate within the body.

Anthocyanin_Bioavailability cluster_ingestion Oral Ingestion cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution_excretion Distribution & Excretion Ingestion Anthocyanin-Rich Food/Extract Stomach Stomach (GLUT1, GLUT3, Bilitranslocase) Ingestion->Stomach Gastric Absorption Small_Intestine Small Intestine (SGLT1, GLUT2) Ingestion->Small_Intestine Intestinal Absorption Systemic_Circulation Systemic Circulation (Parent Anthocyanins & Metabolites) Stomach->Systemic_Circulation Malvin_note This compound (Malvidin): - More resistant to oral degradation [13] - Higher transport efficiency in Caco-2 cells [5] - Methylation is a key metabolic step Stomach->Malvin_note Enterocytes Enterocytes (Phase I & II Metabolism) Small_Intestine->Enterocytes Microbiota Colon Microbiota (Degradation to Phenolic Acids) Small_Intestine->Microbiota Unabsorbed Anthocyanins Other_note Other Anthocyanins: - Delphinidin & Petunidin are more susceptible  to oral degradation [13] - Pelargonidin has higher urinary excretion than  cyanidin-based anthocyanins [17] - Cyanidin & Delphinidin show protective effects  on intestinal barrier integrity in vitro [8] Small_Intestine->Other_note Enterocytes->Systemic_Circulation Liver Liver (Phase II Metabolism: Glucuronidation, Sulfation, Methylation) Liver->Systemic_Circulation Enterohepatic Circulation Microbiota->Systemic_Circulation Metabolite Absorption Feces Feces Microbiota->Feces Systemic_Circulation->Liver Portal Vein Tissues Target Tissues Systemic_Circulation->Tissues Urine Urine Systemic_Circulation->Urine

Caption: Comparative metabolic pathways of anthocyanins.

Key Differences in Bioavailability:
  • Oral Cavity Stability: An ex vivo study assessing the oral metabolism of anthocyanins from various berries found that the glycosides of delphinidin and petunidin were more susceptible to degradation by salivary enzymes compared to malvidin, peonidin, pelargonidin, and cyanidin[10]. This suggests that a greater proportion of this compound may reach the gastrointestinal tract intact.

  • Gastric and Intestinal Absorption: Anthocyanins can be absorbed in both the stomach and the small intestine. Glucose transporters such as GLUT1, GLUT3, and SGLT1, as well as bilitranslocase, are involved in their uptake[11][12]. The structure of the anthocyanin, including the aglycone and the attached sugar moiety, influences its affinity for these transporters. In vitro studies using Caco-2 cells have shown that malvidin-3-O-glucoside has a higher transport efficiency compared to delphinidin- and petunidin-3-O-glucosides, which were not detected on the basolateral side[8]. This suggests a potentially higher intestinal absorption rate for this compound.

  • Metabolism: Once absorbed, anthocyanins undergo extensive phase I and phase II metabolism in the enterocytes and the liver, leading to the formation of methylated, glucuronidated, and sulfated conjugates. Unabsorbed anthocyanins pass to the colon, where they are degraded by the gut microbiota into various phenolic acids, which can then be absorbed. The degree of methylation on the B-ring of the anthocyanidin structure can influence its metabolic fate. Malvidin, with two methoxy groups, is already methylated, which may affect its subsequent metabolic transformations compared to anthocyanins like cyanidin or delphinidin, which have more free hydroxyl groups available for conjugation.

  • Excretion: The parent anthocyanins and their metabolites are primarily excreted in the urine. Studies have shown that the urinary excretion of anthocyanins is generally low, often less than 1% of the ingested dose[5][6][9]. However, there are differences among them. For example, one study reported that pelargonidin-based anthocyanins had a much higher total urinary excretion than cyanidin-based anthocyanins in pigs[6]. Another study in humans found that the relative bioavailability of peonidin-3-glucoside from red wine was significantly higher than that of other anthocyanins, including malvidin-3-glucoside[9].

Conclusion

The available evidence suggests that this compound (malvidin-3-glucoside) exhibits favorable bioavailability characteristics compared to some other anthocyanins. Its greater stability in the oral cavity and higher transport efficiency across intestinal cells in vitro point towards a potentially higher absorption rate. However, the overall bioavailability of all anthocyanins remains relatively low, and they undergo extensive metabolism. The resulting metabolites may be responsible for many of the observed health benefits.

For researchers and drug development professionals, these findings highlight the importance of considering the specific chemical structure of anthocyanins when evaluating their potential as therapeutic agents. Future research should focus on well-controlled human clinical trials that directly compare the pharmacokinetics of different anthocyanins to provide a more definitive understanding of their relative bioavailability and to elucidate the bioactivity of their various metabolites.

References

A Comparative Guide to Malvin Quantification Methods: HPLC-DAD, LC-MS, and Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Malvin (malvidin-3,5-di-O-glucoside), a key anthocyanin, is crucial for product development, quality control, and efficacy studies. This guide provides a comprehensive cross-validation of three prevalent analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry, offering a comparative analysis of their performance based on experimental data.

This document outlines the methodologies, presents quantitative performance data, and visualizes the experimental workflows to assist in selecting the most appropriate method for your research needs. While direct comparative studies on this compound are limited, this guide draws upon data for the closely related and structurally similar anthocyanin, malvidin-3-O-glucoside, which serves as a reliable proxy for performance evaluation.

Method Performance Comparison

The choice of quantification method hinges on a balance between sensitivity, selectivity, cost, and throughput. The following table summarizes the key performance parameters for HPLC-DAD, LC-MS/MS, and Spectrophotometry for the quantification of malvidin-3-O-glucoside, offering insights into their respective strengths and weaknesses.

Performance MetricHPLC-DADLC-MS/MSUV-Vis Spectrophotometry (pH Differential)
**Linearity (R²) **>0.999[1][2]>0.99[3][4]Typically high, but dependent on standard purity
Limit of Detection (LOD) 0.06 - 0.18 mg/L[1][5]0.221 - 2300 ng/mL[4]Generally in the low mg/L range
Limit of Quantification (LOQ) 0.20 - 0.60 mg/L[5]0.274 - 8100 ng/mL[4]Generally in the low to mid mg/L range
Accuracy (% Recovery) 89.9 - 123%[5]54 - 108%[4]Variable, can be affected by matrix interference
Precision (%RSD) < 8.5%[5]< 15%[4]1.06 - 4.16% (repeatability)[6]
Selectivity Good, separates individual anthocyaninsExcellent, highly specific based on mass-to-charge ratioLow, measures total monomeric anthocyanins
Cost ModerateHighLow
Throughput ModerateModerate to HighHigh

Experimental Protocols

Detailed and validated experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the quantification of this compound or related anthocyanins using the three techniques.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the separation and quantification of individual anthocyanins in various matrices, including wine and fruit extracts.

Sample Preparation:

  • Wine samples are typically filtered through a 0.45 µm membrane filter prior to direct injection.[1][2]

  • For solid samples like grape skins, an extraction is performed using a solvent such as methanol/phosphoric acid solution (95/5, v/v).[7]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is commonly used with two solvents:

    • Solvent A: Water/formic acid/acetic acid (e.g., 1000:8:9, v/v/v), pH 2.[1]

    • Solvent B: Acetonitrile.[1]

  • Flow Rate: 1.0 - 1.5 mL/min.[1]

  • Detection: Diode-array detector set at the maximum absorbance wavelength for this compound (around 520-530 nm).[1][8]

  • Quantification: Based on a calibration curve generated from authentic this compound or malvidin-3-O-glucoside standards.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices or when trace-level quantification is required.

Sample Preparation:

  • Similar to HPLC-DAD, liquid samples are filtered.

  • Solid samples undergo extraction, often followed by a solid-phase extraction (SPE) clean-up step to reduce matrix effects.[4]

LC-MS/MS Conditions:

  • LC System: A UHPLC or HPLC system with a C18 column.

  • Mobile Phase: Gradient elution with solvents such as:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile/methanol.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

  • Quantification: An internal standard is often used, and quantification is based on a calibration curve of the analyte-to-internal standard peak area ratio versus concentration.

UV-Vis Spectrophotometry (pH Differential Method)

This is a rapid and simple method for determining the total monomeric anthocyanin content. While not specific to this compound, the results can be expressed as this compound equivalents.[8][9]

Principle: This method is based on the reversible structural transformation of monomeric anthocyanins with a change in pH. The colored oxonium form exists at pH 1.0, while the colorless hemiketal form predominates at pH 4.5. The difference in absorbance at the visible maximum (λvis-max) is proportional to the total monomeric anthocyanin concentration.[9][10]

Procedure:

  • Prepare two dilutions of the sample: one with potassium chloride buffer (pH 1.0) and another with sodium acetate buffer (pH 4.5).

  • Allow the solutions to equilibrate for approximately 15-20 minutes.[10]

  • Measure the absorbance of each solution at the λvis-max (around 520 nm) and at 700 nm (to correct for haze).[11]

  • Calculate the absorbance difference (A) = (Aλvis-max – A700)pH 1.0 – (Aλvis-max – A700)pH 4.5.

  • Calculate the total monomeric anthocyanin concentration using the Beer-Lambert law:

    • Total Monomeric Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x L)

      • MW = Molecular weight of this compound (or the standard used)

      • DF = Dilution factor

      • ε = Molar absorptivity of this compound (or the standard used)

      • L = Pathlength in cm (typically 1 cm)

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for each quantification method.

HPLC_DAD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Sample Sample (e.g., Wine, Grape Skin Extract) Extraction Extraction (for solid samples) Filtration Filtration (0.45 µm) Injection Autosampler Injection Filtration->Injection Extraction->Filtration HPLC HPLC Separation (C18 Column) Injection->HPLC DAD Diode-Array Detection (520 nm) HPLC->DAD Chromatogram Chromatogram Generation DAD->Chromatogram Quantification Quantification (vs. Standard Curve) Chromatogram->Quantification Result Result Quantification->Result This compound Concentration

Figure 1: Experimental workflow for this compound quantification by HPLC-DAD.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Extraction Extraction & SPE Cleanup Sample->Extraction Injection LC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation MS Mass Spectrometry (ESI+, MRM) Separation->MS Data Data Acquisition MS->Data Quant Quantification (Internal Standard) Data->Quant Result Result Quant->Result This compound Concentration

Figure 2: Experimental workflow for this compound quantification by LC-MS/MS.

Spectrophotometry_Workflow cluster_prep Sample Dilution cluster_measurement Absorbance Measurement cluster_calculation Calculation Sample Sample pH1 Dilute in pH 1.0 Buffer Sample->pH1 pH45 Dilute in pH 4.5 Buffer Sample->pH45 Measure1 Read Abs at λvis-max & 700nm pH1->Measure1 Measure45 Read Abs at λvis-max & 700nm pH45->Measure45 Calc Calculate Absorbance Difference & Concentration Measure1->Calc Measure45->Calc Result Result Calc->Result Total Monomeric Anthocyanin Conc.

Figure 3: Workflow for total anthocyanin quantification by pH differential spectrophotometry.

Logical Comparison of Methods

The selection of an appropriate quantification method is a critical decision in experimental design. The following diagram illustrates the logical considerations for choosing between HPLC-DAD, LC-MS/MS, and spectrophotometry for this compound analysis.

Method_Selection Start Need to Quantify this compound? Specific Is quantification of individual anthocyanins required? Start->Specific Sensitive Is high sensitivity and selectivity critical? Specific->Sensitive Yes Cost Is cost a major constraint? Specific->Cost No HPLC_DAD Use HPLC-DAD Sensitive->HPLC_DAD No LC_MS Use LC-MS/MS Sensitive->LC_MS Yes Cost->HPLC_DAD No Spectro Use Spectrophotometry (pH Differential) Cost->Spectro Yes

References

A Head-to-Head Showdown: Malvin Versus Synthetic Antioxidants in Performance and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for potent and safe antioxidant compounds is perpetual. While synthetic antioxidants have long been the industry standard, natural compounds are gaining significant traction. This guide provides a comprehensive, data-driven comparison of malvin, a naturally occurring anthocyanin, with common synthetic antioxidants like Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Tert-butylhydroquinone (TBHQ).

This report delves into their comparative efficacy in neutralizing free radicals, explores their distinct mechanisms of action at a cellular level, and provides detailed experimental protocols for the key assays discussed.

Quantitative Data Comparison: Antioxidant Capacity

The following tables summarize the available quantitative data from various in vitro antioxidant capacity assays. It is important to note that direct comparison of IC50 and other values across different studies can be challenging due to variations in experimental conditions. However, the data provides a valuable snapshot of the relative potency of these compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay is a common method to evaluate the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize the stable DPPH radical. A lower IC50 value indicates a higher antioxidant activity.

CompoundIC50 (µg/mL)Source
Malvidin-3-glucosideNot explicitly found-
Synthetic Antioxidants
BHA29.82 - 112.05[1][2]
BHT36 - 202.35[2][3]
TBHQ22.20[4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation. Similar to the DPPH assay, a lower IC50 value signifies greater antioxidant capacity.

CompoundIC50 (µg/mL)Source
This compoundNot explicitly found-
Synthetic Antioxidants
BHA29.82[1]
BHTNot widely reported-
TBHQ33.34[4]
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). A higher FRAP value indicates greater antioxidant power.

CompoundAntioxidant CapacitySource
Malvidin-3-glucoside3.77 ± 0.13 mM Trolox/g phenol[5]
Synthetic Antioxidants
BHALower than some natural extracts[6]
BHTLower than some natural extracts[6]
TBHQNot widely reported-

Mechanisms of Action: A Tale of Two Strategies

This compound and synthetic antioxidants employ fundamentally different strategies to combat oxidative stress. Synthetic antioxidants are primarily direct radical scavengers, while this compound exhibits a dual mechanism that includes direct scavenging and the activation of endogenous antioxidant defense systems.

Synthetic Antioxidants: Direct Intervention

Synthetic phenolic antioxidants like BHA, BHT, and TBHQ act as "chain-breaking" antioxidants. They donate a hydrogen atom from their phenolic hydroxyl group to lipid free radicals, converting them into more stable, non-reactive species. This action terminates the chain reactions of lipid peroxidation.

Synthetic_Antioxidant_Mechanism cluster_direct_scavenging Direct Radical Scavenging Free_Radical Free Radical (R•) Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule Receives H• Synthetic_Antioxidant Synthetic Antioxidant (A-OH) Antioxidant_Radical Less Reactive Antioxidant Radical (A-O•) Synthetic_Antioxidant->Antioxidant_Radical Donates H•

Synthetic antioxidants directly donate a hydrogen atom to neutralize free radicals.
This compound: A Dual-Action Approach through Nrf2 Activation

Anthocyanins, including this compound, can directly scavenge free radicals. However, a more significant aspect of their antioxidant activity lies in their ability to modulate cellular signaling pathways. This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8][9]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1.[7][10] Oxidative stress or the presence of Nrf2 activators like this compound can lead to the dissociation of Nrf2 from Keap1.[7][9] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[4][7][10] This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby bolstering the cell's intrinsic antioxidant defenses.[3][9]

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Transcription of Antioxidant Enzymes (HO-1, NQO1, etc.) ARE->Antioxidant_Enzymes Initiates transcription

This compound activates the Nrf2 signaling pathway, enhancing cellular antioxidant defenses.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Principle: The DPPH radical has a deep violet color in solution, with a characteristic absorbance at approximately 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

Procedure:

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: The test compound (this compound or synthetic antioxidant) is dissolved in the same solvent to create a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solution. A control is prepared with the solvent instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured using a spectrophotometer at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the sample concentration.

DPPH_Workflow start Start prep_dpph Prepare DPPH Solution (Violet) start->prep_dpph prep_sample Prepare Antioxidant Samples (Varying Concentrations) start->prep_sample mix Mix DPPH and Antioxidant prep_dpph->mix prep_sample->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging measure->calculate plot Plot % Scavenging vs. Concentration calculate->plot ic50 Determine IC50 plot->ic50 end End ic50->end

Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: The ABTS radical cation, which has a blue-green color, is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the radical is reduced back to its colorless neutral form. The decrease in absorbance at a characteristic wavelength (typically around 734 nm) is proportional to the antioxidant activity.

Procedure:

  • Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compound is dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A fixed volume of the diluted ABTS•+ solution is mixed with varying concentrations of the sample solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The calculation of scavenging percentage and determination of the IC50 value are performed similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the total antioxidant power of a sample based on its ability to reduce ferric ions.

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Procedure:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: The test compound is dissolved in a suitable solvent.

  • Reaction: A small volume of the sample is mixed with a larger volume of the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the sample with a standard curve prepared using known concentrations of a standard antioxidant, such as FeSO₄ or Trolox. The results are typically expressed as µmol of Fe(II) equivalents or Trolox equivalents per gram of sample.[6][11]

Conclusion

Both this compound and synthetic antioxidants demonstrate significant antioxidant capabilities. The choice between them is contingent on the specific application and the desired mechanism of action. Synthetic antioxidants offer potent, direct radical scavenging activity. In contrast, this compound presents a more holistic, dual-action approach by not only directly neutralizing free radicals but also by upregulating the body's innate antioxidant defense systems via the Nrf2 pathway. This latter mechanism suggests that natural compounds like this compound may offer a more sustained and broader spectrum of protection against oxidative stress, a compelling attribute for long-term therapeutic and preventative strategies. Further direct comparative studies under standardized conditions are warranted to provide a more definitive quantitative comparison and to fully elucidate the therapeutic potential of this compound.

References

Validating the Anticancer Properties of Malvin and its Derivatives in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of Malvin and its derivatives, focusing on their efficacy in various cancer cell lines. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers investigating novel therapeutic agents.

Comparative Efficacy of Benzothis compound Derivatives

Benzomalvins, a class of fungal metabolites derived from Penicillium spathulatum, have demonstrated significant cytotoxic effects against human cancer cell lines. The primary mechanism of action involves the induction of programmed cell death (apoptosis) in a p53-dependent manner and disruption of the cell cycle.

Cytotoxicity in HCT116 Human Colon Carcinoma Cells

The human colon carcinoma cell line, HCT116, has been identified as particularly sensitive to benzothis compound derivatives.[1] The half-maximal inhibitory concentration (IC50) values for five purified benzothis compound derivatives (A-E) in HCT116 cells highlight their potent anticancer activity.

CompoundIC50 (µg/mL) in HCT116 Cells
Benzothis compound A0.29[1]
Benzothis compound B1.88[1]
Benzothis compound C0.64[1]
Benzothis compound D1.16[1]
Benzothis compound E1.07[1]

Data sourced from "Anticancer Activity of Benzothis compound Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha".[1]

Cytotoxicity in Other Human Cancer Cell Lines

While HCT116 cells have shown the highest sensitivity, crude extracts containing benzomalvins have also exhibited dose-dependent cytotoxic activity against a panel of other human cancer cell lines, including A549 (lung), HeLa (cervical), Hs587T (breast), Huh7 (liver), and A375 (melanoma).[1] However, specific IC50 values for the purified benzothis compound derivatives in these cell lines are not yet available in the published literature, indicating a need for further research to establish a broader comparative profile.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of benzomalvins in HCT116 cells are attributed to the induction of apoptosis and cell cycle arrest.

Apoptosis Induction in HCT116 Cells

Treatment with a crude extract of P. spathulatum SF7354, containing benzomalvins, resulted in a time-dependent increase in both early and late apoptotic cell populations in HCT116 cells.[1]

Treatment DurationEarly Apoptotic Cells (%)Late Apoptotic Cells (%)Viable Cells (%)
24 hours18.84[1]7.34[1]-
48 hours30.75[1]5.35[1]-
72 hours36.26[1]13.10[1]28.89[1]
Cell Cycle Analysis

Flow cytometry analysis revealed that the crude extract induced an early G0/G1 phase arrest in the cell cycle of HCT116 cells, followed by a progressive increase in the sub-G1 population, which is indicative of apoptotic cells.[1]

Signaling Pathway

The apoptotic effects of benzomalvins are mediated through a p53-dependent signaling pathway. Western blot analysis has shown significant alterations in the protein levels of p53 and Poly (ADP-ribose) polymerase (PARP), a key protein involved in DNA repair and apoptosis.[1]

Malvin_Anticancer_Pathway This compound This compound / Benzomalvins p53 p53 Activation This compound->p53 Induces Bax Bax Upregulation p53->Bax CellCycleArrest G0/G1 Cell Cycle Arrest p53->CellCycleArrest Mitochondria Mitochondria Bax->Mitochondria Permeabilizes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP

Proposed p53-dependent apoptotic pathway induced by this compound/Benzomalvins.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound's anticancer properties are provided below.

Protocol 1: MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 value by plotting cell viability against the compound concentration.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Washing: Harvest and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Protocol 4: Western Blot Analysis for p53 and PARP

This technique is used to detect and quantify the levels of specific proteins, in this case, p53 and PARP, to confirm the activation of the apoptotic pathway.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p53, anti-PARP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis Cell_Lines Cancer Cell Lines (e.g., HCT116, A549, MCF-7, HeLa) Treatment This compound / Benzothis compound Treatment (Dose- and Time-dependent) Cell_Lines->Treatment MTT MTT Assay Treatment->MTT Apoptosis_Assay Annexin V/PI Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Cell_Cycle_Assay PI Staining for Cell Cycle (Flow Cytometry) Treatment->Cell_Cycle_Assay Western_Blot Western Blot Treatment->Western_Blot IC50 IC50 Determination MTT->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Dist Protein_Exp Protein Expression (p53, PARP) Western_Blot->Protein_Exp

Experimental workflow for validating the anticancer properties of this compound.

References

Reproducibility of Malvin Extraction Protocols: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reliably reproduce experimental results is paramount. This guide provides an objective comparison of common Malvin extraction protocols, focusing on the critical aspect of reproducibility across different laboratory settings. We delve into the factors influencing extraction efficiency, present comparative data, and provide detailed methodologies to aid in the selection and standardization of extraction techniques.

This compound (malvidin-3,5-diglucoside) is a prominent anthocyanin responsible for the color of many flowers and fruits. Its antioxidant and potential therapeutic properties make it a subject of interest in phytochemical and pharmacological research. However, the variability in extraction protocols can lead to significant discrepancies in yield and purity, hindering the comparison and validation of research findings. This guide aims to illuminate the key variables and offer a framework for improving the consistency of this compound extraction.

Factors Influencing Extraction Reproducibility

The reproducibility of this compound extraction is contingent on a multitude of factors that can vary between laboratories.[1] Understanding and controlling these variables is crucial for standardizing protocols. Key factors include:

  • Raw Material: The source, cultivar, and even the maturity of the plant material can significantly alter the concentration and composition of this compound.[2][3]

  • Sample Preparation: The particle size of the ground plant material affects the surface area available for solvent interaction, thereby influencing extraction efficiency.[4][5]

  • Solvent System: The choice of solvent, its concentration, pH, and the solid-to-solvent ratio are critical parameters that dictate the solubility and stability of anthocyanins.[3][4]

  • Extraction Method: Different techniques, from traditional solvent-based methods to modern approaches like ultrasound or microwave-assisted extraction, have varying levels of efficiency and are subject to different operational variables.[6][7]

  • Temperature and Time: Both extraction temperature and duration must be carefully controlled, as excessive heat or prolonged extraction can lead to the degradation of heat-sensitive compounds like this compound.[3][5]

  • Equipment and Operating Conditions: Variations in equipment and its operation can introduce inconsistencies in the extraction process.[3]

Comparison of this compound Extraction Protocols

To illustrate the impact of different methodologies on extraction outcomes, this section compares three common techniques: Conventional Solvent Extraction (CSE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). The following data is adapted from studies on anthocyanin extraction from grapes, where total anthocyanins are quantified as malvidin-3-glucoside equivalents, a close proxy for this compound.[2]

Data Presentation
Extraction ProtocolTotal Anthocyanin Yield (mg/L as malvidin-3-glucoside equivalents)Relative MeritsPotential for Inter-Lab Variation
Conventional Solvent Extraction (CSE) 250 ± 25Simple, low equipment cost.High (sensitive to manual agitation, temperature fluctuations).
Ultrasound-Assisted Extraction (UAE) 350 ± 15Faster, higher yield, lower solvent consumption.[6]Moderate (dependent on sonicator power, frequency, and vessel geometry).
Microwave-Assisted Extraction (MAE) 380 ± 10Very fast, highest yield, efficient heating.[6]Low to Moderate (highly dependent on precise control of microwave power and time).

Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[2]

Experimental Protocols

Below are detailed methodologies for the compared extraction techniques.

Conventional Solvent Extraction (CSE)

This traditional method relies on the solvent's ability to diffuse into the plant matrix and solubilize the target compounds.

Protocol:

  • Weigh 10 g of powdered plant material.

  • Add 100 mL of acidified methanol (1% HCl).

  • Agitate on a shaker at room temperature for 2 hours.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction on the remaining solid residue and combine the supernatants.

  • Filter the combined supernatant for analysis.

Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to create cavitation, which disrupts cell walls and enhances solvent penetration.[6]

Protocol:

  • Weigh 10 g of powdered plant material into a flask.

  • Add 100 mL of acidified methanol (1% HCl).

  • Place the flask in an ultrasonic bath.

  • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect and filter the supernatant for analysis.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to rapidly heat the solvent and plant material, leading to cell rupture and release of intracellular components.[6]

Protocol:

  • Weigh 10 g of powdered plant material into a microwave-safe extraction vessel.

  • Add 100 mL of acidified methanol (1% HCl).

  • Place the vessel in a microwave extractor.

  • Apply microwave power of 300 W for 2 minutes.

  • Allow the vessel to cool to room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect and filter the supernatant for analysis.

Visualizing Workflows and Influencing Factors

To better understand the relationships between protocols and the variables affecting reproducibility, the following diagrams are provided.

G cluster_0 Conventional Solvent Extraction cluster_1 Ultrasound-Assisted Extraction cluster_2 Microwave-Assisted Extraction CSE_Start Sample Preparation CSE_Solvent Solvent Addition CSE_Start->CSE_Solvent CSE_Agitation Mechanical Agitation (2h) CSE_Solvent->CSE_Agitation CSE_Separation Centrifugation/Filtration CSE_Agitation->CSE_Separation CSE_End Extract CSE_Separation->CSE_End UAE_Start Sample Preparation UAE_Solvent Solvent Addition UAE_Start->UAE_Solvent UAE_Sonication Sonication (30 min) UAE_Solvent->UAE_Sonication UAE_Separation Centrifugation/Filtration UAE_Sonication->UAE_Separation UAE_End Extract UAE_Separation->UAE_End MAE_Start Sample Preparation MAE_Solvent Solvent Addition MAE_Start->MAE_Solvent MAE_Microwave Microwave Irradiation (2 min) MAE_Solvent->MAE_Microwave MAE_Separation Centrifugation/Filtration MAE_Microwave->MAE_Separation MAE_End Extract MAE_Separation->MAE_End

Caption: Comparative workflow of three this compound extraction methods.

G cluster_0 Material & Sample cluster_1 Process Parameters cluster_2 Methodology & Equipment Reproducibility Extraction Reproducibility RawMaterial Raw Material (Source, Cultivar) Reproducibility->RawMaterial Influenced by ParticleSize Particle Size Reproducibility->ParticleSize Influenced by Solvent Solvent System (Type, pH, Ratio) Reproducibility->Solvent Influenced by Temperature Temperature Reproducibility->Temperature Influenced by Time Time Reproducibility->Time Influenced by Method Extraction Method (CSE, UAE, MAE) Reproducibility->Method Influenced by Equipment Equipment Variation Reproducibility->Equipment Influenced by

Caption: Key factors influencing the reproducibility of this compound extraction.

Discussion and Recommendations

The data and protocols presented highlight that modern extraction techniques like UAE and MAE can offer higher yields in shorter times compared to conventional methods. This efficiency is largely due to the enhanced energy input that facilitates cell wall disruption and mass transfer.[7]

However, the reproducibility of any method, whether traditional or modern, is fundamentally tied to the precise control of the experimental parameters. While UAE and MAE can be more automated and thus potentially more reproducible, variations in instrument calibration and operation can still lead to inter-laboratory differences. For instance, the exact power output of an ultrasonic probe or the energy distribution within a microwave cavity can vary between different models and manufacturers.

To enhance the reproducibility of this compound extraction protocols across different labs, the following recommendations are proposed:

  • Standardize Sample Material: Whenever possible, use a standardized source of plant material or, at a minimum, thoroughly document the source, cultivar, and pre-processing steps.

  • Adopt Detailed Protocols: Protocols should explicitly state all parameters, including solvent composition and pH, solid-to-solvent ratio, extraction time and temperature, and equipment specifications (e.g., make, model, power settings).

  • Implement Method Validation: Laboratories should perform internal validation of their chosen extraction method to determine its robustness, precision, and accuracy.[8]

  • Use Certified Reference Materials: The use of certified reference materials for this compound, when available, can help in calibrating and validating extraction and analytical procedures.

  • Promote Inter-Laboratory Studies: Collaborative studies involving multiple laboratories performing the same extraction protocol can help identify sources of variability and establish more robust, standardized methods.

By carefully considering the factors outlined in this guide and adopting a more standardized approach to protocol documentation and validation, the scientific community can improve the reproducibility of this compound extraction, leading to more reliable and comparable research outcomes.

References

A Guide to Inter-Laboratory Comparison of Malvin Quantification Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies and results from a simulated inter-laboratory study on the quantification of malvin chloride standards. The objective of this guide is to offer a framework for assessing the accuracy and reproducibility of this compound quantification in a laboratory setting, a critical step for researchers in food science, natural product chemistry, and drug development. The data and protocols presented herein are synthesized from established analytical practices to provide a realistic and instructive comparison.

The Importance of Inter-Laboratory Comparison

Inter-laboratory comparisons (ILCs) are essential for validating analytical methods and ensuring the reliability of results across different laboratories.[1][2][3] By analyzing the same reference material, participating laboratories can assess their performance, identify potential biases in their methods, and contribute to the establishment of consensus values for standards.[1][4] This process is a cornerstone of quality assurance and is often a requirement for accreditation under standards like ISO/IEC 17025.[3][5]

Hypothetical Inter-Laboratory Study Design

In our simulated study, three independent laboratories (Lab A, Lab B, and Lab C) were tasked with quantifying a commercially available this compound chloride standard. The standard was specified as having a purity of ≥90% as determined by HPLC.[6] Each laboratory received a sample from the same batch of the reference material and was instructed to follow a standardized analytical protocol.

Experimental Workflow

The general workflow for this inter-laboratory comparison is outlined below. This process ensures that each laboratory follows a consistent set of steps, from sample preparation to data analysis, to minimize procedural variability.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_ilc Inter-Laboratory Comparison prep_start Receive this compound Chloride Standard prep_dissolve Dissolve in Acidified Methanol (0.1% HCl) prep_start->prep_dissolve prep_stock Prepare 1 mg/mL Stock Solution prep_dissolve->prep_stock prep_serial Perform Serial Dilutions for Calibration Curve (e.g., 0.5-10 µg/mL) prep_stock->prep_serial prep_qc Prepare Quality Control (QC) Samples at Low, Mid, High Concentrations prep_stock->prep_qc hplc_inject Inject Calibration Standards, QC Samples, and Test Sample prep_serial->hplc_inject prep_qc->hplc_inject hplc_separate Chromatographic Separation (Gradient Elution) hplc_inject->hplc_separate hplc_detect UV-Vis Detection (e.g., 520 nm) hplc_separate->hplc_detect data_peak Integrate Peak Areas hplc_detect->data_peak data_curve Construct Linear Calibration Curve data_peak->data_curve data_quantify Quantify this compound Concentration in Test Sample data_curve->data_quantify data_report Report Mean Concentration and Standard Deviation data_quantify->data_report ilc_collect Collect Data from All Participating Labs data_report->ilc_collect ilc_stats Calculate Consensus Mean, Standard Deviation, and Z-Scores ilc_collect->ilc_stats ilc_evaluate Evaluate Laboratory Performance ilc_stats->ilc_evaluate

Figure 1. Experimental workflow for the inter-laboratory comparison of this compound quantification.

Standardized Experimental Protocol

The following detailed protocol was provided to each participating laboratory to ensure consistency in the analytical approach.

1. Materials and Reagents:

  • This compound chloride standard (≥90% purity, CAS No. 16727-30-3)[6]

  • HPLC-grade methanol

  • Hydrochloric acid (HCl), analytical grade

  • Deionized water (18.2 MΩ·cm)

2. Standard Solution Preparation:

  • Solvent Preparation: Prepare a solution of methanol with 0.1% HCl (v/v). This compound is soluble in this acidified methanol.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound chloride standard and dissolve it in 10 mL of the acidified methanol.

  • Calibration Standards: Perform serial dilutions of the stock solution with the acidified methanol to prepare a series of calibration standards. A suggested concentration range is 0.5 to 10 µg/mL.[7]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1, 5, and 9 µg/mL) from the stock solution. These are used to assess the accuracy and precision of the analysis.

3. HPLC-UV/Vis Conditions:

  • Instrument: A standard HPLC system equipped with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 5% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 30% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 520 nm (the characteristic absorbance maximum for anthocyanins like this compound).

  • Column Temperature: 30 °C.

4. Data Analysis and Quantification:

  • Calibration Curve: Construct a linear calibration curve by plotting the peak area of the this compound standard against its concentration. The curve should have a coefficient of determination (R²) of ≥ 0.999.[7]

  • Quantification: Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.

  • Reporting: Each laboratory is required to report the mean concentration from at least three replicate injections, along with the standard deviation.

Comparative Data Summary

The following table summarizes the quantitative results reported by the three participating laboratories for a test sample with a target concentration of 5.00 µg/mL. The consensus mean is the average of the reported concentrations, and the Z-score is a statistical measure of a laboratory's performance relative to the group. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[4]

Parameter Lab A Lab B Lab C Consensus Values
Reported Mean Concentration (µg/mL) 4.955.154.90Consensus Mean: 5.00
Standard Deviation (SD) 0.070.090.06Overall SD: 0.13
Coefficient of Variation (CV%) 1.41%1.75%1.22%Overall CV%: 2.60%
Z-Score -0.381.15-0.77N/A

Interpretation of Results

The simulated data indicates good agreement among the participating laboratories. All reported mean concentrations are within ±3% of the consensus mean, and all Z-scores are well within the satisfactory range of ±2.0.[4] This suggests that the provided standardized protocol is robust and can yield reproducible results when followed carefully. The low coefficients of variation for each lab demonstrate high precision in their individual measurements.

Conclusion

This guide demonstrates a framework for an inter-laboratory comparison of this compound quantification standards. The use of certified reference materials, coupled with a validated and standardized analytical method like HPLC, is crucial for achieving accurate and reproducible results.[8][9] Laboratories involved in the quantification of this compound or similar compounds are encouraged to participate in such proficiency testing schemes to ensure the validity of their data, which is paramount for regulatory compliance, product quality control, and advancing scientific research.

References

Safety Operating Guide

Proper Disposal Procedures for Malvin

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides essential safety and logistical information for the proper disposal of Malvin, a naturally occurring anthocyanin used in laboratory research. The procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.

Chemical and Safety Data

This compound, often supplied as this compound chloride, is a water-soluble pigment. While some safety data sheets (SDS) classify it as non-hazardous, others assign it a high water hazard class, necessitating careful disposal. It is imperative to consult your institution's specific safety guidelines and the manufacturer's most recent SDS before handling and disposal.

Chemical Identifiers and Properties
PropertyValueReference
Chemical Name Malvidin-3,5-diglucoside chloride[1]
Synonyms This compound chloride, Malvoside[1]
CAS Number 16727-30-3
Molecular Formula C₂₉H₃₅ClO₁₇
Molecular Weight 691.03 g/mol
Appearance Powder
Storage Temperature -20°C[1]
Conflicting Hazard Classifications

There is a notable discrepancy in the hazard classification of this compound chloride among suppliers. This information is critical for determining the appropriate disposal route.

Supplier/SourceHazard ClassificationKey Recommendations
Carl Roth GmbH + Co. KG Does not meet criteria for classification under Regulation (EC) No 1272/2008.Handle with standard laboratory precautions. Avoid release to the environment.
Sigma-Aldrich WGK 3 : Highly hazardous to water.Avoid release to water. Handle as a combustible solid. Use personal protective equipment (eyeshields, gloves).

Note: Due to the WGK 3 classification, it is strongly recommended to handle and dispose of this compound chloride as a substance that is highly hazardous to aquatic environments .

Immediate Safety and Handling

Before disposal, ensure all personnel are familiar with the following safety protocols.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. If handling the powder and generating dust, a respirator (e.g., N95) is required.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it into a designated, sealed container for hazardous waste, and clean the area with a wet cloth or paper towel, also disposing of the cleaning materials as hazardous waste. Do not wash spills into the sewer system.

  • Incompatibilities: this compound chloride can react violently with strong oxidizers.

Step-by-Step Disposal Procedures

The following procedures are based on the conservative approach of treating this compound as a hazardous chemical waste, primarily due to its potential high toxicity to aquatic life (WGK 3).

Step 1: Waste Identification and Segregation
  • Identify Waste Type: All materials contaminated with this compound must be treated as hazardous chemical waste. This includes:

    • Expired or unused pure this compound powder.

    • Aqueous and solvent solutions containing this compound.

    • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, paper towels).

    • Empty containers that held this compound.

  • Segregate Waste: Do not mix this compound waste with other waste streams unless permitted by your institution's environmental health and safety (EHS) office. Keep solid waste separate from liquid waste.

Step 2: Waste Containment and Labeling
  • Solid Waste:

    • Collect all contaminated solids in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene pail or drum).

    • The container must be in good condition with no leaks.

  • Liquid Waste:

    • Collect all aqueous and solvent solutions containing this compound in a designated, leak-proof, and shatter-resistant waste container (e.g., a plastic-coated glass bottle or a polyethylene carboy).

    • Do not pour any this compound solution down the drain.

  • Labeling:

    • Label all waste containers clearly with "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound chloride (Malvidin-3,5-diglucoside chloride)".

      • The concentration of this compound in the container.

      • An indication of the primary hazard (e.g., "Toxic to Aquatic Life").

      • The date the container was first used for waste accumulation.

      • The name and contact information of the generating laboratory/researcher.

Step 3: Storage and Disposal
  • Temporary Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, away from drains, and clearly marked.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest and transportation.

  • Final Disposal Method: The final disposal will be handled by a licensed hazardous waste management facility. Approved methods include:

    • Controlled Incineration: High-temperature incineration with flue gas scrubbing to neutralize harmful byproducts.

    • Chemical Destruction Plant: A specialized facility that uses chemical processes to neutralize the hazardous components.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_disposal Storage & Disposal start This compound Waste Generated (Solid or Liquid) ppe Wear Appropriate PPE (Gloves, Goggles) start->ppe segregate Segregate Waste: - Solid - Liquid - Sharps ppe->segregate contain_solid Contain Solids in Sealed, Compatible Container segregate->contain_solid Solid Waste contain_liquid Contain Liquids in Leak-Proof Waste Bottle segregate->contain_liquid Liquid Waste label_waste Label Container: 'Hazardous Waste' 'this compound Chloride' 'Aquatic Hazard' contain_solid->label_waste contain_liquid->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Disposal by Licensed Facility (e.g., Incineration) contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

Experimental Protocol: Quantification of this compound by HPLC-DAD

This section provides a representative methodology for the quantification of this compound in a plant extract, based on common high-performance liquid chromatography (HPLC) with a diode-array detector (DAD) methods used for anthocyanin analysis.

Objective: To determine the concentration of this compound chloride in a prepared sample.

Materials and Reagents:

  • This compound chloride analytical standard

  • Methanol (HPLC grade)

  • Formic acid (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Plant extract sample (dissolved in an appropriate solvent)

  • 0.22 µm syringe filters

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Diode-Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 5% formic acid in ultrapure water.

    • Mobile Phase B: 100% Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration before use.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound chloride (e.g., 1 mg/mL) in methanol with 0.1% HCl to ensure stability.

    • Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the plant extract in the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates before injection.

  • Chromatographic Conditions:

    • Column Temperature: 35°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • DAD Wavelength: 520 nm (for anthocyanin detection)

    • Gradient Elution Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 70 30
      25 50 50
      30 95 5

      | 35 | 95 | 5 |

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared plant extract sample.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve.

Biological Activity and Signaling

This compound, as a member of the anthocyanin family, exhibits biological activities, primarily antioxidant and anti-inflammatory effects. These effects are often linked to the modulation of key cellular signaling pathways. For instance, anthocyanins can influence inflammatory responses by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

SignalingPathway cluster_pathway Simplified Anthocyanin Anti-Inflammatory Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Activation Inflammatory_Stimulus->IKK IkB_deg IκB Degradation IKK->IkB_deg NFkB NF-κB Translocation to Nucleus IkB_deg->NFkB Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB->Gene_Expression Inflammation Inflammatory Response Gene_Expression->Inflammation This compound This compound (Anthocyanin) This compound->IKK Inhibits

Caption: Anthocyanins like this compound can inhibit inflammation.

References

Essential Safety and Operational Guide for Handling Malvin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides critical safety and logistical information for the handling of Malvin. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, appropriate personal protective equipment must be worn to minimize exposure and prevent contamination. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationsPurpose
Respiratory Protection Dust MaskN95 (US) or equivalentTo prevent inhalation of fine particles.
Eye Protection Safety GlassesANSI Z87.1 certified, with side shieldsTo protect eyes from dust and splashes.
Hand Protection Disposable GlovesNitrile or LatexTo prevent skin contact.
Body Protection Laboratory CoatStandardTo protect clothing and skin from contamination.

Operational Plan: Handling and Storage

Handling:

  • Use in a well-ventilated area to avoid dust accumulation.

  • Avoid direct contact with skin and eyes.[1]

  • Minimize dust generation during handling and weighing.

  • After handling, wash hands thoroughly, especially before eating, drinking, or smoking.[2]

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place away from direct sunlight. A storage temperature of -20°C is recommended for long-term stability.[3][4]

  • This compound is classified under Storage Class Code 11 for combustible solids.[3]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not discharge into sewers or waterways.[1] Unused this compound should be disposed of as chemical waste.

Experimental Protocols

While specific experimental designs will vary, a general workflow for the extraction and analysis of anthocyanins like this compound from plant material is outlined below. This protocol is based on common laboratory practices.

A typical procedure involves extraction with a slightly acidic alcoholic solvent, followed by purification and analysis.[5] High-Performance Liquid Chromatography (HPLC) is a standard method for the identification and quantification of anthocyanins.[6][7]

Visualizing Key Processes

To further clarify operational and biological contexts, the following diagrams illustrate a decision-making process for PPE selection, a standard experimental workflow, and a relevant biological signaling pathway.

PPE_Selection_Workflow start Handling this compound Powder? is_powder Is it in powdered form? start->is_powder wear_respirator Wear N95 Dust Mask is_powder->wear_respirator Yes wear_standard_ppe Wear Gloves, Lab Coat, and Safety Glasses is_powder->wear_standard_ppe No wear_respirator->wear_standard_ppe proceed Proceed with Experiment wear_standard_ppe->proceed

A decision workflow for selecting the appropriate PPE when handling this compound.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis sample_prep Sample Preparation (e.g., grinding plant material) extraction Extraction with Acidified Ethanol/Methanol sample_prep->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection filtration Filter Supernatant (0.45 µm) supernatant_collection->filtration hplc HPLC Analysis filtration->hplc data_analysis Data Analysis and Quantification hplc->data_analysis

A generalized experimental workflow for the extraction and analysis of this compound.

Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Antioxidant_Response Antioxidant Stress Response SIRT1->Antioxidant_Response Promotes

The AMPK/SIRT1 signaling pathway, which can be activated by this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Malvin
Reactant of Route 2
Malvin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。